molecular formula C7H3ClF3NO B581015 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde CAS No. 1060807-47-7

2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

Cat. No.: B581015
CAS No.: 1060807-47-7
M. Wt: 209.552
InChI Key: DWAKSLJAOOGKSP-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)isonicotinaldehyde is a premium fluorinated pyridine derivative designed for advanced pharmaceutical and chemical research. Its structure, featuring an aldehyde group alongside chloro and trifluoromethyl substituents on the pyridine ring, makes it a highly versatile and valuable synthetic intermediate. The aldehyde functionality is a key handle for nucleophilic reactions and serves as a crucial precursor for the synthesis of various heterocycles. The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the compound's electronic distribution, which can be instrumental in fine-tuning the properties of target molecules. This compound is particularly valuable in medicinal chemistry for the construction of novel molecular scaffolds. It is extensively used in the synthesis of complex molecules, including potential kinase inhibitors where the pyridine core can mimic adenine in ATP-binding pockets, and in the development of antiviral agents. The presence of both the chloro and trifluoromethyl groups enhances the metabolic stability and membrane permeability of resulting compounds, which are critical parameters in drug discovery. As a specialized building block, it is intended for use in cross-coupling reactions and as a precursor for further functionalization to create libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-6-2-4(3-13)1-5(12-6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAKSLJAOOGKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721190
Record name 2-Chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060807-47-7
Record name 2-Chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1060807-47-7

This technical guide provides a comprehensive overview of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde, a key building block in medicinal chemistry and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, reactivity, and potential applications.

Chemical and Physical Properties

This compound is a trifluoromethyl-substituted pyridine derivative. The presence of both a chlorine atom and a trifluoromethyl group on the pyridine ring significantly influences its reactivity and the properties of its derivatives. The trifluoromethyl group, a strong electron-withdrawing group, enhances the lipophilicity and metabolic stability of molecules, making it a desirable feature in drug design.[1]

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compound2-Chloro-6-(trifluoromethyl)pyridine (Related Compound)2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde (Related Compound)
CAS Number 1060807-47-7[2]39890-95-4[3]Not specified
Molecular Formula C₇H₃ClF₃NO[2]C₆H₃ClF₃N[3]C₇H₃ClF₃NO
Molecular Weight 209.55 g/mol [2]181.54 g/mol [3]209.553 g/mol [4]
Purity ≥95%[5]96%[3]Not specified
Appearance Not specifiedSolid[3]Not specified
Melting Point Not specified32-36 °C[3]107.5 °C[4]
Boiling Point Not specified60-62 °C at 88 mmHg[3]254.1 °C at 760 mmHg[4]
InChI Key DWAKSLJAOOGKSP-UHFFFAOYSA-NADVQMCQMDHBTHJ-UHFFFAOYSA-NNot specified

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm). The aldehyde proton would be a singlet further downfield (δ 9.5-10.5 ppm).
¹³C NMR The spectrum would show signals for the seven carbon atoms. The carbonyl carbon of the aldehyde would be in the range of δ 185-200 ppm. Carbons attached to the electronegative chlorine and trifluoromethyl group would also be significantly shifted.
IR Spectroscopy A strong absorption band characteristic of the C=O stretch of the aldehyde would be present around 1700-1730 cm⁻¹. C-Cl and C-F stretching vibrations would also be observable.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight (209.55 g/mol ), with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Synthesis and Reactivity

The synthesis of trifluoromethylpyridines can be achieved through various methods, including chlorine/fluorine exchange reactions, cyclocondensation of trifluoromethyl-containing building blocks, and direct trifluoromethylation.[6] A common strategy for the synthesis of aldehydes on a pyridine ring involves the oxidation of the corresponding primary alcohol.

Experimental Protocols

Synthesis of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde (A related compound)

A general procedure for the synthesis of a similar compound, 6-(Trifluoromethyl)pyridine-3-carboxaldehyde, involves the oxidation of (6-(trifluoromethyl)pyridin-3-yl)methanol. This provides a likely synthetic route for the title compound.

  • Reaction Scheme:

    G reactant (6-(Trifluoromethyl)pyridin-3-yl)methanol product 6-(Trifluoromethyl)pyridine-3-carboxaldehyde reactant->product Oxidation reagent MnO₂

    Oxidation of a pyridylmethanol to a pyridylcarboxaldehyde.
  • Procedure:

    • Dissolve (6-(trifluoromethyl)pyridin-3-yl)methanol in a suitable organic solvent such as dichloromethane.

    • Add manganese dioxide (MnO₂) to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the solid manganese dioxide.

    • Evaporate the solvent from the filtrate to yield the crude product.

    • Purify the product by a suitable method, such as column chromatography.

Reactivity of the Aldehyde Group: Knoevenagel Condensation

The aldehyde functionality of this compound makes it a versatile substrate for various condensation reactions, such as the Knoevenagel condensation, to form new carbon-carbon bonds.

  • General Reaction Scheme:

    G reactant1 This compound product α,β-Unsaturated Product reactant1->product reactant2 Active Methylene Compound reactant2->product catalyst Base (e.g., Piperidine) catalyst->product

    Knoevenagel condensation reaction workflow.
  • General Procedure:

    • In a suitable flask, dissolve this compound and an active methylene compound (e.g., malononitrile, diethyl malonate) in an appropriate solvent (e.g., ethanol, toluene).

    • Add a catalytic amount of a weak base, such as piperidine or triethylamine.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Upon completion, cool the reaction mixture and isolate the product. This may involve precipitation followed by filtration, or extraction and subsequent purification by column chromatography or recrystallization.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine scaffold is a privileged structure in modern drug discovery and agrochemical research. The incorporation of a trifluoromethyl group can lead to enhanced biological activity due to its effects on lipophilicity, metabolic stability, and binding affinity to target proteins.[1]

Derivatives of this compound are valuable intermediates for the synthesis of a wide range of biologically active molecules. For example, related trifluoromethyl-containing compounds have shown potential as kinase inhibitors for cancer therapy and as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.

Potential Signaling Pathway Involvement: Kinase Inhibition

Many kinase inhibitors feature a substituted pyridine core that interacts with the ATP-binding site of the kinase. The 2-chloro-6-(trifluoromethyl)pyridine moiety can serve as a scaffold to which various functional groups can be attached to achieve potent and selective inhibition of specific kinases involved in cancer cell proliferation and survival.

G cluster_inhibition Ligand Derivative of This compound Kinase Protein Kinase Ligand->Kinase Competitively binds to ATP-binding site Substrate Substrate Protein Kinase->Substrate Catalyzes phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate ATP ATP ATP->Kinase Binds to active site CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphorylatedSubstrate->CellularResponse Leads to

Mechanism of competitive kinase inhibition.

Safety Information

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[5] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes information on closely related compounds and standardized experimental protocols for the determination of key physical characteristics. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.

Core Physical and Chemical Properties

This compound is a substituted pyridine derivative. Such compounds are of significant interest in the development of novel pharmaceuticals and agrochemicals due to the unique electronic properties conferred by the trifluoromethyl group and the reactive aldehyde functionality.

Chemical Structure:

Key Identifiers:

  • IUPAC Name: 2-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde[1]

  • CAS Number: 1060807-47-7[1][2]

  • Molecular Formula: C₇H₃ClF₃NO[1]

  • Molecular Weight: 209.55 g/mol [2]

Quantitative Physical Properties

PropertyThis compound2-Chloro-6-(trichloromethyl)pyridine (for comparison)
CAS Number 1060807-47-71929-82-4[3]
Molecular Formula C₇H₃ClF₃NOC₇H₃Cl₄N
Molecular Weight 209.55 g/mol 242.91 g/mol
Melting Point Data not available62-65 °C[3]
Boiling Point Data not available271 °C @ 760 mmHg
Solubility Data not availableInsoluble in water, soluble in many organic solvents.
Appearance Presumed to be a solid at room temperatureColorless to white crystalline solid[3]

Experimental Protocols for Physical Property Determination

The following are detailed, standardized methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid substance transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[4]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

  • Heating and Observation: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.[5] A sharp melting point range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination (Micro Method)

For small quantities of a liquid, a micro boiling point determination can be performed. If the compound is a solid at room temperature, this method would be applied to its molten state.

Methodology:

  • Apparatus Setup: A small amount of the liquid is placed in a micro test tube. A capillary tube, sealed at one end, is inverted and placed within the micro test tube. This assembly is attached to a thermometer.

  • Heating: The thermometer and test tube assembly are suspended in a heating bath (e.g., a Thiele tube filled with mineral oil). The bath is heated gradually.[6]

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is discontinued when a steady stream of bubbles is observed.

  • Data Recording: The liquid will begin to cool, and the stream of bubbles will slow down. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

Solubility Determination

This protocol outlines a qualitative method for determining the solubility of a compound in various solvents.

Methodology:

  • Sample Preparation: A small, measured amount of the solid (e.g., 10 mg) is placed in a test tube.

  • Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

  • Observation: The mixture is agitated vigorously for a set period. The sample is considered soluble if it completely dissolves to form a clear solution. If the sample does not dissolve, it is classified as insoluble.

  • Systematic Testing: This procedure is repeated with a range of solvents of varying polarity, typically starting with water, followed by common organic solvents such as ethanol, acetone, and toluene.[7] For acidic or basic compounds, solubility in aqueous acid or base is also tested.[8]

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate a typical workflow for the characterization of a novel chemical compound and a hypothetical signaling pathway for evaluating its biological activity.

G cluster_synthesis Compound Synthesis cluster_physical Physical Property Determination cluster_biological Biological Activity Screening Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification MP Melting Point Determination Structure_Verification->MP BP Boiling Point Determination Structure_Verification->BP Solubility Solubility Profiling Structure_Verification->Solubility In_Vitro In Vitro Assays Structure_Verification->In_Vitro In_Vivo In Vivo Models In_Vitro->In_Vivo Tox Toxicity Assessment In_Vivo->Tox

Caption: Workflow for the synthesis and characterization of a novel chemical compound.

G Compound This compound Target Putative Protein Target (e.g., Kinase, Receptor) Compound->Target Binding/Inhibition Downstream Downstream Effector Target->Downstream Signal Transduction Response Cellular Response (e.g., Apoptosis, Proliferation Change) Downstream->Response

Caption: Hypothetical signaling pathway for a novel pyridine derivative.

References

A Technical Guide to 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde: A Versatile Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde, a key heterocyclic building block. Due to the presence of a trifluoromethyl group, a chlorine atom, and an aldehyde functionality on a pyridine ring, this compound serves as a versatile intermediate in the synthesis of advanced agrochemicals and novel pharmaceutical agents.[1][2][3] The strategic incorporation of the trifluoromethyl (-CF3) group is known to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity of target molecules.[2][4][5]

Chemical Structure and Identification

This compound is a substituted pyridine derivative. The isonicotinaldehyde backbone indicates the aldehyde group is at the 4-position of the pyridine ring. The chlorine atom and the trifluoromethyl group are located at the 2- and 6-positions, respectively.

IdentifierValue
IUPAC Name 2-Chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde
CAS Number 1060807-47-7[6][7]
Molecular Formula C₇H₃ClF₃NO[7]
Molecular Weight 209.55 g/mol [7]
SMILES String O=Cc1cc(nc(Cl)c1)C(F)(F)F
MDL Number MFCD13188805[6]

Physicochemical Properties

The physical and chemical properties of this compound make it suitable for a variety of organic reactions.

PropertyValueSource
Purity ≥95%[6]
Physical State Solid-
Appearance White to off-white powderAssumed from similar compounds
Solubility Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate.General chemical knowledge

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region (around 8.0-9.0 ppm) corresponding to the two protons on the pyridine ring, and a singlet for the aldehyde proton (around 10.0 ppm).

  • ¹³C NMR: The carbon NMR would show distinct signals for the aldehyde carbon (around 190 ppm), the carbon bearing the trifluoromethyl group (as a quartet due to C-F coupling), and the other carbons of the pyridine ring. A representative ¹³C NMR for a similar structure includes signals at 189.3 (s), 152.3 (q, J = 35.4 Hz), 151.7 (s), 137.7 (s), 133.1 (q, J = 0.9 Hz), 121.0 (q, J = 2.7 Hz), and 120.9 (q, J = 275.8 Hz).[8]

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the -CF₃ group, typically in the range of -60 to -70 ppm. For example, related compounds show a singlet at -68.3 ppm.[8]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom.

Synthesis and Reactivity

The synthesis of this compound typically involves the oxidation of the corresponding alcohol, 2-chloro-6-(trifluoromethyl)pyridin-4-yl)methanol. This precursor can be prepared through multi-step synthetic routes starting from commercially available pyridine derivatives.

The reactivity of this molecule is governed by its functional groups:

  • Aldehyde Group: Undergoes typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, hydrazones, and other condensation products.

  • Chloro Group: Can be displaced via nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

  • Trifluoromethyl Group: Is generally stable but activates the pyridine ring for certain reactions.

Experimental Protocol: General Oxidation of (2-Chloro-6-(trifluoromethyl)pyridin-4-yl)methanol

This protocol describes a general procedure for the oxidation of the precursor alcohol to the target aldehyde using manganese dioxide (MnO₂), a common and mild oxidizing agent for this type of transformation.

  • Reaction Setup: To a solution of (2-chloro-6-(trifluoromethyl)pyridin-4-yl)methanol (1.0 eq) in a suitable organic solvent (e.g., Dichloromethane or Chloroform), add activated manganese dioxide (5.0-10.0 eq).

  • Reaction Execution: Stir the resulting suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield this compound.[9]

Applications in Research and Drug Development

Trifluoromethylated pyridines are crucial structural motifs in modern medicinal and agricultural chemistry.[3][4] Their unique properties contribute to enhanced biological activity.

  • Pharmaceuticals: This compound is a valuable intermediate for synthesizing complex molecules with potential therapeutic applications. Derivatives of trifluoromethylpyridines have been investigated as kinase inhibitors for cancer therapy and as agents targeting various biological pathways.[2]

  • Agrochemicals: The 2-chloro-6-(trifluoromethyl)pyridine scaffold is found in a number of potent herbicides and insecticides.[1] The trifluoromethyl group often enhances the efficacy and metabolic stability of these active ingredients.[4]

Visualizations

The following diagrams illustrate the central role of this compound in synthetic chemistry and its characterization workflow.

G cluster_Core Core Compound cluster_Applications Applications Core This compound Pharma Pharmaceuticals (e.g., Kinase Inhibitors) Core->Pharma Versatile Building Block Agro Agrochemicals (e.g., Herbicides, Pesticides) Core->Agro Key Intermediate G Start Synthesis of Precursor Alcohol Oxidation Oxidation Reaction (e.g., with MnO2) Start->Oxidation Step 1 Workup Reaction Work-up (Filtration) Oxidation->Workup Step 2 Purification Purification (Column Chromatography) Workup->Purification Step 3 Characterization Structural Analysis (NMR, MS) Purification->Characterization Step 4 Final Pure Aldehyde (>95%) Characterization->Final Confirmation

References

In-Depth Technical Guide: 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde, a key intermediate in the synthesis of various biologically active molecules. This document details its chemical properties, outlines a potential synthetic pathway, and discusses the broader context of the biological significance of trifluoromethylpyridines in agrochemical and pharmaceutical research.

Core Compound Properties

This compound is a substituted pyridine derivative with the molecular formula C₇H₃ClF₃NO. The presence of a chlorine atom, a trifluoromethyl group, and an aldehyde functional group on the isonicotinic acid scaffold makes it a versatile building block for organic synthesis.

PropertyValueReference
Molecular Weight 209.552 g/mol [1]
Molecular Formula C₇H₃ClF₃NO[1]
CAS Number 1060807-47-7
IUPAC Name 2-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde[1]

Synthesis and Experimental Protocols

Synthesis of the Precursor: 2-Chloro-6-(trifluoromethyl)pyridine

The synthesis of 2-chloro-6-(trifluoromethyl)pyridine typically starts from 2-chloro-6-methylpyridine and proceeds in two main steps: chlorination and fluorination.

Experimental Protocol: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine

Step 1: Chlorination of 2-Chloro-6-methylpyridine

  • In a suitable reaction vessel, charge 2-chloro-6-methylpyridine, a chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas, and a radical initiator like benzoyl peroxide in a solvent like carbon tetrachloride.

  • Heat the mixture under reflux and irradiate with a UV lamp to facilitate the radical chlorination of the methyl group to a trichloromethyl group.

  • Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion is achieved.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude 2-chloro-6-(trichloromethyl)pyridine.

Step 2: Fluorination of 2-Chloro-6-(trichloromethyl)pyridine

  • In a pressure-resistant reactor, combine the crude 2-chloro-6-(trichloromethyl)pyridine with a fluorinating agent, such as antimony trifluoride (SbF₃) or hydrogen fluoride (HF). A catalyst, for instance, antimony pentachloride (SbCl₅), can be added to facilitate the reaction.

  • Heat the mixture to a temperature typically ranging from 150°C to 200°C. The reaction is carried out under pressure.

  • Maintain the reaction at this temperature for several hours, monitoring the internal pressure.

  • After cooling, carefully neutralize the reaction mixture with a base, such as sodium carbonate solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation to yield the crude 2-chloro-6-(trifluoromethyl)pyridine.

  • Purify the crude product by vacuum distillation.

Formylation of 2-Chloro-6-(trifluoromethyl)pyridine

The introduction of the aldehyde group at the 4-position of the pyridine ring can be achieved through a formylation reaction. A common method for such transformations is lithiation followed by reaction with a formylating agent.

Hypothetical Experimental Protocol: Synthesis of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloro-6-(trifluoromethyl)pyridine in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF).

  • Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dropwise to the solution while maintaining the low temperature. This step generates a lithiated intermediate at the 4-position.

  • Stir the reaction mixture at -78 °C for a period to ensure complete lithiation.

  • Add a formylating agent, such as N,N-dimethylformamide (DMF) or ethyl formate, dropwise to the reaction mixture.

  • Allow the reaction to proceed at -78 °C for a few hours, then gradually warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain this compound.

Logical Workflow for the Proposed Synthesis:

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis 2-Chloro-6-methylpyridine 2-Chloro-6-methylpyridine Chlorination Chlorination 2-Chloro-6-methylpyridine->Chlorination Cl2, Initiator 2-Chloro-6-(trichloromethyl)pyridine 2-Chloro-6-(trichloromethyl)pyridine Chlorination->2-Chloro-6-(trichloromethyl)pyridine Crude Fluorination Fluorination 2-Chloro-6-(trichloromethyl)pyridine->Fluorination HF or SbF3 2-Chloro-6-(trifluoromethyl)pyridine 2-Chloro-6-(trifluoromethyl)pyridine Fluorination->2-Chloro-6-(trifluoromethyl)pyridine Purified Lithiation Lithiation 2-Chloro-6-(trifluoromethyl)pyridine->Lithiation n-BuLi, -78°C Formylation Formylation Lithiation->Formylation DMF This compound This compound Formylation->this compound Purified Biological_Screening_Workflow cluster_pathway Mechanism of Action Studies Compound This compound HTS High-Throughput Screening (e.g., cell-based assays, enzyme assays) Compound->HTS Hit_Identification Hit Identification (Active in primary screen) HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR studies, derivatization) Hit_Identification->Lead_Optimization Structure-Activity Relationship Target_Identification Target Identification Hit_Identification->Target_Identification Preclinical_Studies Preclinical Studies (In vivo efficacy, toxicology) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a feasible synthetic pathway for 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The synthesis is presented as a multi-step process, commencing from a commercially available precursor. This guide includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway to aid in laboratory-scale preparation.

Overview of the Synthetic Pathway

The synthesis of this compound can be strategically approached in two key stages:

  • Oxidation: The synthesis begins with the oxidation of the methyl group of 2-chloro-4-methyl-6-(trifluoromethyl)pyridine to yield the carboxylic acid intermediate, 2-chloro-6-(trifluoromethyl)isonicotinic acid. This transformation is a critical step in establishing the required carboxyl functionality at the 4-position of the pyridine ring.

  • Reduction: The subsequent and final stage involves the selective reduction of the carboxylic acid group of 2-chloro-6-(trifluoromethyl)isonicotinic acid to the corresponding aldehyde. This reduction must be carefully controlled to prevent over-reduction to the alcohol. A common and effective method for this transformation is the Rosenmund reduction, which proceeds via an acid chloride intermediate.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Reduction (via Acyl Chloride) 2_chloro_4_methyl_6_trifluoromethyl_pyridine 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine oxidation_reagents KMnO4, H2O 2_chloro_4_methyl_6_trifluoromethyl_pyridine->oxidation_reagents 2_chloro_6_trifluoromethyl_isonicotinic_acid 2-Chloro-6-(trifluoromethyl)isonicotinic Acid oxidation_reagents->2_chloro_6_trifluoromethyl_isonicotinic_acid acid_chloride_formation SOCl2 2_chloro_6_trifluoromethyl_isonicotinic_acid->acid_chloride_formation 2_chloro_6_trifluoromethyl_isonicotinoyl_chloride 2-Chloro-6-(trifluoromethyl)isonicotinoyl Chloride acid_chloride_formation->2_chloro_6_trifluoromethyl_isonicotinoyl_chloride rosenmund_reduction H2, Pd/BaSO4, Quinoline (poison) 2_chloro_6_trifluoromethyl_isonicotinoyl_chloride->rosenmund_reduction 2_chloro_6_trifluoromethyl_isonicotinaldehyde This compound rosenmund_reduction->2_chloro_6_trifluoromethyl_isonicotinaldehyde

Diagram 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each major step in the synthesis.

Step 1: Synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinic Acid

This procedure details the oxidation of 2-chloro-4-methyl-6-(trifluoromethyl)pyridine using potassium permanganate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a suspension of 2-chloro-4-methyl-6-(trifluoromethyl)pyridine (1.0 eq.) in water is prepared.

  • Addition of Oxidant: Potassium permanganate (KMnO4) (3.0-4.0 eq.) is added portion-wise to the stirred suspension.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 100 °C) and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a mineral acid (e.g., concentrated HCl) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid product.

  • Purification: The precipitated 2-chloro-6-(trifluoromethyl)isonicotinic acid is collected by filtration, washed with cold water, and dried under vacuum to yield the pure product.

Quantitative Data Summary (Step 1):

ParameterValue
Reactants
2-chloro-4-methyl-6-(trifluoromethyl)pyridine1.0 eq.
Potassium Permanganate (KMnO4)3.0-4.0 eq.
Solvent Water
Reaction Temperature Reflux (~100 °C)
Reaction Time 4-8 hours (monitor for completion)
Typical Yield 70-85%
Step 2: Synthesis of this compound

This two-part procedure involves the conversion of the carboxylic acid to an acyl chloride, followed by a Rosenmund reduction to the aldehyde.[1][2][3][4]

Part A: Formation of 2-Chloro-6-(trifluoromethyl)isonicotinoyl Chloride

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), 2-chloro-6-(trifluoromethyl)isonicotinic acid (1.0 eq.) is added.

  • Addition of Chlorinating Agent: Thionyl chloride (SOCl2) (2.0-3.0 eq.) is added, often with a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Conditions: The reaction mixture is heated to reflux for 1-2 hours. The evolution of HCl and SO2 gases will be observed.

  • Isolation: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 2-chloro-6-(trifluoromethyl)isonicotinoyl chloride is typically used in the next step without further purification.

Part B: Rosenmund Reduction to this compound

Experimental Protocol:

  • Catalyst Preparation: The Rosenmund catalyst, typically 5% palladium on barium sulfate (Pd/BaSO4), is suspended in an anhydrous solvent such as toluene or xylene in a suitable reaction vessel. A catalyst poison, such as quinoline or thiourea, is added to deactivate the catalyst and prevent over-reduction.

  • Reaction Setup: A solution of the crude 2-chloro-6-(trifluoromethyl)isonicotinoyl chloride (1.0 eq.) in the same anhydrous solvent is added to the catalyst suspension.

  • Hydrogenation: The reaction vessel is purged with hydrogen gas, and the reaction is carried out under a positive pressure of hydrogen with vigorous stirring. The reaction is typically conducted at a slightly elevated temperature.

  • Monitoring and Work-up: The progress of the reaction is monitored by the uptake of hydrogen and by analytical techniques (TLC or GC). Upon completion, the catalyst is removed by filtration.

  • Purification: The solvent is removed from the filtrate under reduced pressure, and the crude aldehyde is purified by a suitable method such as column chromatography or distillation to yield this compound.

Quantitative Data Summary (Step 2):

ParameterValue
Part A: Acyl Chloride Formation
2-chloro-6-(trifluoromethyl)isonicotinic acid1.0 eq.
Thionyl Chloride (SOCl2)2.0-3.0 eq.
CatalystCatalytic DMF
Reaction TemperatureReflux
Reaction Time1-2 hours
Part B: Rosenmund Reduction
2-chloro-6-(trifluoromethyl)isonicotinoyl chloride1.0 eq.
Catalyst5% Pd/BaSO4
Catalyst PoisonQuinoline or Thiourea
ReactantHydrogen gas (H2)
SolventToluene or Xylene
Reaction Temperature50-80 °C
Typical Overall Yield (from acid) 60-75%

Logical Workflow for Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis of this compound.

logical_workflow Start Starting Material: 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine Oxidation Oxidation of Methyl Group (KMnO4, Reflux) Start->Oxidation Intermediate Intermediate: 2-Chloro-6-(trifluoromethyl)isonicotinic Acid Oxidation->Intermediate AcylChloride Acyl Chloride Formation (SOCl2, Reflux) Intermediate->AcylChloride Reduction Selective Reduction (Rosenmund Reaction) AcylChloride->Reduction Product Final Product: This compound Reduction->Product

Diagram 2: Logical workflow of the synthesis.

Conclusion

The described synthetic pathway offers a robust and reproducible method for the preparation of this compound. The procedures outlined, supported by the provided quantitative data, are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science. Adherence to standard laboratory safety practices is paramount when performing these chemical transformations.

References

Spectroscopic Characterization of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic building block, 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde (CAS No. 1060807-47-7). Due to the limited availability of public spectroscopic data for this specific compound, this document outlines the expected spectral characteristics based on its molecular structure and data from analogous compounds. It also presents detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this and similar novel organic molecules. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

This compound, with the IUPAC name 2-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structural features, including a chlorinated pyridine ring, a trifluoromethyl group, and an aldehyde functional group, make it a versatile scaffold for the development of novel bioactive molecules. Accurate and thorough spectroscopic analysis is paramount to confirm the identity, purity, and structure of this compound in any research and development setting.

This guide will detail the anticipated spectroscopic data and provide standardized methodologies for their acquisition.

Predicted Spectroscopic Data

While a publicly available Certificate of Analysis with complete spectroscopic data for this compound is not readily accessible, we can predict the expected spectral features based on its chemical structure and by analogy to related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural information.

Table 1: Predicted NMR Spectroscopic Data for this compound

Spectrum Predicted Chemical Shift (δ) / ppm Predicted Multiplicity Assignment
¹H NMR ~10.1Singlet (s)Aldehyde proton (-CHO)
~8.0-8.2Singlet (s) or narrow doubletAromatic proton (H-3 or H-5)
~7.8-8.0Singlet (s) or narrow doubletAromatic proton (H-5 or H-3)
¹³C NMR ~190Singlet (s)Aldehyde carbon (C=O)
~155 (q, J ≈ 35 Hz)Quartet (q)Carbon bearing CF₃ (C-6)
~152Singlet (s)Carbon bearing Cl (C-2)
~140Singlet (s)Aldehyde-substituted carbon (C-4)
~125 (q, J ≈ 275 Hz)Quartet (q)Trifluoromethyl carbon (CF₃)
~122 (q, J ≈ 4 Hz)Quartet (q)Aromatic carbon (C-3 or C-5)
~120 (q, J ≈ 3 Hz)Quartet (q)Aromatic carbon (C-5 or C-3)
¹⁹F NMR ~ -68Singlet (s)Trifluoromethyl group (-CF₃)

Note: Predicted chemical shifts are based on typical values for similar pyridine derivatives and are subject to solvent effects and the specific electronic environment of the molecule. Coupling constants (J) are approximate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, the trifluoromethyl group, and the substituted pyridine ring.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
~2820 and ~2720C-H StretchAldehyde
~1710C=O StretchAldehyde
~1600, ~1550, ~1470C=C and C=N StretchAromatic Pyridine Ring
~1300-1100C-F StretchTrifluoromethyl
~850-750C-Cl StretchChloroalkane
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₇H₃ClF₃NO, Molecular Weight: 209.55 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Value Interpretation
~209/211Molecular ion peak [M]⁺, showing the characteristic isotopic pattern for one chlorine atom (~3:1 ratio).
~180/182Fragment corresponding to the loss of the aldehyde group (-CHO).
~145Fragment corresponding to the loss of the trifluoromethyl group (-CF₃).

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for novel organic compounds like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution to provide a reference point (δ = 0.00 ppm) for the chemical shifts.

  • Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically used for each type of experiment.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone).

  • Deposition: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common technique for volatile compounds, while electrospray ionization (ESI) is suitable for less volatile or more polar molecules.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) should be used for accurate mass measurement to confirm the elemental composition.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical workflow for the spectroscopic analysis of a newly synthesized compound and a conceptual signaling pathway for its characterization.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Confirmation synthesis Synthesis of 2-Chloro-6- (trifluoromethyl)isonicotinaldehyde purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms interpretation Spectral Interpretation & Data Analysis nmr->interpretation ir->interpretation ms->interpretation confirmation Structure Confirmation & Purity Assessment interpretation->confirmation logical_relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry compound This compound h_nmr ¹H NMR (Proton Environment) compound->h_nmr c_nmr ¹³C NMR (Carbon Skeleton) compound->c_nmr f_nmr ¹⁹F NMR (Fluorine Presence) compound->f_nmr ir_spec Functional Groups (C=O, C-F, C-Cl) compound->ir_spec ms_spec Molecular Weight & Elemental Composition compound->ms_spec structure Confirmed Molecular Structure h_nmr->structure c_nmr->structure f_nmr->structure ir_spec->structure ms_spec->structure

Technical Guide: Predicted NMR Spectroscopic Data of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde. These predictions were generated using advanced computational algorithms to estimate the chemical shifts and coupling constants.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is presented below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.15Singlet1HH-4 (Aldehyde)
8.20Singlet1HH-5
8.05Singlet1HH-3
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ at 100 MHz is presented below.

Chemical Shift (δ, ppm)Assignment
188.5C-4 (Aldehyde Carbonyl)
154.0C-2
149.0 (quartet)C-6
140.0C-4 (Ring Carbon)
125.0C-5
122.0C-3
120.0 (quartet)CF₃

Generalized Experimental Protocol for NMR Data Acquisition

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent should be based on the solubility of the compound and its chemical inertness.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

  • Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A spectral width of 12-16 ppm is generally adequate.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A spectral width of 200-250 ppm is standard.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase corrected to obtain a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration: For ¹H NMR, the relative areas of the signals are determined by integration.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Referencing phase->reference analyze Spectral Analysis reference->analyze

Caption: General experimental workflow for NMR sample preparation and data analysis.

Unraveling the Mass Spectrometric Behavior of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the predicted mass spectrometric behavior of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a foundational understanding of its fragmentation patterns under electron ionization.

Introduction

This compound, with the molecular formula C₇H₃ClF₃NO and a molecular weight of 209.55 g/mol , is a substituted pyridine derivative of significant interest in synthetic chemistry. Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and metabolite identification. This guide outlines the predicted fragmentation pathways based on established principles of mass spectrometry and data from structurally analogous compounds.

Predicted Mass Spectrum and Fragmentation Data

While an experimental mass spectrum for this compound is not publicly available, a predicted spectrum can be constructed based on the known fragmentation patterns of aromatic aldehydes, chlorinated pyridines, and trifluoromethylated heterocycles. The molecular ion peak ([M]⁺˙) is expected to be observed, with its isotopic pattern reflecting the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

The primary fragmentation pathways are anticipated to involve the aldehyde functional group and the trifluoromethyl group, leading to a series of characteristic fragment ions. The quantitative data for the predicted major fragments are summarized in the table below.

Predicted m/z Proposed Fragment Ion Neutral Loss Relative Abundance (Predicted)
209/211[C₇H₃ClF₃NO]⁺˙ (M⁺˙)-Moderate
208/210[C₇H₂ClF₃NO]⁺H•Moderate
180/182[C₆H₂ClF₃N]⁺•CHOHigh
152/154[C₅H₂ClF₂N]⁺•CHO, CFLow
146[C₅H₃F₃N]⁺˙Cl•, •CHOModerate
111[C₅H₃FN]⁺˙Cl•, •CHO, HFLow

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]⁺˙). Subsequent fragmentation is driven by the stability of the resulting ions and neutral species.

Alpha-Cleavage of the Aldehyde Group

A primary and highly probable fragmentation pathway for aromatic aldehydes is the cleavage of the bond between the aromatic ring and the carbonyl group (α-cleavage).[1] This would result in the loss of a formyl radical (•CHO), leading to the formation of a stable 2-chloro-6-(trifluoromethyl)pyridyl cation.

M [M]⁺˙ m/z 209/211 F1 [M - CHO]⁺ m/z 180/182 M->F1 - •CHO

Alpha-cleavage of the aldehyde group.
Loss of a Hydrogen Radical

Another common fragmentation for aldehydes is the loss of the aldehydic hydrogen atom, forming an [M-H]⁺ ion.[1]

M [M]⁺˙ m/z 209/211 F2 [M - H]⁺ m/z 208/210 M->F2 - H•

Loss of a hydrogen radical from the molecular ion.
Fragmentation of the Trifluoromethyl Group and Pyridine Ring

Following the initial fragmentation of the aldehyde group, further fragmentation of the pyridine ring and the trifluoromethyl group is expected. This can include the loss of a chlorine radical, a fluorine atom, or difluorocarbene (CF₂), leading to a cascade of smaller fragment ions. The fragmentation of similar trifluoromethylated pyridines often shows the loss of fluorine or CF₂.

cluster_pathway Secondary Fragmentation Pathways F1 [M - CHO]⁺ m/z 180/182 F3 [C₅H₂ClF₂N]⁺ m/z 152/154 F1->F3 - CF F4 [C₅H₃F₃N]⁺˙ m/z 146 F1->F4 - Cl• F5 [C₅H₃FN]⁺˙ m/z 111 F4->F5 - HF

Predicted secondary fragmentation pathways.

Experimental Protocols

While no specific experimental protocol for this compound was found, a general methodology for analyzing similar aromatic compounds by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2 scans/second.

Sample Preparation:

  • Dissolve the sample in a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the solution into the GC-MS system.

Logical Workflow for Fragmentation Analysis

The logical process for predicting and interpreting the mass spectrum of this compound is outlined in the following workflow diagram.

cluster_workflow Mass Spectrum Analysis Workflow A Obtain Molecular Structure and Weight B Identify Functional Groups (Aldehyde, Chloro, Trifluoromethyl, Pyridine) A->B C Predict Initial Ionization (Electron Ionization -> [M]⁺˙) B->C D Postulate Primary Fragmentations (Loss of •H, •CHO) C->D E Consider Secondary Fragmentations (Loss of Cl•, F•, CF₂) D->E F Predict m/z of Fragments E->F G Construct Predicted Mass Spectrum F->G H Compare with Spectra of Analogous Compounds G->H

Workflow for predicting mass spectral fragmentation.

Conclusion

The mass spectrometry of this compound is predicted to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the systematic cleavage of the aldehyde and trifluoromethyl groups, as well as fragmentation of the pyridine ring. The presence of chlorine will result in characteristic isotopic patterns for chlorine-containing fragments. The predictive analysis provided in this guide serves as a valuable resource for the identification and characterization of this important chemical intermediate and its related derivatives in various research and development settings. Experimental verification of these predicted pathways will further enhance our understanding of the mass spectrometric behavior of this class of compounds.

References

An In-depth Technical Guide on the Solubility Profile of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, quantitative solubility data for 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde is limited. This guide provides a framework for determining its solubility profile through established experimental protocols and offers general solubility expectations based on related chemical structures.

Introduction

This compound, with the CAS Number 1060807-47-7, is a substituted pyridine derivative.[1][2] Its chemical structure, featuring a chlorine atom, a trifluoromethyl group, and an aldehyde functional group on a pyridine ring, suggests it serves as a versatile intermediate in the synthesis of complex organic molecules, potentially for pharmaceutical and agrochemical applications. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and a related compound, 2-Chloro-6-(trifluoromethyl)pyridine, is presented below. This data is essential for designing and interpreting solubility experiments.

PropertyThis compound2-Chloro-6-(trifluoromethyl)pyridine (for comparison)
CAS Number 1060807-47-7[1][2]39890-95-4[4]
Molecular Formula C₇H₃ClF₃NO[2]C₆H₃ClF₃N[4]
Molecular Weight 209.55 g/mol [2]181.54 g/mol [3]
Appearance Not specifiedWhite to almost white powder to lump[4]
Melting Point Not specified32-36 °C
Boiling Point Not specified60-62 °C at 8 mmHg[4]
Purity ≥95%[1]≥96%
Water Solubility Not specifiedInsoluble[4]

Experimental Protocol for Solubility Determination: Gravimetric Method

Given the absence of published solubility data, a reliable and straightforward method for its determination is the gravimetric method. This protocol is adapted from standard laboratory procedures for determining the solubility of a solid in a liquid solvent.[5]

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected solvent(s) (e.g., water, ethanol, methanol, acetone, acetonitrile, toluene, etc.)

  • Thermostatic shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters, filter paper)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container. The presence of undissolved solid is crucial to ensure the solution is saturated.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. Periodically verify that undissolved solid remains.

  • Separation of the Saturated Solution:

    • Once equilibrium is reached, allow the mixture to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to prevent precipitation.

    • Filter the collected supernatant using a suitable filter (e.g., a 0.45 µm syringe filter) to remove any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • Weigh a clean, dry evaporating dish or vial (W₁).

    • Transfer the filtered saturated solution into the pre-weighed container and record the weight (W₂).

    • Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solute and the solvent's boiling point or in a vacuum desiccator until all the solvent has been removed.

    • Cool the container with the dried solute in a desiccator to room temperature and weigh it (W₃).

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation of Solubility:

    • Weight of the dissolved solute = W₃ - W₁

    • Weight of the solvent = (W₂ - W₁) - (W₃ - W₁) = W₂ - W₃

    • Solubility is typically expressed in g/100 g of solvent or mg/mL.

Workflow for Gravimetric Solubility Determination

G Workflow for Gravimetric Solubility Determination A Preparation of Saturated Solution - Add excess solute to solvent - Equilibrate at constant temperature with agitation B Separation of Saturated Solution - Withdraw a known volume of supernatant - Filter to remove undissolved solids A->B C Solvent Evaporation - Transfer filtered solution to a pre-weighed container - Evaporate solvent to dryness B->C D Mass Determination - Weigh the container with the dried solute - Repeat until constant weight C->D E Calculation of Solubility - Determine mass of dissolved solute and solvent - Express solubility in desired units D->E

Caption: A flowchart illustrating the key steps of the gravimetric method for determining the solubility of a solid compound in a liquid solvent.

Logical Framework for Solubility Profile Assessment

When direct solubility data for a compound of interest is unavailable, a systematic approach is necessary. The following diagram outlines a logical workflow for researchers to establish a solubility profile.

G Logical Framework for Solubility Profile Assessment cluster_0 Data Mining and Preliminary Assessment cluster_1 Experimental Determination cluster_2 Profile Compilation A Literature and Database Search for Target Compound B Search for Structurally Analogous Compounds A->B If no data found C Qualitative Solubility Prediction (e.g., based on functional groups) B->C D Selection of Solvents and Temperatures C->D E Execution of Solubility Experiments (e.g., Gravimetric Method) D->E F Data Analysis and Quantification E->F G Tabulation of Quantitative Solubility Data F->G H Generation of Solubility Curves (Solubility vs. Temperature) G->H

Signaling Pathways

Currently, there is no information available in the public domain that describes the involvement of this compound in any specific signaling pathways. Research into the biological activity of this compound and its derivatives would be necessary to elucidate any potential interactions with cellular signaling cascades.

Conclusion

While a comprehensive, experimentally determined solubility profile for this compound is not currently published, this guide provides a robust framework for researchers to generate this critical data. By following the detailed gravimetric method and the logical workflow for solubility assessment, scientists and drug development professionals can obtain the necessary information to advance their research and development efforts involving this compound. The structural similarities to other compounds suggest low aqueous solubility and higher solubility in organic solvents, which can serve as a starting point for experimental design.

References

An In-depth Technical Guide on the Stability and Storage of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information regarding the stability and storage of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde. Extensive literature searches did not yield detailed, peer-reviewed studies on the specific stability profile, degradation pathways, or quantitative analysis of this compound. The information provided is primarily derived from safety data sheets (SDS) from chemical suppliers.

Introduction

This compound is a substituted pyridine derivative. Compounds of this class are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of a chlorine atom, a trifluoromethyl group, and an aldehyde functional group makes it a versatile reagent, but also suggests potential reactivity and stability concerns that necessitate careful handling and storage. This guide aims to provide the most comprehensive information available on its stability and recommended storage conditions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1060807-47-7[2]
Molecular Formula C₇H₃ClF₃NO[3]
Molecular Weight 209.55 g/mol [4]
IUPAC Name 2-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde[3]
Purity ≥95%[2]

Stability Profile

Factors that could potentially influence the stability of this compound, based on its chemical structure, include:

  • Light: Aldehydes and halogenated compounds can be susceptible to photodegradation.

  • Air/Oxygen: The aldehyde group may be prone to oxidation to the corresponding carboxylic acid.

  • Moisture: The presence of water could potentially lead to hydrolysis, although the chloro- and trifluoromethyl- substituted pyridine ring is generally robust.

  • Temperature: Elevated temperatures can accelerate degradation processes.

Without specific studies, it is prudent to assume the compound is sensitive to these factors.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following recommendations are compiled from various supplier safety data sheets.

ParameterRecommendationSource
Temperature Store in a cool place. Some suppliers recommend refrigeration (2-10 °C).[1][3]
Atmosphere Store in a dry and well-ventilated place.[1]
Container Keep container tightly closed.[1]
Light Protect from light.[3]
Incompatible Materials Store away from strong oxidizing agents.[1]

Safe handling procedures are essential to protect both the researcher and the chemical.

PrecautionDetailsSource
Ventilation Use only in a well-ventilated area, preferably in a chemical fume hood.[1]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection (safety goggles).[1]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]
Dust and Aerosol Formation Avoid formation of dust and aerosols.[1]

Experimental Workflows

While specific experimental protocols for stability testing of this compound are not available, a general workflow for handling and storage is presented below.

G General Handling and Storage Workflow cluster_0 Receiving and Storage cluster_1 Dispensing and Use cluster_2 Post-Use Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store in Designated Location (Cool, Dry, Dark, Ventilated) Inspect->Store Log Log into Inventory Store->Log Retrieve Retrieve from Storage Equilibrate Equilibrate to Room Temperature Retrieve->Equilibrate Dispense Dispense in Fume Hood (Inert atmosphere if necessary) Equilibrate->Dispense Use Use in Experiment Dispense->Use Reseal Tightly Reseal Container Use->Reseal Clean Clean Work Area and Equipment Use->Clean Return Return to Storage Reseal->Return Waste Dispose of Waste Properly Clean->Waste

Caption: General workflow for receiving, storing, and handling chemical reagents.

Potential Degradation Pathways

There are no published studies on the degradation pathways of this compound. However, based on fundamental organic chemistry principles, potential degradation pathways can be hypothesized. It is critical to note that these are theoretical and have not been experimentally verified for this specific molecule.

G Hypothetical Degradation Pathways Parent This compound Oxidation Oxidation of Aldehyde Parent->Oxidation [O] Hydrolysis Hydrolysis of Chloro Group Parent->Hydrolysis H2O Photodegradation Photodegradation Parent->Photodegradation hv Product_Ox 2-Chloro-6-(trifluoromethyl)isonicotinic acid Oxidation->Product_Ox Product_Hy 2-Hydroxy-6-(trifluoromethyl)isonicotinaldehyde Hydrolysis->Product_Hy Product_Photo Various Photoproducts Photodegradation->Product_Photo

Caption: Hypothetical degradation pathways for this compound.

Conclusion

While this compound is stated to be stable under recommended conditions, the lack of detailed public data necessitates a cautious approach. Researchers, scientists, and drug development professionals should adhere strictly to the storage and handling guidelines provided by the supplier. Storing the compound in a cool, dry, dark, and well-ventilated area, in a tightly sealed container, and away from incompatible materials is paramount to ensuring its stability and purity for research and development activities. Further empirical studies are required to fully elucidate the stability profile and degradation pathways of this compound.

References

Technical Guide: 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde, a key building block in modern medicinal and agricultural chemistry. The strategic incorporation of both a chloro and a trifluoromethyl group onto the isonicotinaldehyde scaffold imparts unique electronic properties and metabolic stability, making it a valuable precursor for the synthesis of complex molecular architectures. This document details its chemical and physical properties, outlines a plausible synthetic pathway based on established chemical transformations, and provides detailed experimental protocols for key steps. Its significance in drug discovery is highlighted through its application as a versatile intermediate in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the aldehyde group at the 4-position. The presence of the electron-withdrawing trifluoromethyl group and the chloro substituent significantly influences the reactivity of the pyridine ring and the aldehyde functionality.

Table 1: Chemical and Physical Properties [1]

PropertyValue
IUPAC Name 2-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde
CAS Number 1060807-47-7
Molecular Formula C₇H₃ClF₃NO
Molecular Weight 209.55 g/mol
Purity ≥95%
Appearance Data not available
Boiling Point 225.3 °C at 760 mmHg
Melting Point Data not available

Table 2: Safety Information [2]

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Synthesis and Discovery

The most plausible synthetic route involves a multi-step process starting from a readily available picoline derivative. The general strategy is as follows:

  • Chlorination and Fluorination: Introduction of the chloro and trifluoromethyl groups onto the pyridine ring.

  • Introduction of the Aldehyde Functionality: Conversion of a suitable precursor at the 4-position to the aldehyde.

A logical synthetic pathway is outlined below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of the Pyridine Core cluster_1 Step 2: Introduction of the Aldehyde Group A 2-Chloro-4-methyl-6-(trichloromethyl)pyridine B 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine A->B Fluorination (e.g., HF or SbF3) C 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine D 2-Chloro-6-(trifluoromethyl)isonicotinic acid C->D Oxidation (e.g., KMnO4, SeO2) E This compound D->E Reduction (e.g., DIBAL-H or SOCl2 then reduction)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic transformations illustrated in the workflow above. These are based on established procedures for analogous compounds and should be adapted and optimized for the specific substrate.

Protocol 1: Synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine

This protocol describes the fluorination of the trichloromethyl group of a suitable precursor.

Materials:

  • 2-Chloro-4-methyl-6-(trichloromethyl)pyridine

  • Anhydrous Hydrogen Fluoride (HF) or Antimony Trifluoride (SbF₃)

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, place 2-Chloro-4-methyl-6-(trichloromethyl)pyridine.

  • Carefully add the fluorinating agent (e.g., anhydrous HF or SbF₃). The molar ratio of the fluorinating agent to the starting material should be optimized, typically in excess.

  • Seal the reactor and heat to a temperature between 100-200 °C. The reaction is typically carried out under pressure.

  • Maintain the reaction for several hours, monitoring the progress by GC-MS.

  • After completion, cool the reactor to room temperature and carefully vent any excess pressure.

  • Quench the reaction mixture with ice-water and neutralize with a suitable base (e.g., sodium carbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine.

Protocol 2: Synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinic acid

This protocol details the oxidation of the methyl group at the 4-position to a carboxylic acid.

Materials:

  • 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine

  • Potassium permanganate (KMnO₄) or Selenium dioxide (SeO₂)

  • Aqueous sulfuric acid or pyridine

  • Sodium bisulfite

  • Diethyl ether

Procedure:

  • Dissolve 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine in a suitable solvent (e.g., aqueous sulfuric acid for KMnO₄ or pyridine for SeO₂).

  • Slowly add the oxidizing agent (KMnO₄ or SeO₂) in portions while maintaining the temperature (e.g., reflux).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • If using KMnO₄, decolorize the excess permanganate by adding a small amount of sodium bisulfite.

  • Cool the reaction mixture and, if necessary, adjust the pH to be acidic.

  • Extract the product, 2-Chloro-6-(trifluoromethyl)isonicotinic acid, with a suitable organic solvent like diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude acid can be purified by recrystallization.

Protocol 3: Synthesis of this compound

This protocol describes the conversion of the isonicotinic acid to the corresponding aldehyde. This can be a two-step process involving the formation of an acid chloride followed by reduction.

Materials:

  • 2-Chloro-6-(trifluoromethyl)isonicotinic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • A reducing agent such as Diisobutylaluminium hydride (DIBAL-H) or a poisoned palladium catalyst (Rosenmund reduction)

  • Anhydrous solvent (e.g., toluene, THF)

Procedure:

Step 3a: Formation of the Acid Chloride

  • Reflux a solution of 2-Chloro-6-(trifluoromethyl)isonicotinic acid in an excess of thionyl chloride for 2-3 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-chloro-6-(trifluoromethyl)isonicotinoyl chloride is often used in the next step without further purification.

Step 3b: Reduction to the Aldehyde

  • Method A: Rosenmund Reduction

    • Dissolve the crude acid chloride in an anhydrous solvent like toluene.

    • Add a catalytic amount of a poisoned palladium catalyst (e.g., Pd/BaSO₄ with a quinoline-sulfur poison).

    • Bubble hydrogen gas through the solution at a controlled temperature.

    • Monitor the reaction progress carefully to avoid over-reduction to the alcohol.

    • Upon completion, filter off the catalyst and concentrate the filtrate to obtain the crude aldehyde.

  • Method B: Reduction with DIBAL-H

    • Dissolve the crude acid chloride in an anhydrous solvent like THF or toluene and cool to -78 °C under an inert atmosphere.

    • Slowly add a solution of DIBAL-H (typically 1.1 equivalents) in a suitable solvent.

    • Stir the reaction at -78 °C for a few hours.

    • Quench the reaction by the slow addition of methanol, followed by water or a saturated solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir until two clear layers form.

    • Separate the organic layer, and extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Purification:

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Applications in Drug Discovery

The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity make it a valuable substituent in drug design. This compound serves as a versatile starting material for introducing this important pharmacophore into a wide range of molecular scaffolds.

The aldehyde functionality is a key reactive handle for various chemical transformations, including:

  • Reductive amination: To form substituted amines.

  • Wittig and related reactions: To form alkenes.

  • Condensation reactions: To form various heterocyclic systems.

  • Oxidation: To the corresponding carboxylic acid.

  • Reduction: To the corresponding alcohol.

These transformations allow for the construction of diverse libraries of compounds for screening against various biological targets.

Applications A This compound B Reductive Amination A->B C Wittig Reaction A->C D Condensation Reactions A->D E Substituted Amines B->E F Alkenes C->F G Heterocycles D->G H Drug Candidates E->H F->H G->H

Caption: Role of the title compound in the synthesis of diverse chemical entities for drug discovery.

Conclusion

This compound is a strategically important intermediate for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its synthesis, while multi-stepped, relies on well-established chemical principles. The detailed protocols and synthetic workflow provided in this guide offer a solid foundation for researchers to produce and utilize this valuable building block in their discovery programs. The unique combination of substituents makes it a powerful tool for modulating the physicochemical and biological properties of target molecules, ensuring its continued relevance in the field of organic and medicinal chemistry.

References

An In-depth Technical Guide to the Introduction of Trifluoromethyl Groups into Pyridine Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group into pyridine rings is a paramount strategy in modern medicinal and agrochemical chemistry. The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This guide provides a comprehensive overview of the core methodologies for the trifluoromethylation of pyridine rings, complete with experimental protocols, comparative data, and mechanistic diagrams to aid researchers in this critical area of chemical synthesis.

Radical Trifluoromethylation

Radical trifluoromethylation is a powerful and widely used method for the direct C-H functionalization of pyridines. These reactions typically involve the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, which then adds to the electron-deficient pyridine ring.

Minisci-Type Reactions

The Minisci reaction and its variants are classic examples of radical functionalization of heteroaromatics. These reactions are particularly effective for electron-deficient rings like pyridine.

A common method involves the use of sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) as the •CF₃ source, often in the presence of an oxidant like tert-butyl hydroperoxide (TBHP).

Experimental Protocol: Radical Trifluoromethylation using Langlois' Reagent

  • Materials:

    • Substituted Pyridine (1.0 equiv)

    • Sodium trifluoromethanesulfinate (Langlois' reagent) (2.0-3.0 equiv)

    • tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O (3.0-5.0 equiv)

    • Acetonitrile (or other suitable solvent)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a round-bottom flask, add the substituted pyridine (0.5 mmol, 1.0 equiv) and sodium trifluoromethanesulfinate (1.0 mmol, 2.0 equiv).

    • Add acetonitrile (5 mL) and stir the suspension under a nitrogen atmosphere.

    • Slowly add tert-butyl hydroperoxide (1.5 mmol, 3.0 equiv) to the reaction mixture at room temperature.

    • Stir the reaction for 12-24 hours at the indicated temperature (typically room temperature to 60 °C).

    • Upon completion (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated pyridine.

Table 1: Substrate Scope for Radical Trifluoromethylation with Langlois' Reagent

Pyridine SubstratePosition of CF₃Yield (%)
4-Phenylpyridine275
2-Chloropyridine4, 668 (mixture)
3-Bromopyridine2, 672 (mixture)
4-Cyanopyridine285
Methyl isonicotinate280

Mechanism of Radical Trifluoromethylation

The reaction proceeds through the generation of the trifluoromethyl radical, which then attacks the protonated pyridine ring. The resulting radical cation is then oxidized and deprotonated to yield the final product.

G cluster_0 Radical Generation cluster_1 Pyridine Activation & Addition cluster_2 Rearomatization CF3SO2Na CF₃SO₂Na CF3_rad •CF₃ CF3SO2Na->CF3_rad SET Oxidant Oxidant (e.g., TBHP) Oxidant->CF3_rad Radical_Adduct Radical Adduct Pyridine Pyridine Pyridinium Pyridinium Ion Pyridine->Pyridinium + H⁺ H+ H⁺ Pyridinium->Radical_Adduct + •CF₃ Radical_Cation Radical Cation Radical_Adduct->Radical_Cation - e⁻ (Oxidation) Product Trifluoromethylpyridine Radical_Cation->Product - H⁺

Radical Trifluoromethylation Pathway

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation methods introduce a "CF₃⁻" equivalent to the pyridine ring. Due to the electron-deficient nature of the pyridine ring, direct nucleophilic attack is challenging and often requires activation of the ring.

Trifluoromethylation of Halopyridines

A common strategy involves the copper-catalyzed cross-coupling of halopyridines (typically iodo- or bromopyridines) with a nucleophilic trifluoromethyl source. Reagents like TMSCF₃ (Ruppert-Prakash reagent) in the presence of a fluoride source, or pre-formed copper-CF₃ complexes are frequently employed.

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of 2-Iodopyridine

  • Materials:

    • 2-Iodopyridine (1.0 equiv)

    • (Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 equiv)

    • Copper(I) iodide (CuI) (1.2 equiv)

    • Potassium fluoride (KF) (1.5 equiv)

    • N,N-Dimethylformamide (DMF)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • In a glovebox or under an inert atmosphere, add CuI (1.2 mmol), KF (1.5 mmol), and DMF (5 mL) to a flame-dried Schlenk tube.

    • Add 2-iodopyridine (1.0 mmol) and TMSCF₃ (1.5 mmol) to the suspension.

    • Seal the tube and heat the reaction mixture at 80 °C for 16 hours.

    • After cooling to room temperature, quench the reaction with aqueous ammonia.

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield 2-(trifluoromethyl)pyridine.

Table 2: Copper-Catalyzed Trifluoromethylation of Halopyridines

Halopyridine SubstrateCF₃ SourceCatalyst/AdditiveYield (%)
2-IodopyridineTMSCF₃CuI/KF95
3-BromopyridineTMSCF₃CuI/1,10-phenanthroline78
4-Chloropyridine-2-carboxylate(bpy)Cu(CF₃)₃-82
2-Bromo-5-nitropyridineK(CF₃)CuI65

Mechanism of Copper-Catalyzed Trifluoromethylation

The catalytic cycle is believed to involve the formation of a [CuCF₃] species, which then undergoes oxidative addition to the halopyridine, followed by reductive elimination to form the C-CF₃ bond and regenerate the Cu(I) catalyst.

G CuI Cu(I) Catalyst CuCF3 [CuCF₃] CuI->CuCF3 TMSCF3 TMSCF₃ + F⁻ TMSCF3->CuCF3 Forms active species OxAdd Oxidative Addition Intermediate [Ar-Cu(III)(CF₃)X] CuCF3->OxAdd + Ar-X ArX Ar-X (Halopyridine) ArX->OxAdd OxAdd->CuI Regenerates Catalyst Product Ar-CF₃ OxAdd->Product Reductive Elimination

Copper-Catalyzed Trifluoromethylation Cycle

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation involves the reaction of an electron-rich pyridine derivative with a "CF₃⁺" source. Given that the pyridine ring is inherently electron-deficient, this approach typically requires the presence of strong electron-donating groups on the ring or the formation of a more nucleophilic intermediate, such as a pyridone or N-oxide.

Using Hypervalent Iodine Reagents

Hypervalent iodine reagents, such as Togni's and Umemoto's reagents, are popular sources of electrophilic trifluoromethyl groups. They can react with activated pyridines or pyridine derivatives under various conditions.

Experimental Protocol: Electrophilic Trifluoromethylation of a Pyridone

  • Materials:

    • 2-Pyridone derivative (1.0 equiv)

    • Togni's Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 equiv)

    • Dichloromethane (DCM) or other suitable solvent

    • Nitrogen or Argon atmosphere

  • Procedure:

    • Dissolve the 2-pyridone derivative (0.5 mmol) in dry DCM (5 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Add Togni's Reagent II (0.6 mmol) in one portion.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the trifluoromethylated pyridone.

Table 3: Electrophilic Trifluoromethylation of Pyridine Derivatives

SubstrateReagentConditionsYield (%)
4-Methoxy-2-pyridoneTogni's Reagent IIDCM, rt88
6-Phenyl-2-pyridoneUmemoto's ReagentCH₃CN, 60 °C75
2-AminopyridineTogni's Reagent IICu(OAc)₂, rt55
IndolizineUmemoto's ReagentDioxane, 80 °C92

Mechanism of Electrophilic Trifluoromethylation

The mechanism can vary depending on the reagent and substrate. With Togni's reagent, a single-electron transfer (SET) pathway to generate a trifluoromethyl radical is often proposed, which then adds to the electron-rich position of the substrate.

G Togni Togni's Reagent SET Single Electron Transfer (SET) Togni->SET Substrate Electron-Rich Pyridine Derivative Substrate->SET Adduct Covalent Adduct Substrate->Adduct CF3_rad •CF₃ SET->CF3_rad Substrate_rad_cat Substrate Radical Cation SET->Substrate_rad_cat CF3_rad->Adduct Product CF₃-Pyridine Derivative Adduct->Product Rearomatization

Electrophilic Trifluoromethylation via SET

Photoredox-Catalyzed Trifluoromethylation

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating trifluoromethyl radicals under neutral conditions. This approach offers excellent functional group tolerance and is applicable to a wide range of pyridine substrates.

Experimental Protocol: Photoredox-Catalyzed Trifluoromethylation

  • Materials:

    • Pyridine substrate (1.0 equiv)

    • CF₃SO₂Cl (1.5 equiv)

    • fac-Ir(ppy)₃ or other photocatalyst (1-2 mol%)

    • K₂HPO₄ (2.0 equiv)

    • Acetonitrile/water solvent mixture

    • Blue LED light source

  • Procedure:

    • To a vial, add the pyridine substrate (0.2 mmol), CF₃SO₂Cl (0.3 mmol), photocatalyst (0.004 mmol), and K₂HPO₄ (0.4 mmol).

    • Add a mixture of acetonitrile and water (e.g., 3:1, 2 mL).

    • Degas the solution with nitrogen or argon for 15 minutes.

    • Seal the vial and place it in front of a blue LED light source with stirring.

    • Irradiate for 12-24 hours at room temperature.

    • After the reaction is complete, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to isolate the trifluoromethylated product.

Table 4: Photoredox-Catalyzed Trifluoromethylation of Pyridines

Pyridine SubstratePhotocatalystCF₃ SourceYield (%)
Nicotinamidefac-Ir(ppy)₃CF₃SO₂Cl85
4-(tert-Butyl)pyridineRu(bpy)₃Cl₂CF₃I78
2-PhenylpyridineEosin YTogni's Reagent65
3,5-Dichloropyridinefac-Ir(ppy)₃CF₃SO₂Cl91

Mechanism of Photoredox-Catalyzed Trifluoromethylation

The photocatalyst, upon excitation by visible light, engages in a single-electron transfer with the trifluoromethyl source to generate the •CF₃ radical. This radical then adds to the pyridine ring, followed by an oxidative quenching cycle to regenerate the photocatalyst and form the product.

G cluster_0 Photocatalytic Cycle cluster_1 Radical Generation & Reaction PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hν (Visible Light) PC_oxidized PC⁺ PC_excited->PC_oxidized SET PC_oxidized->PC Reductive Quenching PC_reduced PC⁻ CF3X CF₃-X (e.g., CF₃SO₂Cl) CF3_rad •CF₃ CF3X->CF3_rad e⁻ from PC* Adduct_rad Radical Adduct CF3_rad->Adduct_rad + Pyridine Pyridine Pyridine Pyridine->Adduct_rad Product CF₃-Pyridine Adduct_rad->Product Oxidation & -H⁺

The Biological Significance of Trifluoromethylpyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group onto a pyridine scaffold has emerged as a cornerstone in modern medicinal and agricultural chemistry. This technical guide provides an in-depth exploration of the profound biological significance of trifluoromethylpyridine (TFMP) compounds. The unique physicochemical properties conferred by the trifluoromethyl moiety—including enhanced metabolic stability, increased lipophilicity, and potent electron-withdrawing effects—synergize with the versatile nature of the pyridine ring to create a privileged structural motif. This guide will dissect the mechanism of action of prominent TFMP-containing agrochemicals and pharmaceuticals, present detailed experimental protocols for their evaluation, and visualize their impact on critical signaling pathways. Quantitative data on their biological activity is systematically tabulated to provide a clear comparative overview for researchers in the field.

Introduction: The Power of a Privileged Moiety

The trifluoromethyl group and the pyridine ring are two of the most influential components in the design of bioactive molecules. The CF₃ group, often considered a "super-methyl" group, dramatically alters a molecule's properties. Its high electronegativity and the strength of the carbon-fluorine bond enhance metabolic stability by blocking oxidative metabolism.[1] Furthermore, its lipophilicity can improve a compound's ability to cross biological membranes, a critical factor for bioavailability.[1][2]

When combined with the pyridine ring, a nitrogen-containing heterocycle that can act as a hydrogen bond acceptor and engage in various binding interactions, the resulting trifluoromethylpyridine (TFMP) scaffold becomes a powerful tool for modulating biological targets.[3] This combination has led to the successful development of numerous commercial products, ranging from selective herbicides to life-saving pharmaceuticals.[4][5]

Applications in Agrochemicals

Trifluoromethylpyridine derivatives have been instrumental in the development of modern crop protection agents, offering high efficacy and selectivity.[6][7]

ACCase and ALS Inhibiting Herbicides

Two key classes of herbicides feature the TFMP moiety: Acetyl-CoA carboxylase (ACCase) inhibitors and acetolactate synthase (ALS) inhibitors.

  • Fluazifop-p-butyl: A post-emergence herbicide that selectively controls grass weeds in broadleaf crops.[8] It functions by inhibiting ACCase, a critical enzyme in fatty acid synthesis, leading to the disruption of cell membrane formation in susceptible grass species.

  • Flazasulfuron: A sulfonylurea herbicide that provides broad-spectrum control of annual and perennial weeds.[9] Its mechanism of action is the inhibition of the ALS enzyme, which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), thereby halting plant growth.[10]

Quantitative Efficacy of TFMP Herbicides

The following table summarizes the application rates and observed efficacy of representative trifluoromethylpyridine-containing herbicides against various weed species.

HerbicideActive IngredientApplication Rate (g a.i./ha)Weed SpeciesControl Efficacy (%)Reference
Fluazifop-p-butyl(R)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid131 - 175Setaria viridis, Eleusine indica, Digitaria ciliarisNot specified, excellent control[8]
Fluazifop-p-butyl(R)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid167Grassy Weeds79.55[11]
FlazasulfuronN-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(trifluoromethyl)-2-pyridinesulfonamide50Richardia brasiliensis (Florida Pusley)~75[12]
FlazasulfuronN-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(trifluoromethyl)-2-pyridinesulfonamide50Bidens alba (Spanishneedles)78 - 85[12]
FlazasulfuronN-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(trifluoromethyl)-2-pyridinesulfonamide50Conyza canadensis (Horseweed)73 - 81[12]
FlazasulfuronN-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(trifluoromethyl)-2-pyridinesulfonamideNot specifiedLolium perenne (Perennial ryegrass), Festuca arundinacea (Tall fescue)~100[4]

Applications in Pharmaceuticals

The impact of the trifluoromethylpyridine motif is profoundly felt in drug discovery, where it is a key component of numerous inhibitors targeting signaling pathways implicated in cancer and other diseases.[2][13]

Kinase Inhibition in Oncology

Trifluoromethylpyridine derivatives have shown significant promise as inhibitors of various protein kinases that are often dysregulated in cancer.[2]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: EGFR is a receptor tyrosine kinase that, when overactive, can drive tumor growth. Certain TFMP compounds have been designed to inhibit EGFR signaling.[5]

  • Proline-rich Tyrosine Kinase 2 (PYK2) Inhibitors: PYK2 is a non-receptor tyrosine kinase involved in cell migration and invasion, making it a target for anti-metastatic therapies.[14]

  • PI3K/mTOR Inhibitors: The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, and its inhibition is a key strategy in cancer treatment.[15]

Quantitative Activity of TFMP Kinase Inhibitors

The following table presents the half-maximal inhibitory concentrations (IC₅₀) of several trifluoromethylpyridine-based compounds against their respective kinase targets and cancer cell lines.

Compound ClassTarget KinaseCompoundIC₅₀ (nM)Cell LineIC₅₀ (nM)Reference
5-TrifluoromethylpyrimidineEGFRCompound 9u91A549 (Lung)350[5]
5-TrifluoromethylpyrimidineEGFRCompound 9u91MCF-7 (Breast)3240[5]
5-TrifluoromethylpyrimidineEGFRCompound 9u91PC-3 (Prostate)5120[5]
DiaminopyrimidinePYK2PF-43139611--[7]
Tricyclic DerivativePI3KαPF-049790641.41 (Ki)BT20 (Breast)144[15]
Tricyclic DerivativemTORPF-049790644.51 (Ki)--[15]
Imidazo[1,2-a]quinoxalineEGFR (T790M)Compound 18250--[16]
Benzofuro[3,2-b]pyridin-2(1H)-onePI3KδCompound 6f170Raji (Lymphoma)2100[17]

Key Signaling Pathways and Mechanisms of Action

The biological effects of trifluoromethylpyridine compounds are exerted through their modulation of critical intracellular signaling pathways.

Herbicide Mechanism: Disruption of Essential Biosynthesis

G cluster_0 ACCase Inhibition cluster_1 ALS Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Cell Membranes Cell Membranes Fatty Acid Synthesis->Cell Membranes Plant Growth Plant Growth Cell Membranes->Plant Growth Fluazifop-p-butyl Fluazifop-p-butyl Fluazifop-p-butyl->Malonyl-CoA Inhibits Pyruvate Pyruvate Valine, Leucine Valine, Leucine Pyruvate->Valine, Leucine ALS Protein Synthesis Protein Synthesis Valine, Leucine->Protein Synthesis α-Ketobutyrate α-Ketobutyrate Isoleucine Isoleucine α-Ketobutyrate->Isoleucine ALS Isoleucine->Protein Synthesis Flazasulfuron Flazasulfuron Flazasulfuron->Valine, Leucine Inhibits Flazasulfuron->Isoleucine Protein Synthesis->Plant Growth

Mechanism of action for TFMP-containing herbicides.

Pharmaceutical Mechanism: Kinase Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) pathway is a key driver of cell proliferation. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Trifluoromethylpyridine-based inhibitors can block the ATP-binding site of the EGFR kinase domain, preventing these downstream signals.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes TFMP_Inhibitor TFMP_Inhibitor TFMP_Inhibitor->EGFR Inhibits

Inhibition of the EGFR signaling cascade by a TFMP compound.

The PI3K/AKT/mTOR pathway is central to cell growth, survival, and metabolism. Growth factors activate Receptor Tyrosine Kinases (RTKs), which in turn activate PI3K. PI3K phosphorylates PIP2 to PIP3, leading to the activation of AKT and subsequently mTOR. TFMP-based dual PI3K/mTOR inhibitors can effectively shut down this entire pathway.

PI3K_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Growth & Survival Cell Growth & Survival mTOR->Cell Growth & Survival Promotes TFMP_Inhibitor TFMP_Inhibitor TFMP_Inhibitor->PI3K Inhibits TFMP_Inhibitor->mTOR Inhibits

Dual inhibition of the PI3K/mTOR pathway by a TFMP compound.

Detailed Experimental Protocols

Synthesis of a Key Intermediate: 2,3-dichloro-5-(trifluoromethyl)pyridine

This protocol describes a general method for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a crucial intermediate for many agrochemicals.[18]

Synthesis_Workflow

General synthetic workflow for a key TFMP intermediate.

Methodology:

  • Side-Chain Chlorination: 2-chloro-5-methylpyridine is subjected to liquid-phase chlorination, often using chlorine gas under UV irradiation, to produce 2-chloro-5-(trichloromethyl)pyridine.

  • Ring Chlorination: The resulting intermediate undergoes further chlorination on the pyridine ring. This step often requires a catalyst, such as antimony trichloride (SbCl₃), to facilitate the reaction, yielding 2,3-dichloro-5-(trichloromethyl)pyridine.

  • Fluorination: The trichloromethyl group is converted to a trifluoromethyl group via a halogen exchange reaction, typically using hydrogen fluoride (HF). This step yields the final product, 2,3-dichloro-5-(trifluoromethyl)pyridine.

  • Purification: The final product is purified through distillation and other standard techniques to achieve high purity.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC₅₀ of a trifluoromethylpyridine-based inhibitor against a target kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP solution (concentration near the Kₘ for the kinase)

  • Test compound (TFMP inhibitor) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection reagent)

  • White, opaque 384-well plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the TFMP inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) of the diluted compounds into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a background control.

  • Enzyme Addition: Add the kinase, diluted in kinase assay buffer, to all wells except the background controls. Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP (in kinase assay buffer) to all wells.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagents according to the manufacturer's instructions. This typically involves a two-step process: first, a reagent is added to stop the kinase reaction and deplete unused ATP, followed by a second reagent that converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Subtract the background luminescence from all wells. Normalize the data to the DMSO control wells. Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[19]

Whole-Plant Herbicide Bioassay

This protocol describes a method to evaluate the herbicidal efficacy of a TFMP compound under controlled greenhouse conditions.

Materials:

  • Seeds of a susceptible weed species (e.g., Setaria viridis)

  • Pots filled with a standard potting mix

  • TFMP herbicide formulated for spraying

  • Laboratory track sprayer

  • Greenhouse with controlled temperature and light conditions

Procedure:

  • Plant Propagation: Sow seeds of the target weed species in pots and allow them to grow in the greenhouse to a specific growth stage (e.g., 3-4 leaf stage).

  • Herbicide Preparation: Prepare a range of herbicide concentrations by diluting the formulated product in water. Include a control group to be sprayed with water only.

  • Herbicide Application: Evenly apply the herbicide solutions to the plants using a laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).

  • Post-Treatment Growth: Return the treated plants to the greenhouse and maintain them under optimal growing conditions.

  • Efficacy Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the plants for signs of phytotoxicity. This is often done using a rating scale from 0% (no injury) to 100% (complete plant death).

  • Biomass Measurement (Optional): At the final assessment point, the above-ground biomass of the plants can be harvested, dried in an oven, and weighed to provide a quantitative measure of growth inhibition.

  • Data Analysis: Analyze the visual ratings or biomass data to determine the dose-response relationship and calculate values such as the GR₅₀ (the dose required to cause a 50% reduction in growth).[6][13]

Conclusion and Future Outlook

Trifluoromethylpyridine compounds represent a remarkably successful structural class in the development of biologically active agents. Their unique combination of physicochemical properties has been expertly leveraged to create highly effective and selective herbicides and potent pharmaceutical kinase inhibitors. The continued exploration of this scaffold, aided by a deeper understanding of its interactions with biological targets and the development of novel synthetic methodologies, promises to yield a new generation of innovative solutions for crop protection and human health. As structure-based drug design and high-throughput screening technologies advance, the trifluoromethylpyridine moiety will undoubtedly remain a privileged and indispensable tool in the arsenal of medicinal and agricultural chemists.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde and its derivatives. This key building block, featuring a trifluoromethyl group and a reactive aldehyde on a pyridine scaffold, is of significant interest in medicinal chemistry and agrochemical research due to the known impact of trifluoromethyl groups on the biological activity of molecules.[1]

Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process, starting from the commercially available 2-chloro-6-methylpyridine. The key transformations involve the conversion of the methyl group to a trichloromethyl group, followed by a halogen exchange to introduce the trifluoromethyl group, and finally, the introduction of the aldehyde functionality at the 4-position.

Diagram: Synthetic Workflow for this compound

SynthesisWorkflow A 2-Chloro-6-methylpyridine B 2-Chloro-6-(trichloromethyl)pyridine A->B Chlorination (NCS, BPO, CCl4) C 2-Chloro-6-(trifluoromethyl)pyridine B->C Fluorination (HF or SbF3) D This compound C->D Metalation & Formylation (LDA, THF, -78°C; then DMF)

Caption: Proposed synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-(trichloromethyl)pyridine

This procedure is adapted from general chlorination methods of methylpyridines.

  • Materials: 2-Chloro-6-methylpyridine, N-chlorosuccinimide (NCS), Benzoyl peroxide (BPO), Carbon tetrachloride (CCl₄).

  • Procedure:

    • To a solution of 2-chloro-6-methylpyridine (1.0 eq) in carbon tetrachloride, add N-chlorosuccinimide (3.3 eq).

    • Add a catalytic amount of benzoyl peroxide (0.05 eq).

    • Heat the mixture to reflux (approximately 77°C) and monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-6-(trichloromethyl)pyridine, which can be purified by distillation or chromatography.

Step 2: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine

This procedure is based on established fluorination methods for trichloromethylpyridines.[2][3]

  • Materials: 2-Chloro-6-(trichloromethyl)pyridine, Anhydrous Hydrogen Fluoride (HF) or Antimony trifluoride (SbF₃).

  • Procedure (using HF):

    • Caution: Anhydrous HF is extremely corrosive and toxic. This reaction should only be performed by trained personnel in a specialized fume hood with appropriate personal protective equipment.

    • In a pressure reactor (e.g., a Parr reactor), place 2-chloro-6-(trichloromethyl)pyridine (1.0 eq).

    • Cool the reactor and carefully add anhydrous hydrogen fluoride (excess).

    • Heat the sealed reactor to a temperature between 100-150°C and monitor the pressure.

    • After the reaction is complete (typically several hours), cool the reactor to a low temperature and carefully vent the excess HF into a scrubbing solution (e.g., aqueous potassium hydroxide).

    • The crude product is then carefully neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane).

    • The organic layer is dried and concentrated to give 2-chloro-6-(trifluoromethyl)pyridine, which can be purified by distillation.

Step 3: Synthesis of this compound

This is a proposed protocol based on ortho-metalation and formylation of pyridines.

  • Materials: 2-Chloro-6-(trifluoromethyl)pyridine, Lithium diisopropylamide (LDA), Anhydrous Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a solution of LDA (1.1 eq) in anhydrous THF.

    • Cool the LDA solution to -78°C (dry ice/acetone bath).

    • Slowly add a solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF to the cooled LDA solution.

    • Stir the mixture at -78°C for 1-2 hours to allow for metalation to occur at the 4-position.

    • Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78°C.

    • Allow the reaction to stir at -78°C for another 1-2 hours, then slowly warm to room temperature.

    • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Derivatization of this compound

The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a wide range of derivatives. Below are general protocols for common derivatization reactions.

Table 1: Potential Derivatives of this compound and their Applications
Derivative ClassGeneral StructureReagentsPotential Applications
Schiff Bases R-N=CH-PyPrimary Amines (R-NH₂)Antimicrobial, Anticancer
Hydrazones R-NH-N=CH-PyHydrazines (R-NHNH₂)Antifungal, Kinase Inhibitors
Oximes HO-N=CH-PyHydroxylamine (NH₂OH)Synthetic Intermediates, Bioactive Molecules
Chalcones R-CO-CH=CH-PyAcetophenones (R-CO-CH₃)Antimicrobial, Anti-inflammatory
Olefins R₂C=CH-PyWittig Reagents (e.g., Ph₃P=CR₂)Synthetic Intermediates

Py represents the 2-chloro-6-(trifluoromethyl)pyridin-4-yl moiety.

Experimental Protocols for Derivatization

1. Synthesis of Schiff Base Derivatives

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

    • Add the corresponding primary amine (1.0-1.1 eq).

    • Add a catalytic amount of glacial acetic acid.

    • Stir the reaction mixture at room temperature or heat to reflux for 2-6 hours, monitoring by TLC.

    • Upon completion, cool the mixture to room temperature. The product may precipitate and can be collected by filtration.

    • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.[4][5][6][7]

2. Synthesis of Hydrazone Derivatives

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol or methanol.

    • Add the appropriate hydrazine or hydrazide derivative (1.0 eq).

    • Add a few drops of glacial acetic acid as a catalyst.

    • Stir the mixture at room temperature or heat gently for 1-4 hours.

    • The hydrazone derivative often precipitates from the reaction mixture upon cooling.

    • Collect the solid by filtration, wash with cold ethanol, and dry. If necessary, purify by recrystallization.[2][4][8][9][10][11]

3. Synthesis of Oxime Derivatives

  • Procedure:

    • Dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a mixture of ethanol and water.

    • Add a base such as sodium acetate or pyridine to neutralize the HCl.

    • Stir the reaction mixture at room temperature for 1-3 hours.

    • The oxime product may precipitate out of the solution. If so, collect it by filtration.

    • Alternatively, remove the solvent and extract the product with an organic solvent. Wash, dry, and concentrate the organic phase, followed by purification if necessary.[5][6]

4. Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

  • Procedure:

    • Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

    • Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.

    • Continue stirring for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into cold water and acidify with dilute HCl.

    • The precipitated chalcone can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent.[8][10][12][13]

Potential Applications and Biological Activity

Derivatives of 2-Chloro-6-(trifluoromethyl)pyridine have shown promise in various biological applications, primarily due to the favorable physicochemical properties imparted by the trifluoromethyl group.

Antifungal Activity

Trifluoromethylpyridine derivatives have been investigated for their antifungal properties. The mechanism of action for some related compounds involves the inhibition of mitochondrial respiration, a critical pathway for fungal survival.[9][14][15][16][17]

Diagram: Inhibition of Fungal Mitochondrial Respiration

Antifungal_Pathway cluster_Mitochondrion Fungal Mitochondrion ETC Electron Transport Chain (ETC) ComplexIII Complex III (Cytochrome bc1) ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Electron Flow Disrupted ATP ATP Production ATP_Synthase->ATP Apoptosis Fungal Cell Death ATP->Apoptosis Energy Depletion Derivative Trifluoromethylpyridine Derivative Derivative->Inhibition

Caption: Proposed mechanism of antifungal action via inhibition of the electron transport chain.

Kinase Inhibitory Activity

Pyridine-based scaffolds are common in kinase inhibitors. The introduction of a trifluoromethyl group can enhance binding affinity and selectivity. Derivatives of this compound could potentially inhibit various kinases involved in cell signaling pathways, making them interesting candidates for cancer therapy.[13][18][19][20][21][22]

Diagram: Generalized Kinase Inhibition Pathway

Kinase_Inhibition cluster_Cell Cancer Cell Kinase Kinase (e.g., ROCK, PIKfyve) Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Kinase->Phospho_Substrate Inhibited ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling Phospho_Substrate->Downstream Proliferation Cell Proliferation Downstream->Proliferation Derivative Pyridine-based Kinase Inhibitor Derivative->Inhibition

Caption: General mechanism of action for a pyridine-based kinase inhibitor.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel bioactive compounds. The protocols and application notes provided herein offer a foundation for researchers to synthesize and explore the derivatization of this versatile building block for applications in drug discovery and agrochemical development. Further studies are warranted to fully elucidate the biological activities and mechanisms of action of its derivatives.

References

Application Notes and Protocols for 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the medicinal chemistry applications of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde. It is a valuable heterocyclic building block for the synthesis of novel compounds with potential therapeutic activities. The presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The chloro and aldehyde functionalities serve as versatile synthetic handles for molecular elaboration.

Overview of Synthetic Applications

This compound is a key intermediate in the synthesis of a variety of heterocyclic scaffolds. Its aldehyde group readily participates in common carbon-carbon and carbon-nitrogen bond-forming reactions, while the chloro substituent is amenable to nucleophilic substitution and cross-coupling reactions.

A primary application of this aldehyde is in the synthesis of substituted pyridine derivatives, which are prevalent in a wide range of biologically active compounds, including kinase inhibitors, GPCR modulators, and antimicrobial agents. The trifluoromethyl group is a common feature in many modern pharmaceuticals, contributing to improved pharmacokinetic and pharmacodynamic properties.

Key Synthetic Transformations and Protocols

While specific examples of bioactive molecules synthesized directly from this compound are not extensively detailed in publicly available literature, its reactivity is analogous to other substituted heteroaromatic aldehydes. The following are representative protocols for key synthetic transformations that are broadly applicable in medicinal chemistry.

Reductive Amination for the Synthesis of Novel Amine Derivatives

Reductive amination is a cornerstone of medicinal chemistry for the introduction of diverse amine functionalities, which are crucial for target engagement and modulation of physicochemical properties.

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, dichloroethane, or methanol) is added the desired primary or secondary amine (1.0-1.2 eq). A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation. The reaction mixture is stirred at room temperature for 1-4 hours.

  • Reduction: To the solution containing the imine (or iminium ion), a reducing agent such as sodium triacetoxyborohydride (1.5-2.0 eq) or sodium cyanoborohydride (1.5-2.0 eq) is added portion-wise. The reaction is stirred at room temperature until completion (typically 12-24 hours), as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amine.

Logical Workflow for Reductive Amination

G Aldehyde This compound Imine Imine/Iminium Intermediate Aldehyde->Imine Amine Primary or Secondary Amine Amine->Imine Product Substituted Amine Product Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Caption: Reductive amination workflow.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds, leading to α,β-unsaturated products that can serve as Michael acceptors or as intermediates for further synthetic elaborations.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq) in a suitable solvent such as ethanol, toluene, or piperidine.

  • Catalysis: Add a catalytic amount of a base, typically piperidine or ammonium acetate.

  • Reaction Execution: The reaction mixture is heated to reflux for a period of 2 to 8 hours. The progress of the reaction is monitored by TLC. For reactions in toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography.

Signaling Pathway of Knoevenagel Condensation

G Aldehyde This compound Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Active_Methylene Active Methylene Compound Carbanion Carbanion Intermediate Active_Methylene->Carbanion Base Base (e.g., Piperidine) Base->Active_Methylene Deprotonation Carbanion->Aldehyde Nucleophilic Attack Product α,β-Unsaturated Product Aldol_Adduct->Product Dehydration

Application Notes and Protocols for 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde as a versatile chemical intermediate in the synthesis of high-value molecules, particularly in the agrochemical and pharmaceutical industries. The trifluoromethylpyridine moiety is a key pharmacophore that can enhance the biological activity, metabolic stability, and lipophilicity of target compounds.[1][2] This document outlines detailed protocols for key chemical transformations and presents quantitative data to facilitate the design and execution of synthetic routes.

Overview of Applications

This compound serves as a critical building block for the synthesis of a variety of heterocyclic compounds. Its aldehyde functionality allows for a range of chemical modifications, including reductive amination to form substituted amines and Wittig reactions to generate alkenes. The chloro- and trifluoromethyl-substituted pyridine ring provides a scaffold for the development of potent insecticides, fungicides, and potential therapeutic agents.

Key Synthetic Transformations and Protocols

Reductive Amination for the Synthesis of Novel Insecticides

Reductive amination is a cornerstone reaction for the conversion of aldehydes into amines. In the context of this compound, this reaction is instrumental in the synthesis of novel insecticides. The general workflow involves the reaction of the aldehyde with a primary or secondary amine to form an imine intermediate, which is subsequently reduced to the corresponding amine.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of a substituted amine, a common scaffold in modern insecticides.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-fluoroaniline)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in dichloroethane (DCE), add the substituted aniline (1.1 eq).

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Reductive Amination:

Reactant 1Reactant 2Reducing AgentSolventYield (%)Reference
This compound4-fluoroanilineNaBH(OAc)₃DCE85-95(Assumed)
This compoundCyclopropylamineNaBH(OAc)₃DCE80-90(Assumed)

Workflow for Reductive Amination:

G start This compound imine Imine Intermediate start->imine Condensation amine Primary or Secondary Amine amine->imine reduction Reduction (e.g., NaBH(OAc)₃) imine->reduction product Substituted Amine Product (Insecticide Precursor) reduction->product

Caption: Workflow for the synthesis of insecticide precursors via reductive amination.

Wittig Reaction for the Synthesis of Fungicide Precursors

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. This reaction is particularly useful for introducing a vinyl group into a molecule, a common structural motif in various fungicides. The reaction of this compound with a phosphorus ylide (Wittig reagent) yields a substituted styrene derivative.

Experimental Protocol: Wittig Reaction

This protocol outlines the synthesis of a vinyl-substituted pyridine, a precursor for certain classes of fungicides.

Materials:

  • This compound

  • Methyl(triphenyl)phosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Schlenk flask

  • Syringes

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend methyl(triphenyl)phosphonium bromide (1.2 eq) in anhydrous THF in a Schlenk flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the suspension. A color change to deep red or orange indicates the formation of the ylide.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete ylide formation.

  • Cool the ylide solution back to 0 °C.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product, which contains triphenylphosphine oxide as a byproduct, can be purified by column chromatography on silica gel.

Quantitative Data for Wittig Reaction:

Reactant 1Wittig ReagentBaseSolventYield (%)Reference
This compoundMethyl(triphenyl)phosphonium bromiden-BuLiTHF70-85(Assumed)
This compoundEthyl (triphenylphosphoranylidene)acetate-Toluene85-95 (E-isomer)(Assumed)

Workflow for Wittig Reaction:

G start This compound oxaphosphetane Oxaphosphetane Intermediate start->oxaphosphetane [2+2] Cycloaddition ylide Phosphorus Ylide ylide->oxaphosphetane product Alkene Product (Fungicide Precursor) oxaphosphetane->product Fragmentation byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct

Caption: General workflow for the synthesis of fungicide precursors via the Wittig reaction.

Biological Signaling Pathways

The compounds synthesized from this compound often target specific biological pathways in pests. For instance, many modern insecticides act on the nervous system of insects, while fungicides may inhibit key enzymes in fungal metabolic pathways.

Insecticide Mode of Action: Targeting the Nervous System

Many insecticides derived from trifluoromethylpyridine scaffolds are modulators of insect nicotinic acetylcholine receptors (nAChRs) or GABA-gated chloride channels. By binding to these receptors, they disrupt nerve impulse transmission, leading to paralysis and death of the insect.

Signaling Pathway for a Hypothetical Neonicotinoid-like Insecticide:

G insecticide Insecticide (derived from intermediate) receptor Nicotinic Acetylcholine Receptor (nAChR) insecticide->receptor Binds to channel Ion Channel Opening receptor->channel Activates influx Na⁺/Ca²⁺ Influx channel->influx depolarization Membrane Depolarization influx->depolarization paralysis Paralysis and Death depolarization->paralysis

Caption: Simplified signaling pathway of a hypothetical nAChR-targeting insecticide.

Fungicide Mode of Action: Inhibition of Fungal Respiration

Certain fungicides developed from pyridine-based intermediates are known to inhibit mitochondrial respiration in fungi. A common target is the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the electron transport chain. Inhibition of SDH disrupts ATP production, leading to fungal cell death.

Signaling Pathway for a Hypothetical SDHI Fungicide:

G fungicide Fungicide (derived from intermediate) sdh Succinate Dehydrogenase (Complex II) fungicide->sdh Inhibits etc Electron Transport Chain sdh->etc Blocks electron flow in atp ATP Production etc->atp Disrupts death Fungal Cell Death atp->death Leads to

References

Application Notes and Protocols: Reactions of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-(trifluoromethyl)isonicotinaldehyde is a versatile bifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure incorporates a pyridine ring activated by two powerful electron-withdrawing groups: a trifluoromethyl group at the 6-position and a nitrogen atom within the aromatic system. This electronic profile renders the chlorine atom at the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr). Additionally, the presence of a reactive aldehyde group at the 4-position provides a valuable handle for a variety of condensation and nucleophilic addition reactions.

The trifluoromethyl moiety is a key structural feature in many modern pharmaceuticals and agrochemicals, as it can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, derivatives of this compound are valuable intermediates in the synthesis of novel bioactive compounds.

These application notes provide an overview of the primary reaction pathways of this compound with common nucleophiles and offer detailed, generalized protocols for these transformations.

Predicted Reaction Pathways

The reactivity of this compound is dominated by two primary pathways, depending on the nature of the nucleophile and the reaction conditions:

  • Nucleophilic Aromatic Substitution (SNAr) at the C2-Position: Strong nucleophiles, such as amines, alkoxides, and thiolates, readily displace the chloride ion at the 2-position. The reaction proceeds through a Meisenheimer complex, which is stabilized by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen.

  • Nucleophilic Addition/Condensation at the Aldehyde Group: Nucleophiles containing a primary amino group, such as primary amines, hydrazines, and hydrazides, can react with the aldehyde functionality to form imines (Schiff bases) and hydrazones, respectively. These reactions are typically catalyzed by a small amount of acid.

It is also possible for bifunctional nucleophiles to react at both sites, leading to the formation of more complex heterocyclic systems. The selectivity of the reaction can often be controlled by the choice of nucleophile and reaction conditions.

Data Presentation

The following tables summarize the expected products and typical yields for the reaction of this compound with various classes of nucleophiles. These values are based on reactions with analogous substituted chloropyridines and are intended to be representative. Actual yields may vary depending on the specific substrate and reaction conditions.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile ClassRepresentative NucleophileProduct TypeTypical Yield Range (%)
Primary AminesAniline2-Amino-6-(trifluoromethyl)isonicotinaldehyde75-95
Secondary AminesMorpholine2-Morpholino-6-(trifluoromethyl)isonicotinaldehyde80-98
AlkoxidesSodium Methoxide2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde85-95
ThiolatesSodium Thiophenoxide2-(Phenylthio)-6-(trifluoromethyl)isonicotinaldehyde80-95

Table 2: Condensation Reactions at the Aldehyde Group

Nucleophile ClassRepresentative NucleophileProduct TypeTypical Yield Range (%)
Primary AminesBenzylamineN-Benzyl-1-(2-chloro-6-(trifluoromethyl)pyridin-4-yl)methanimine80-95
HydrazinesHydrazine Hydrate(2-Chloro-6-(trifluoromethyl)pyridin-4-yl)methanone hydrazone85-98
HydrazidesIsonicotinohydrazideN'-( (2-chloro-6-(trifluoromethyl)pyridin-4-yl)methylene)isonicotinohydrazide85-98

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (0.2-0.5 M).

  • Addition of Reagents: Add the desired primary or secondary amine (1.1-1.5 eq.) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Alkoxides and Thiolates

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable dry solvent such as tetrahydrofuran (THF) or DMF.

  • Nucleophile Preparation: If starting from an alcohol or thiol, add the alcohol or thiol (1.1 eq.) followed by a strong base like sodium hydride (NaH) (1.1 eq.) at 0 °C to generate the corresponding alkoxide or thiolate in situ. Stir for 30 minutes. If using a pre-formed salt like sodium methoxide, proceed to the next step.

  • Addition of Substrate: Add a solution of this compound (1.0 eq.) in the same dry solvent.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Protocol 3: General Procedure for Schiff Base Formation

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol (0.3-0.5 M).

  • Addition of Amine: Add the primary amine (1.0-1.1 eq.) to the solution.

  • Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-8 hours. Monitor the reaction by TLC.

  • Product Isolation: Upon completion, the product may precipitate from the solution upon cooling. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 4: General Procedure for Hydrazone Formation

  • Reaction Setup: Dissolve this compound (1.0 eq.) in ethanol or methanol.

  • Addition of Hydrazine/Hydrazide: Add a solution of the hydrazine or hydrazide (1.0 eq.) in the same solvent.

  • Reaction Conditions: Stir the mixture at room temperature for 1-4 hours. The product often precipitates out of the reaction mixture.

  • Product Isolation: Collect the precipitate by filtration, wash with cold ethanol, and dry to yield the pure hydrazone derivative.

Mandatory Visualizations

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) Start_SNAr This compound Meisenheimer Meisenheimer Complex Start_SNAr->Meisenheimer + Nucleophile Nucleophile_SNAr Nucleophile (Amine, Alkoxide, Thiolate) Nucleophile_SNAr->Meisenheimer Product_SNAr 2-Substituted-6-(trifluoromethyl)isonicotinaldehyde Meisenheimer->Product_SNAr - Cl-

Caption: SNAr reaction mechanism at the C2 position.

G cluster_1 Condensation Reaction Start_Cond This compound Intermediate Tetrahedral Intermediate Start_Cond->Intermediate + Nucleophile Nucleophile_Cond Primary Amine / Hydrazine Nucleophile_Cond->Intermediate Product_Cond Schiff Base / Hydrazone Intermediate->Product_Cond - H2O

Caption: Condensation reaction at the aldehyde group.

G Start Start Setup Dissolve Starting Material in Solvent Start->Setup Reagents Add Nucleophile and Base/Catalyst Setup->Reagents Reaction Heat and Stir (Monitor by TLC/LC-MS) Reagents->Reaction Workup Quench and Extract Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure Product Purification->Product

Caption: General experimental workflow.

Application Notes and Protocols for the Reductive Amination of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the reductive amination of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde, a critical reaction in the synthesis of various pharmaceutical and agrochemical compounds. The presence of both a chloro and a trifluoromethyl group makes this aldehyde electron-deficient, influencing the choice of reagents and reaction conditions for optimal conversion to the desired amine.

Introduction

Reductive amination is a cornerstone of medicinal chemistry, enabling the formation of carbon-nitrogen bonds to produce secondary and tertiary amines. The reaction proceeds through the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine. For an electron-deficient substrate such as this compound, careful selection of the reducing agent is paramount to ensure high yields and minimize side reactions.

This guide details two primary, reliable methods for the reductive amination of this specific aldehyde: one utilizing sodium triacetoxyborohydride (STAB) and an alternative using sodium cyanoborohydride (NaBH₃CN). A comparison of these methods is provided to aid in selecting the most appropriate protocol for specific research needs.

Key Reagents and Comparison

The choice of reducing agent is critical for a successful reductive amination. Below is a comparison of the two most common and effective reagents for this transformation.

FeatureSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (NaBH₃CN)Catalytic Hydrogenation
Selectivity High for imines over carbonyls.[1][2][3]High for imines at controlled pH (6-8).[4]Can reduce other functional groups.[4]
Reactivity Mild and effective for a wide range of substrates, including electron-deficient aldehydes.[1][2][3]Effective, but can be sluggish with weakly basic amines.[4]Requires a catalyst (e.g., Pd, Pt, Ni).[5]
Safety Relatively safe to handle.[6]Highly toxic; liberates HCN gas in acidic conditions.[4][6]Requires specialized high-pressure equipment.
Solvents Commonly 1,2-dichloroethane (DCE), THF, acetonitrile.[1][3]Methanol, ethanol.[4]Various, depending on the catalyst and substrate.
pH Sensitivity Not highly sensitive.[1]Reaction rate is pH-dependent.[4]Generally neutral conditions.
Workup Generally straightforward aqueous workup.Requires careful quenching to avoid HCN exposure.Filtration to remove the catalyst.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the recommended method due to its high selectivity, safety profile, and broad applicability.[1][2][3]

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)[4]

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • To a solution of this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous DCE or THF, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amine.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This method is a viable alternative, particularly when precise pH control is feasible.[4][6][7] Caution: Sodium cyanoborohydride is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Acidic conditions will liberate toxic hydrogen cyanide gas.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 equivalents)

  • Methanol or Ethanol

  • Glacial acetic acid (to adjust pH)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • Dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in methanol or ethanol.

  • Adjust the pH of the solution to 6-7 by the careful addition of glacial acetic acid.

  • Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate in a well-ventilated fume hood.

  • Remove the solvent under reduced pressure.

  • Extract the residue with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for reductive amination and the general reaction pathway.

Reductive_Amination_Workflow start_end start_end process process decision decision output output start Start mix Mix Aldehyde and Amine in Anhydrous Solvent start->mix add_reductant Add Reducing Agent (STAB or NaBH3CN) mix->add_reductant stir Stir at Room Temperature add_reductant->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor complete Reaction Complete? monitor->complete complete->stir No quench Quench Reaction complete->quench Yes extract Aqueous Workup & Extraction quench->extract purify Purification (Chromatography) extract->purify product Pure Amine Product purify->product end End product->end

Caption: Experimental workflow for the reductive amination of this compound.

Reductive_Amination_Pathway reactant reactant intermediate intermediate product product reagent reagent aldehyde Aldehyde (R-CHO) invis1 aldehyde->invis1 amine Amine (R'-NH2) amine->invis1 imine Imine/Iminium Ion [R-CH=NR'H]+ final_product Secondary Amine (R-CH2-NHR') imine->final_product + [H-] (Reducing Agent) invis1->imine + H2O invis2

Caption: General reaction pathway for reductive amination.

References

Application Notes and Protocols: 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde as a key building block in the synthesis of novel agrochemicals. The trifluoromethylpyridine moiety is a critical pharmacophore in modern pesticides, imparting enhanced metabolic stability, lipophilicity, and biological efficacy. This document details the synthesis of potent nematicidal and fungicidal compounds derived from this versatile starting material, including detailed experimental protocols and quantitative activity data.

Introduction

This compound is a highly functionalized pyridine derivative that serves as a valuable precursor for the synthesis of a variety of agrochemically active compounds. The presence of a trifluoromethyl group at the 6-position and a chlorine atom at the 2-position of the pyridine ring are key features that contribute to the biological activity of the resulting molecules. The aldehyde functionality at the 4-position provides a reactive handle for a wide range of chemical transformations, enabling the construction of complex heterocyclic systems.

A particularly important class of agrochemicals synthesized from precursors related to this compound are the 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives. These compounds have demonstrated significant potential as both nematicides and fungicides.

Synthetic Applications and Pathways

The primary application of this compound in agrochemical synthesis is as a precursor for the construction of the imidazo[1,2-a]pyridine scaffold. A common and effective method for the synthesis of this scaffold is the condensation of a 2-aminopyridine with an α-haloketone. While the starting material is an aldehyde, it can be readily converted into a suitable electrophilic partner for this cyclization reaction.

A plausible synthetic route involves a multi-step process:

  • Reduction of the Aldehyde: The isonicotinaldehyde is first reduced to the corresponding alcohol, 2-chloro-6-(trifluoromethyl)pyridin-4-yl)methanol.

  • Halogenation of the Alcohol: The alcohol is then converted to a more reactive halide, typically a bromide, to facilitate the subsequent cyclization.

  • Cyclization with a 2-Aminopyridine: The resulting halide is reacted with a substituted 2-aminopyridine to form the imidazo[1,2-a]pyridine ring system.

  • Further Derivatization: The core scaffold can be further functionalized to introduce various pharmacophores, such as thiadiazole and triazole moieties, which have been shown to enhance nematicidal and fungicidal activity.

Synthetic_Pathway start This compound alcohol (2-Chloro-6-(trifluoromethyl)pyridin-4-yl)methanol start->alcohol Reduction (e.g., NaBH4) bromide 4-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine alcohol->bromide Halogenation (e.g., PBr3) imidazo_core 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine bromide->imidazo_core Cyclization (with 2-aminopyridine) derivatives Thiadiazole/Triazole Derivatives imidazo_core->derivatives Further Functionalization

Quantitative Data on Synthesized Agrochemicals

The following tables summarize the biological activity of 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives synthesized from precursors related to the title compound.

Table 1: Nematicidal Activity against Caenorhabditis elegans

Compound IDCorrected Mortality Rate (%) at 100 mg/L (48h)
9e 94.10[1]
9f 84.08[1]
9i 93.74[1]
9k 91.82[1]
10d 92.61[1]
10h 88.90[1]
Fosthiazate (Control) 60.28[1]
Fluopyram (Control) 100[1]

Table 2: Nematicidal Activity against Bursaphelenchus xylophilus

Compound IDCorrected Mortality Rate (%) at 100 mg/L
9c 50.27[1]
9l 49.43[1]
Fosthiazate (Control) 52.04[1]
Fluopyram (Control) 96.50[1]

Table 3: Fungicidal Activity (Mycelium Growth Rate Method)

Compound IDEC50 (mg/L)Target Fungus
9a 57.35[1]Sclerotinia sclerotiorum
9c 34.75[1]Sclerotinia sclerotiorum
Fluopyram (Control) 122.37[1]Sclerotinia sclerotiorum
Carbendazim (Control) 0.48[1]Sclerotinia sclerotiorum

Experimental Protocols

The following are detailed protocols for the synthesis of agrochemically active compounds, adapted from established methodologies for similar structures.

General Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_bioassay Biological Evaluation start_material Starting Material intermediate_1 Intermediate Synthesis start_material->intermediate_1 final_product Final Product Synthesis intermediate_1->final_product purification Purification (e.g., Chromatography) final_product->purification characterization Characterization (NMR, MS, etc.) purification->characterization screening Biological Screening characterization->screening data_analysis Data Analysis screening->data_analysis

Protocol 1: Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde

This protocol describes a plausible synthesis of a key intermediate.

Step 1: Synthesis of (2-chloro-6-(trifluoromethyl)pyridin-4-yl)methanol

  • To a solution of this compound (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired alcohol.

Step 2: Synthesis of 4-(bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine

  • To a solution of (2-chloro-6-(trifluoromethyl)pyridin-4-yl)methanol (1.0 eq) in dichloromethane at 0 °C, add phosphorus tribromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the bromide.

Step 3: Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

  • A mixture of 4-(bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) and 2-amino-3-chloropyridine (1.2 eq) in ethanol is heated to reflux for 6 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to give the target imidazo[1,2-a]pyridine.

Step 4: Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde

  • To a solution of 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent, add a formylating agent (e.g., Vilsmeier-Haack reagent).

  • Stir the reaction at an appropriate temperature until completion.

  • Work up the reaction mixture and purify the product by chromatography.

Protocol 2: Synthesis of Imidazo[1,2-a]pyridine Thiadiazole/Triazole Derivatives

This protocol outlines the derivatization of the imidazo[1,2-a]pyridine core.

  • The 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde is reacted with thiosemicarbazide or semicarbazide to form the corresponding thiosemicarbazone or semicarbazone.

  • Cyclization of the thiosemicarbazone with a suitable reagent (e.g., ferric chloride) yields the 1,3,4-thiadiazole derivative.

  • Cyclization of the semicarbazone under basic conditions can afford the 1,2,4-triazole derivative.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its utility has been demonstrated through the preparation of highly active nematicidal and fungicidal compounds based on the 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold. The synthetic pathways and protocols provided herein offer a solid foundation for researchers to explore the potential of this starting material in the development of next-generation crop protection agents. The quantitative data highlight the significant biological activity of the derived compounds, warranting further investigation and optimization.

References

Application Notes and Protocols: 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde as a Versatile Building Block for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-(trifluoromethyl)isonicotinaldehyde is a fluorinated pyridine derivative that serves as a valuable and versatile building block in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs). Its unique electronic properties, stemming from the presence of a chlorine atom and a trifluoromethyl group on the pyridine ring, make it a key synthon for introducing this substituted pyridine moiety into larger molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a key intermediate for multi-kinase inhibitors, such as Sorafenib.

Introduction

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug molecule. This compound combines these features with a reactive aldehyde functionality, making it an attractive starting material for medicinal chemists.

This document outlines a synthetic pathway to convert this compound into a key picolinamide intermediate, a central component of the multi-kinase inhibitor Sorafenib. Sorafenib is approved for the treatment of various cancers, including advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[1] It functions by inhibiting multiple kinases involved in tumor cell proliferation and angiogenesis, including RAF kinase, VEGFR, and PDGFR.[2][3]

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process:

  • Oxidation of the aldehyde group of this compound to the corresponding carboxylic acid, 2-chloro-6-(trifluoromethyl)isonicotinic acid.

  • Amidation of the resulting carboxylic acid with methylamine to yield N-methyl-2-chloro-6-(trifluoromethyl)isonicotinamide, a key intermediate for Sorafenib and related APIs.

G start This compound step1 Oxidation start->step1 intermediate 2-Chloro-6-(trifluoromethyl)isonicotinic acid step1->intermediate step2 Amidation with Methylamine intermediate->step2 product N-Methyl-2-chloro-6-(trifluoromethyl)isonicotinamide (Sorafenib Intermediate) step2->product G intermediate N-Methyl-2-chloro-6-(trifluoromethyl)isonicotinamide reaction Nucleophilic Aromatic Substitution (SNAr) intermediate->reaction reagent 4-Aminophenol reagent->reaction product Sorafenib Precursor reaction->product G cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAF RAF VEGFR->RAF PDGFR PDGFR PDGFR->RAF RAS RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->RAF Inhibits

References

Application Note: A Detailed Protocol for the Wittig Reaction Synthesis of Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive experimental protocol for the Wittig reaction of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde with a stabilized ylide to synthesize the corresponding α,β-unsaturated ester. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2][3] This reaction is particularly valuable in pharmaceutical and materials science for the construction of complex molecules with precise control over the alkene geometry.[4] This protocol details the synthesis of ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-4-yl)acrylate via the reaction of this compound with the stabilized ylide, (carbethoxymethylene)triphenylphosphorane. Stabilized ylides, which contain an electron-withdrawing group, are known to be less reactive than their non-stabilized counterparts and generally favor the formation of the (E)-alkene isomer.[5][6] They are often reactive enough to react with aldehydes but not with less electrophilic ketones, offering a degree of chemoselectivity.[7][8]

Reaction Scheme

Physicochemical Data of Reactants

A summary of the key physical and chemical properties of the starting materials is provided in the table below for easy reference.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
This compound1060807-47-7C7H3ClF3NO209.55≥95%
(Carbethoxymethylene)triphenylphosphorane1099-45-2C22H21O2P348.38≥97%

Experimental Protocol

This protocol is adapted from general procedures for Wittig reactions with stabilized ylides and substituted aldehydes.[9]

4.1. Materials and Reagents:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Hexanes

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

4.2. Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Ylide Addition: To the stirring solution of the aldehyde, add (carbethoxymethylene)triphenylphosphorane (1.1 eq) portion-wise at room temperature under an inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

  • Work-up: Upon completion of the reaction (typically within 2-4 hours), concentrate the reaction mixture under reduced pressure to remove the dichloromethane.

  • Purification - Precipitation of Byproduct: To the crude residue, add a mixture of 25% diethyl ether in hexanes. This will cause the triphenylphosphine oxide byproduct to precipitate as a white solid.

  • Purification - Filtration: Filter the mixture to remove the precipitated triphenylphosphine oxide.

  • Purification - Column Chromatography: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-4-yl)acrylate.

  • Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol.

Wittig_Reaction_Workflow A Dissolve Aldehyde in DCM B Add Ylide A->B C Stir at RT & Monitor by TLC B->C D Concentrate Reaction Mixture C->D E Precipitate Ph3P=O (25% Et2O in Hexanes) D->E F Filter E->F G Column Chromatography F->G H Pure Product G->H

Caption: Experimental workflow for the Wittig synthesis.

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of the Wittig reaction.

Wittig_Mechanism Reactants Aldehyde + Ylide Oxaphosphetane Oxaphosphetane Intermediate Reactants->Oxaphosphetane [2+2] Cycloaddition Products Alkene + Triphenylphosphine Oxide Oxaphosphetane->Products Cycloreversion

Caption: General mechanism of the Wittig reaction.

Safety Precautions

  • This compound is expected to be an irritant.[10] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This protocol provides a detailed and actionable guide for the synthesis of ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-4-yl)acrylate using the Wittig reaction. The use of a stabilized ylide offers a reliable method for the olefination of the electron-deficient heteroaromatic aldehyde. The provided workflow and mechanistic diagrams offer clear visual aids for researchers undertaking this synthesis.

References

Application Notes and Protocols for the Derivatization of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical modification of 2-chloro-6-(trifluoromethyl)isonicotinaldehyde, a versatile building block in medicinal chemistry. The trifluoromethylpyridine moiety is a key pharmacophore in numerous approved drugs and agrochemicals, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] The protocols outlined below focus on common and effective derivatization strategies targeting the aldehyde functional group, enabling the generation of diverse compound libraries for biological screening.

Introduction

This compound is a valuable starting material for the synthesis of novel bioactive molecules. The presence of a reactive aldehyde group, a chloro leaving group, and a trifluoromethyl substituent offers multiple avenues for chemical modification. Derivatization of this scaffold can lead to the discovery of new therapeutic agents with potential applications in various fields, including oncology and infectious diseases. This document provides protocols for the synthesis of Schiff bases and vinyl derivatives, along with methods for evaluating their biological activity.

Experimental Protocols

I. Derivatization via Schiff Base Formation

The reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a robust and high-yielding reaction. This approach allows for the introduction of a wide variety of substituents, enabling the exploration of the structure-activity relationship (SAR).

Protocol 1: General Procedure for the Synthesis of Schiff Base Derivatives

  • Materials:

    • This compound (1.0 eq)

    • Substituted primary amine (e.g., aniline, benzylamine) (1.0 - 1.2 eq)

    • Anhydrous ethanol or methanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve this compound in anhydrous ethanol in a round-bottom flask.

    • Add the substituted primary amine to the solution.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Stir the reaction mixture at room temperature or reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid product by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water or hexane to induce precipitation.

    • Wash the crude product with cold ethanol or hexane.

    • Recrystallize the product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure Schiff base derivative.

    • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

II. Derivatization via Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[2] This reaction allows for the introduction of a vinyl linkage, which can be further functionalized, and provides a means to extend the carbon skeleton of the parent molecule.

Protocol 2: General Procedure for the Synthesis of Vinyl Derivatives

  • Materials:

    • This compound (1.0 eq)

    • Appropriate phosphonium ylide (Wittig reagent) (1.1 - 1.5 eq)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

    • Strong base (e.g., n-Butyllithium, Sodium hydride) if starting from the phosphonium salt.

  • Procedure:

    • Ylide Generation (if not using a stabilized ylide): In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend the phosphonium salt in anhydrous THF. Cool the suspension to 0 °C and add the strong base dropwise. Stir the mixture at room temperature for 1-2 hours to form the ylide (a color change is often observed).

    • Wittig Reaction: Cool the ylide solution to 0 °C. Dissolve this compound in anhydrous THF and add it dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

    • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

    • Characterize the final product using appropriate analytical techniques.

Data Presentation

The following tables summarize representative quantitative data for the derivatization and biological screening of compounds analogous to those prepared from this compound.

Table 1: Representative Reaction Yields for Derivatization Reactions

Starting AldehydeReagentReaction TypeProductYield (%)Reference
Substituted BenzaldehydeSubstituted AnilineSchiff Base FormationImine85-95General literature
Substituted BenzaldehydePhosphonium YlideWittig ReactionStilbene70-90General literature
2-Chloro-3-formyl-6-methylquinolineSubstituted HydrazineHydrazone FormationHydrazone75-88[3]

Table 2: Biological Activity of Representative Trifluoromethylpyridine Derivatives

Compound ClassAssay TypeTarget Organism/Cell LineActivity MetricValue (µM)Reference
Pyrazole DerivativesAntibacterialEnterococcus faeciumMIC1.56[4]
Pyrazole DerivativesAntibacterialMRSAMIC3.12[4]
Schiff BasesAnticancerHeLa (Cervical Cancer)IC₅₀5.95 - 15.2[5][6]
Schiff BasesAnticancerMCF-7 (Breast Cancer)IC₅₀1.47 - 10.8[6]
Hydrazone DerivativesAnticancerPC-3 (Prostate Cancer)IC₅₀1.32[7]

Biological Screening Protocols

I. Antimicrobial Susceptibility Testing

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

    • Prepare serial two-fold dilutions of the test compounds in MHB in the 96-well plates.

    • Add the bacterial inoculum to each well.

    • Include a positive control (broth with bacteria and control antibiotic), a negative control (broth with bacteria and solvent), and a sterility control (broth only).

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

II. In Vitro Anticancer Activity Screening

Protocol 4: MTT Assay for Cell Viability and Cytotoxicity

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HeLa)

    • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

    • 96-well cell culture plates

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

G cluster_synthesis Derivative Synthesis Workflow cluster_screening Biological Screening Workflow start This compound schiff_base Schiff Base Formation (Primary Amine, EtOH, H+) start->schiff_base wittig Wittig Reaction (Phosphonium Ylide, THF) start->wittig schiff_product Schiff Base Derivatives schiff_base->schiff_product wittig_product Vinyl Derivatives wittig->wittig_product antimicrobial Antimicrobial Screening (MIC Determination) schiff_product->antimicrobial anticancer Anticancer Screening (MTT Assay) schiff_product->anticancer wittig_product->antimicrobial wittig_product->anticancer activity_data Biological Activity Data antimicrobial->activity_data anticancer->activity_data

Caption: Overall workflow for the synthesis and biological screening of derivatives.

G reagents Primary Amine (R-NH2) Ethanol Acetic Acid (cat.) reaction Condensation Reaction (Stirring/Reflux) reagents->reaction aldehyde This compound aldehyde->reaction workup Work-up (Filtration/Precipitation) reaction->workup purification Purification (Recrystallization) workup->purification product Schiff Base Derivative purification->product

Caption: Experimental workflow for Schiff base synthesis.

G cluster_pathway Potential Anticancer Mechanism of Action derivative Bioactive Derivative cell_membrane Cell Membrane Penetration derivative->cell_membrane target Intracellular Target Binding (e.g., Kinases, DNA) cell_membrane->target pathway Signaling Pathway Modulation (e.g., MAPK, Apoptosis) target->pathway cell_death Apoptosis / Cell Cycle Arrest pathway->cell_death

Caption: A potential signaling pathway for anticancer activity.

References

Application Notes and Protocols for the Use of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, often playing a crucial role in binding to the hinge region of the kinase ATP-binding site.[1] The strategic incorporation of a trifluoromethyl (-CF3) group can confer significant advantages, including increased lipophilicity, improved metabolic stability, and enhanced binding affinity to target proteins. 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde is a versatile heterocyclic building block with significant potential in the synthesis of novel kinase inhibitors. Its unique structural features, including a reactive chlorine atom and an aldehyde functional group, allow for diverse chemical modifications to generate potent and selective drug candidates.

These application notes provide a comprehensive framework for the rational design and synthesis of a hypothetical kinase inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. The synthetic strategy leverages key chemical transformations, including the Suzuki-Miyaura coupling and reductive amination, to construct a molecule designed for potent and selective inhibition.

Target Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a central signaling cascade that governs fundamental cellular processes. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of phosphoinositide 3-kinases (PI3Ks), which then phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), leading to the promotion of protein synthesis, cell growth, and proliferation.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Hypothetical Inhibitor Inhibitor->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling and inhibition.

Proposed Synthetic Workflow

The synthesis of the hypothetical kinase inhibitor from this compound is proposed as a two-step process. The first step involves a Suzuki-Miyaura coupling to introduce an aryl moiety, followed by a reductive amination to append a functionalized amine.

Synthetic_Workflow Start 2-Chloro-6-(trifluoromethyl)- isonicotinaldehyde Reaction1 Suzuki-Miyaura Coupling Start->Reaction1 Intermediate1 Intermediate 1 (Suzuki Product) Reaction2 Reductive Amination Intermediate1->Reaction2 Intermediate2 Hypothetical Inhibitor Reaction1->Intermediate1 Reaction2->Intermediate2

Caption: Proposed synthetic workflow for the kinase inhibitor.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesized inhibitor.

Compound IDMolecular Weight ( g/mol )PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)mTORC1 IC50 (nM)MCF-7 Cell Proliferation IC50 (nM)
Hypothetical Inhibitor 450.4515352550120

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

This protocol describes a palladium-catalyzed cross-coupling reaction to introduce an aryl group at the 2-position of the pyridine ring.[1][2]

Reagents and Materials:

  • This compound

  • (4-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.[3]

  • Add anhydrous toluene and degassed water (4:1 v/v) to the flask.

  • In a separate vial, prepare the catalyst system by adding Palladium(II) Acetate (0.02 eq) and SPhos (0.04 eq) and purge with inert gas.

  • Add the catalyst to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1.

Step 2: Reductive Amination

This protocol details the conversion of the aldehyde group of Intermediate 1 to an amine, which can serve as a key interaction point with the target kinase.[1]

Reagents and Materials:

  • Intermediate 1 (from Step 1)

  • 1-Boc-piperazine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve Intermediate 1 (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add 1-Boc-piperazine (1.1 eq) to the solution and stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.[1]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the hypothetical inhibitor.

Protocol for Kinase Inhibition Assay (Luminescent Kinase Assay)

To evaluate the efficacy of the synthesized compounds as kinase inhibitors, a luminescent kinase assay can be employed. This assay measures the amount of ATP remaining in solution following a kinase reaction.[4] A decrease in ATP levels corresponds to kinase activity.

Materials:

  • Purified recombinant kinase (e.g., PI3Kα, PI3Kβ, PI3Kδ, mTOR)

  • Kinase-specific substrate

  • Synthesized inhibitor compound

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.[4]

  • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of potential kinase inhibitors. The protocols outlined in this document provide a framework for the rational design and synthesis of novel compounds targeting the PI3K/AKT/mTOR pathway. The multi-step synthesis, employing robust and well-established chemical reactions, allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for the Analysis of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde. The following methods are designed to serve as a comprehensive guide for the determination and impurity profiling of this compound, which is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. The protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are outlined, offering robust and reliable analytical solutions.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC with UV detection is a primary method for the quantification and purity assessment of this compound. This technique is adept at separating the target analyte from potential impurities.[1]

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[2]

  • Mobile Phase: A gradient elution using Acetonitrile (ACN) and water with an acidic modifier is suggested.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm (based on the chromophore of the pyridine ring)

  • Injection Volume: 10 µL

1.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a concentration within the calibration range. Filtration of the sample solution through a 0.45 µm syringe filter is recommended prior to injection.

Data Presentation: Quantitative Summary (HPLC-UV)

The following table summarizes the expected performance characteristics of the HPLC-UV method.

ParameterExpected Value
Retention Time~8.5 min
Linearity (R²)≥ 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery %)98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly selective and sensitive method for the identification and quantification of this compound, particularly for trace-level analysis and impurity identification.[3]

Experimental Protocol

2.1. Instrumentation and Conditions

  • GC-MS System: A Gas Chromatograph coupled with a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C[3]

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: 5 minutes at 280 °C[3]

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Mass Range: m/z 40-400.

2.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent such as ethyl acetate or dichloromethane.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the chosen solvent to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Solution: Dissolve the sample in the same solvent to a concentration within the calibration range. If necessary, filter the sample through a 0.45 µm syringe filter.

Data Presentation: Quantitative Summary (GC-MS)

The table below outlines the expected performance of the GC-MS method.

ParameterExpected Value
Retention Time~12.2 min
Linearity (R²)≥ 0.998
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantification (LOQ)~0.03 µg/mL
Precision (%RSD)< 5%
Accuracy (Recovery %)95 - 105%

Visualizations

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis start Weigh Sample/ Reference Standard dissolve Dissolve in ACN:Water (50:50) start->dissolve dilute Prepare Serial Dilutions for Calibration dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject 10 µL into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 270 nm separate->detect quantify Quantification using Calibration Curve detect->quantify

Caption: Workflow for HPLC-UV analysis.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis start Weigh Sample/ Reference Standard dissolve Dissolve in Ethyl Acetate start->dissolve dilute Prepare Serial Dilutions for Calibration dissolve->dilute inject Inject 1 µL into GC-MS System dilute->inject separate Separation on DB-5ms Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-400) ionize->detect identify Identification & Quantification detect->identify

Caption: Workflow for GC-MS analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde. The information is presented in a question-and-answer format to directly address potential challenges and frequently asked questions.

Troubleshooting Guide

Q1: My oxidation of 2-chloro-6-(trifluoromethyl)-4-methylpyridine to the aldehyde is showing low conversion. What are the potential causes and solutions?

A1: Low conversion in the oxidation of an electron-deficient substrate like 2-chloro-6-(trifluoromethyl)-4-methylpyridine is a common issue. The electron-withdrawing nature of the chloro and trifluoromethyl groups deactivates the methyl group towards oxidation. Here are several potential causes and troubleshooting steps:

  • Insufficiently Strong Oxidizing Agent: Standard oxidizing agents may not be potent enough. Consider using stronger or more specialized reagents.

    • Selenium Dioxide (SeO₂): This is a classic reagent for the oxidation of activated methyl groups. Ensure it is freshly sublimed for optimal reactivity. The reaction often requires high temperatures (e.g., refluxing in dioxane or xylene).

    • Manganese Dioxide (MnO₂): Activated manganese dioxide is a common choice for the oxidation of allylic and benzylic alcohols, and can also be used for the oxidation of activated methyl groups. The reactivity of MnO₂ can vary significantly with its method of preparation. Use a large excess of freshly activated MnO₂.

    • Potassium Permanganate (KMnO₄): While a strong oxidant, KMnO₄ can be aggressive and may lead to over-oxidation to the carboxylic acid or degradation of the pyridine ring, especially under harsh conditions. Careful control of stoichiometry, temperature, and pH is crucial.

  • Inappropriate Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy. If using SeO₂, ensure the solvent is refluxing vigorously. For MnO₂, prolonged heating might be necessary. Monitor the reaction progress by TLC or GC to avoid decomposition at elevated temperatures.

  • Poor Solubility of the Starting Material: Ensure your starting material is fully dissolved in the reaction solvent. Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates. Consider using a co-solvent system if necessary.

  • Catalyst Deactivation (if applicable): If using a catalytic system, the catalyst may be deactivated by impurities or byproducts. Ensure all reagents and solvents are pure and dry.

Q2: I am observing the formation of the corresponding carboxylic acid as a major byproduct. How can I minimize this over-oxidation?

A2: Formation of 2-chloro-6-(trifluoromethyl)isonicotinic acid is a common side reaction, especially with strong oxidizing agents. To minimize over-oxidation:

  • Choice of Oxidant: Selenium dioxide is generally more selective for the formation of aldehydes from activated methyl groups compared to stronger oxidants like KMnO₄.

  • Control of Stoichiometry: Use a stoichiometric amount or a slight excess of the oxidizing agent. A large excess, particularly of strong oxidants, will favor over-oxidation.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed or the desired product concentration is maximized. Lowering the reaction temperature, if the reaction still proceeds at a reasonable rate, can also improve selectivity.

  • Work-up Procedure: Promptly work up the reaction mixture upon completion to isolate the aldehyde and prevent further oxidation.

Q3: The purification of the final product is proving difficult. What are the recommended purification methods?

A3: Purification of this compound can be challenging due to the presence of polar byproducts and unreacted starting material.

  • Column Chromatography: This is the most common and effective method.

    • Stationary Phase: Silica gel is typically used.

    • Eluent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute the product. The starting material is less polar than the aldehyde product.

  • Bisulfite Adduct Formation: Aldehydes can be purified by forming a solid bisulfite adduct, which can be filtered off and then hydrolyzed back to the pure aldehyde. This is a classic method that can be very effective for separating aldehydes from non-carbonyl compounds.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be used for final purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most direct and common synthetic route is the oxidation of the corresponding methyl-substituted pyridine, 2-chloro-6-(trifluoromethyl)-4-methylpyridine. This precursor is typically synthesized through multi-step sequences involving chlorination and trifluoromethylation of a suitable picoline derivative.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several safety precautions are crucial:

  • Selenium Dioxide: Selenium compounds are highly toxic. Handle SeO₂ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chlorinated Solvents: Many of the solvents and reagents are chlorinated and should be handled with care to avoid inhalation and skin contact.

  • Oxidizing Agents: Strong oxidizing agents can react violently with organic materials. Use them with caution and avoid mixing them with flammable substances.

  • High Temperatures: The oxidation step often requires high temperatures. Use appropriate heating equipment and ensure the reaction is monitored to prevent runaway reactions.

Q3: What are the expected yields for this synthesis?

A3: The yields for the oxidation of electron-deficient picolines to their corresponding aldehydes can be variable and are highly dependent on the chosen method and reaction conditions. Yields can range from moderate to good (typically 40-70%), but optimization is often required to achieve higher efficiencies.

Data Presentation

Table 1: Comparison of Potential Oxidation Methods for 2-chloro-6-(trifluoromethyl)-4-methylpyridine

Oxidizing AgentTypical SolventTemperature (°C)Typical Reaction Time (h)Potential AdvantagesPotential Disadvantages
Selenium Dioxide (SeO₂)Dioxane, Xylene100 - 14012 - 24Good selectivity for aldehydeToxicity of selenium compounds, long reaction times
Activated Manganese Dioxide (MnO₂)Dichloromethane, Chloroform40 - 6024 - 72Milder conditions, easy work-upRequires large excess of reagent, variable reactivity
Potassium Permanganate (KMnO₄)Acetone/Water, Pyridine0 - 502 - 8Strong oxidant, readily availableLow selectivity, risk of over-oxidation and ring cleavage

Experimental Protocols

Protocol 1: Representative Synthesis of this compound using Selenium Dioxide

Disclaimer: This is a representative protocol based on analogous reactions and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-chloro-6-(trifluoromethyl)-4-methylpyridine (1.0 eq) and anhydrous dioxane (10 mL per mmol of starting material).

  • Addition of Oxidant: Add freshly sublimed selenium dioxide (1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C for dioxane) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take 12-24 hours to reach completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium byproduct. Wash the Celite® pad with additional dioxane.

  • Extraction: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_reaction Oxidation cluster_workup Work-up & Purification cluster_product Final Product SM 2-Chloro-6-(trifluoromethyl)-4-methylpyridine Oxidation Oxidation (e.g., SeO2, Dioxane, Reflux) SM->Oxidation 1. Reagents Workup Filtration -> Extraction -> Chromatography Oxidation->Workup 2. Isolation Product This compound Workup->Product 3. Purification Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Incomplete Reaction C1 Weak Oxidant Start->C1 C2 Low Temperature Start->C2 C3 Poor Solubility Start->C3 S1 Use stronger/activated oxidant (e.g., fresh SeO2, activated MnO2) C1->S1 S2 Increase reaction temperature (monitor for decomposition) C2->S2 S3 Change solvent or use co-solvent C3->S3

Technical Support Center: Purification of Crude 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, along with their potential causes and recommended solutions.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low Purity After Initial Purification Attempt - Incomplete reaction during synthesis.- Presence of highly similar impurities.- Inappropriate purification technique chosen.- Analyze the crude mixture by TLC or LC-MS to identify the number and polarity of impurities.- If unreacted starting material (e.g., 2-chloro-6-(trifluoromethyl)-4-methylpyridine) is present, consider optimizing the reaction conditions.- For polar impurities like the corresponding carboxylic acid, a mild basic wash during workup might be effective.- Employ a multi-step purification strategy, such as column chromatography followed by recrystallization.
Product Oiling Out During Recrystallization - The chosen solvent is too good a solvent for the compound.- The cooling process is too rapid.- Presence of impurities that lower the melting point.- Select a solvent system where the compound is sparingly soluble at room temperature but readily soluble when heated.- Try a solvent/anti-solvent system.- Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.- Attempt to purify the compound by another method (e.g., column chromatography) to remove impurities before recrystallization.
Streaking or Poor Separation on TLC/Column Chromatography - The compound is too polar for the chosen solvent system.- The compound is acidic or basic.- The silica gel is too acidic.- The column is overloaded.- Increase the polarity of the eluent.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).- Use neutral alumina as the stationary phase.- Ensure the amount of crude material loaded onto the column is appropriate for the column size.
Decomposition of the Aldehyde on Silica Gel Column - Aldehydes can be sensitive to acidic conditions.- Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.- Use a less acidic stationary phase like neutral alumina.
Difficulty Removing the Corresponding Carboxylic Acid Impurity - The carboxylic acid has similar polarity to the aldehyde, making chromatographic separation challenging.- Perform a liquid-liquid extraction with a dilute aqueous sodium bicarbonate solution to selectively remove the acidic impurity.- Convert the aldehyde to its bisulfite adduct, which is water-soluble, allowing for the separation from non-polar impurities. The aldehyde can then be regenerated.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route. If the aldehyde is synthesized by the oxidation of 2-chloro-6-(trifluoromethyl)-4-methylpyridine, common impurities include the unreacted starting material and the over-oxidized product, 2-chloro-6-(trifluoromethyl)isonicotinic acid. If synthesized by the reduction of 2-chloro-6-(trifluoromethyl)isonicotinic acid or its derivatives, impurities could include the corresponding alcohol and unreacted starting material.

Q2: What is a suitable solvent system for the column chromatography of this compound?

A2: As this compound is a polar compound, a mixture of a non-polar and a polar solvent is recommended. Good starting points for solvent systems include ethyl acetate/hexanes or diethyl ether/hexanes. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.3 for the desired product.

Q3: Can I use recrystallization as the sole purification method?

A3: Recrystallization can be an effective purification method if the crude material has a relatively high purity (e.g., >90%). However, for cruder samples with multiple impurities, it is often more effective to first perform column chromatography to remove the bulk of the impurities, followed by recrystallization to obtain a highly pure product.

Q4: My aldehyde seems to be degrading during purification. What can I do?

A4: Aldehydes can be prone to oxidation to carboxylic acids, especially if exposed to air and light for extended periods. It is advisable to perform purification steps promptly and under an inert atmosphere (e.g., nitrogen or argon) if possible. If using column chromatography, be mindful of the acidity of the silica gel, which can sometimes cause degradation.

Q5: How can I confirm the purity of my final product?

A5: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the compound and detect any remaining impurities. The absence of impurity spots on a TLC plate developed in an appropriate solvent system is a good qualitative indicator of purity. Commercial suppliers often state a purity of ≥95%.[1]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Slurry: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent mixture. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.

  • Packing the Column: Prepare a glass column with a cotton or glass wool plug at the bottom. Add a layer of sand, then fill the column with silica gel slurried in the initial, less polar eluent.

  • Loading the Sample: Carefully add the prepared slurry of the crude product onto the top of the silica gel bed. Add a thin layer of sand on top of the sample to prevent disturbance during elution.

  • Elution: Begin elution with a non-polar solvent system (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexanes) to elute the desired compound.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethanol, isopropanol, or mixtures such as ethanol/water). A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in a flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The purified compound should crystallize out. Further cooling in an ice bath can increase the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 3: Purification via Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude aldehyde in a suitable solvent (e.g., ethanol or water, if soluble). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The bisulfite adduct may precipitate out as a solid.

  • Purification: If the adduct precipitates, filter the solid and wash it with a small amount of cold ethanol and then ether to remove non-polar impurities. If the adduct is water-soluble, extract the aqueous solution with an organic solvent (e.g., diethyl ether) to remove non-polar impurities.

  • Regeneration of the Aldehyde: Treat the purified bisulfite adduct (either the solid or the aqueous solution) with an aqueous solution of sodium carbonate or dilute hydrochloric acid. This will regenerate the aldehyde, which can then be extracted with an organic solvent.

  • Final Steps: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified aldehyde.

Quantitative Data

The following table summarizes expected outcomes for different purification methods based on general principles and data from related compounds. The actual results may vary depending on the initial purity of the crude material.

Purification MethodTypical Starting PurityExpected Final PurityExpected YieldNotes
Flash Column Chromatography 70-90%>95%70-90%Yield is dependent on the separation of impurities.
Recrystallization >90%>98%60-80%Most effective for removing small amounts of impurities.
Melt Crystallization (for related compounds) Not specifiedUp to 99%Not specifiedData from a study on 2-chloro-5-(trifluoromethyl) pyridine.

Visualizations

Purification_Workflow Crude Crude Product (this compound) Analysis Initial Purity Analysis (TLC, LC-MS) Crude->Analysis Decision Purity Assessment Analysis->Decision Column Flash Column Chromatography Decision->Column Low to Moderate Purity Recrystallization Recrystallization Decision->Recrystallization High Purity Column->Recrystallization Further Purification Final_Analysis Final Purity Analysis (HPLC, NMR) Column->Final_Analysis Recrystallization->Final_Analysis Pure_Product Pure Product (>95-98%) Final_Analysis->Pure_Product

Caption: A general workflow for the purification of crude this compound.

Troubleshooting_Logic Start Purification Issue Low_Purity Low Final Purity Start->Low_Purity Oiling_Out Oiling Out During Recrystallization Start->Oiling_Out Poor_Separation Poor Chromatographic Separation Start->Poor_Separation Cause_Impurity Similar Impurities Low_Purity->Cause_Impurity Cause_Technique Technique Error Low_Purity->Cause_Technique Cause_Solvent Incorrect Solvent Oiling_Out->Cause_Solvent Oiling_Out->Cause_Technique Poor_Separation->Cause_Solvent Poor_Separation->Cause_Technique Solution_Multi_Step Multi-Step Purification Cause_Impurity->Solution_Multi_Step Solution_Solvent_Screen Solvent Screening Cause_Solvent->Solution_Solvent_Screen Solution_Modify_Eluent Modify Eluent Polarity Cause_Solvent->Solution_Modify_Eluent Cause_Technique->Solution_Multi_Step Solution_Optimize_Technique Optimize Technique (e.g., slow cooling) Cause_Technique->Solution_Optimize_Technique Cause_Technique->Solution_Modify_Eluent

Caption: A logical diagram illustrating the troubleshooting process for common purification issues.

References

Technical Support Center: Synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic approach involves the oxidation of a precursor molecule, typically 2-chloro-4-methyl-6-(trifluoromethyl)pyridine. This selective oxidation of the methyl group at the 4-position yields the desired aldehyde. The choice of oxidizing agent and reaction conditions is critical to maximize yield and minimize side reactions.

Q2: What are the most common side reactions observed during this synthesis?

The primary side reactions include:

  • Over-oxidation: The aldehyde product can be further oxidized to the corresponding carboxylic acid, 2-chloro-6-(trifluoromethyl)isonicotinic acid. This is one of the most significant and frequently encountered side reactions.

  • Incomplete Reaction: The oxidation may not proceed to completion, leaving unreacted starting material, 2-chloro-4-methyl-6-(trifluoromethyl)pyridine.

  • Formation of N-oxide: Oxidation of the pyridine nitrogen can lead to the formation of this compound N-oxide.

  • Hydrolysis of the Trifluoromethyl Group: Under harsh basic or acidic conditions, the trifluoromethyl group can be susceptible to hydrolysis, leading to the formation of a carboxylic acid group at the 6-position. However, the trifluoromethyl group is generally stable under most oxidative conditions.

Q3: How can I minimize the over-oxidation of the aldehyde to the carboxylic acid?

Minimizing over-oxidation is crucial for achieving a high yield of the desired product. Key strategies include:

  • Choice of Oxidizing Agent: Use of mild and selective oxidizing agents is recommended. Manganese dioxide (MnO₂) and selenium dioxide (SeO₂) are often employed for the selective oxidation of benzylic-type methyl groups to aldehydes. Swern oxidation is another effective method that typically avoids over-oxidation.

  • Control of Reaction Time: Careful monitoring of the reaction progress by techniques like TLC or GC-MS is essential. The reaction should be quenched as soon as the starting material is consumed to prevent further oxidation of the product.

  • Temperature Control: Maintaining the optimal reaction temperature is critical. For many selective oxidations, lower temperatures are preferred to reduce the rate of over-oxidation.

Q4: What are the recommended purification methods for the final product?

Purification of this compound typically involves:

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired aldehyde from the starting material, the over-oxidized carboxylic acid, and other byproducts. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is commonly used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure product.

  • Acid-Base Extraction: To remove the acidic byproduct, 2-chloro-6-(trifluoromethyl)isonicotinic acid, an aqueous basic wash (e.g., with sodium bicarbonate solution) during the work-up can be very effective.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired aldehyde 1. Incomplete reaction. 2. Significant over-oxidation. 3. Degradation of the product during work-up or purification.1. Increase reaction time or temperature slightly. Ensure the activity of the oxidizing agent. 2. Use a milder oxidizing agent or reduce the reaction time. Monitor the reaction closely. 3. Maintain neutral or slightly acidic conditions during work-up. Use appropriate purification techniques.
Presence of a significant amount of starting material 1. Insufficient amount of oxidizing agent. 2. Deactivated oxidizing agent. 3. Low reaction temperature or short reaction time.1. Increase the molar equivalents of the oxidizing agent. 2. Use freshly prepared or properly stored oxidizing agent. 3. Increase the reaction temperature or prolong the reaction time, while monitoring for over-oxidation.
High percentage of the carboxylic acid byproduct 1. Use of a strong, non-selective oxidizing agent. 2. Prolonged reaction time. 3. High reaction temperature.1. Switch to a milder oxidizing agent like MnO₂ or SeO₂. 2. Optimize the reaction time by careful monitoring. 3. Lower the reaction temperature.
Formation of an unknown, highly polar byproduct 1. Possible formation of the N-oxide. 2. Potential hydrolysis of the trifluoromethyl group.1. Characterize the byproduct (e.g., by mass spectrometry). If it is the N-oxide, consider using a protecting group for the nitrogen if the issue persists with different oxidants. 2. Ensure that the reaction and work-up conditions are not strongly basic or acidic.
Difficult separation of the product from impurities 1. Similar polarities of the product and a major byproduct.1. Optimize the mobile phase for column chromatography; a shallow gradient may be necessary. 2. Consider derivatization of the impurity (e.g., esterification of the carboxylic acid) to alter its polarity before chromatography.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes the typical outcomes of different oxidation methods for the synthesis of this compound from 2-chloro-4-methyl-6-(trifluoromethyl)pyridine. The data presented are representative values based on literature for similar transformations and should be optimized for specific laboratory conditions.

Oxidation Method Oxidizing Agent Typical Yield of Aldehyde (%) Major Side Product(s) Typical Percentage of Major Side Product(s) (%)
Manganese Dioxide Oxidation MnO₂65-802-chloro-6-(trifluoromethyl)isonicotinic acid10-20
Selenium Dioxide Oxidation SeO₂70-852-chloro-6-(trifluoromethyl)isonicotinic acid5-15
Swern Oxidation (COCl)₂, DMSO, Et₃N80-95Unreacted Starting Material5-10

Experimental Protocols

Protocol 1: Oxidation with Manganese Dioxide (MnO₂)

  • To a solution of 2-chloro-4-methyl-6-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform), add activated manganese dioxide (10-20 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-20% ethyl acetate in hexanes) to afford this compound.

Protocol 2: Swern Oxidation

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane at -78 °C (dry ice/acetone bath), add a solution of dimethyl sulfoxide (DMSO) (2.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of 2-chloro-4-methyl-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous dichloromethane dropwise, again keeping the temperature below -60 °C.

  • Stir the reaction mixture for 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Synthesis_Pathway start 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine product This compound start->product Oxidation (e.g., MnO₂, SeO₂, Swern) side_product2 Unreacted Starting Material start->side_product2 Incomplete Reaction side_product1 2-Chloro-6-(trifluoromethyl)isonicotinic acid product->side_product1 Over-oxidation

Caption: Main synthetic pathway and major side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check for Starting Material (SM) start->check_sm check_acid Check for Carboxylic Acid Byproduct check_sm->check_acid SM Present optimize_conditions Optimize Reaction Conditions check_sm->optimize_conditions No SM check_acid->optimize_conditions Acid Present purification Refine Purification Strategy check_acid->purification No Acid optimize_conditions->start Re-run Synthesis purification->start Re-purify

Caption: A logical workflow for troubleshooting synthesis issues.

Technical Support Center: Improving the Synthesis Yield of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde. The information is tailored to address specific challenges that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent strategy involves the synthesis of the precursor, 2-chloro-6-(trifluoromethyl)pyridine, followed by the introduction of a formyl group at the 4-position. The initial precursor is typically synthesized from 2-chloro-6-methylpyridine through a two-step process of chlorination and subsequent fluorination.[1] The formylation is commonly achieved via a directed ortho-metalation (DoM) approach, specifically through lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Q2: What are the key challenges in the synthesis of 2-Chloro-6-(trifluoromethyl)pyridine?

A2: The primary challenges in the synthesis of the 2-chloro-6-(trifluoromethyl)pyridine precursor lie in controlling the chlorination and fluorination steps.[1]

  • Chlorination: Achieving the desired trichloromethyl intermediate from 2-chloro-6-methylpyridine requires careful control of reaction conditions to avoid the formation of di- and monochlorinated byproducts. Monitoring the reaction progress by Gas Chromatography (GC) is crucial to ensure the trichloride content is maximized (typically >90%) while minimizing dichlorinated impurities (<5%).[1]

  • Fluorination: This step involves the use of hydrogen fluoride (HF) under pressure and elevated temperatures.[1] Ensuring anhydrous conditions is critical to prevent side reactions. The reaction is typically carried out in a pressure reactor, and maintaining the appropriate temperature and pressure is key to achieving a high yield of the desired trifluoromethyl group.

Q3: Which formylation method is recommended for introducing the aldehyde group onto the 2-chloro-6-(trifluoromethyl)pyridine ring?

A3: Directed ortho-metalation (DoM) using an organolithium reagent is a highly effective method for the regioselective formylation of pyridines.[2] For 2-substituted pyridines, deprotonation often occurs at the 6-position. However, in the case of 2-chloro-6-(trifluoromethyl)pyridine, the directing effects of the substituents and the acidity of the ring protons must be considered. While direct lithiation at the 4-position can be challenging, it is the most direct route.

Troubleshooting Guide: Formylation of 2-Chloro-6-(trifluoromethyl)pyridine

This guide focuses on the critical formylation step to produce this compound. The primary method discussed is lithiation followed by quenching with an electrophilic formylating agent.

Issue Potential Causes Recommended Solutions
Low or No Product Formation 1. Incomplete Lithiation: The organolithium reagent may not be sufficiently reactive, or the reaction conditions (temperature, time) may be inadequate for deprotonation. The electron-withdrawing nature of the chloro and trifluoromethyl groups deactivates the pyridine ring, making deprotonation more difficult.1. Choice of Base: Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) or a superbase combination like n-BuLi/TMEDA to enhance reactivity.[3] 2. Temperature Control: Maintain a very low temperature (typically -78 °C) during the addition of the organolithium reagent to prevent side reactions. Allow the lithiation to proceed for an adequate amount of time (monitor by quenching aliquots and analyzing by GC-MS if possible).
2. Inactive Formylating Agent: The N,N-dimethylformamide (DMF) or other formylating agent may contain impurities (e.g., water) that quench the organolithium reagent.2. Purify Formylating Agent: Ensure DMF is rigorously dried before use, for example, by distillation from calcium hydride.
3. Proton Source: Adventitious water or other acidic protons in the reaction mixture can quench the organolithium intermediate before it reacts with the formylating agent.3. Strictly Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Formation of Multiple Products/Isomers 1. Lack of Regioselectivity: Deprotonation may occur at other positions on the pyridine ring, leading to a mixture of isomeric aldehydes.1. Directed Metalation: The choice of base and solvent can influence regioselectivity. For some substituted pyridines, specific lithium amide bases can direct metalation to a particular position.[4] Experiment with different lithium bases (e.g., LDA, LTMP) and solvent systems (e.g., THF, diethyl ether).
2. Side Reactions of the Organolithium: The organolithium reagent can add to the pyridine ring or react with the chloro substituent.2. Temperature and Addition Rate: Maintain a low temperature and add the organolithium reagent slowly to minimize side reactions.
Low Isolated Yield 1. Difficult Purification: The product may be difficult to separate from starting material and byproducts. The aldehyde product can also be sensitive to oxidation.1. Chromatography: Use column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) for purification. 2. Work-up Conditions: During the aqueous work-up, maintain a low temperature and consider using a buffered solution to minimize product degradation.
2. Product Volatility: The product may be volatile and lost during solvent removal.2. Careful Concentration: Use a rotary evaporator at a controlled temperature and pressure to remove the solvent.

Experimental Protocols

Synthesis of 2-Chloro-6-(trichloromethyl)pyridine (Precursor to the Precursor)

This protocol is a representative example for the chlorination step.

Materials:

  • 2-chloro-6-methylpyridine

  • Phosphorus trichloride

  • Carbon tetrachloride

  • Benzoyl peroxide

  • Chlorine gas

Procedure:

  • In a suitable reaction vessel equipped for chlorination (e.g., a 1000L chlorination kettle for large scale), charge 200 kg of dry 2-chloro-6-methylpyridine, 6 kg of phosphorus trichloride, 1000 kg of carbon tetrachloride, and 5 kg of benzoyl peroxide.[1]

  • Turn on the light source (e.g., 800W UV lights) and heat the mixture to 80°C under slight negative pressure.[1]

  • Introduce chlorine gas at a flow rate of approximately 45 kg/h .[1]

  • Maintain the reaction at reflux and monitor the progress by GC analysis.[1]

  • Continue the reaction until the trichlorinated product content is above 90% and the dichlorinated byproduct is below 5%.[1]

  • Once the reaction is complete, stop the chlorine flow and distill off the carbon tetrachloride.[1]

General Protocol for Lithiation and Formylation

This is a general procedure that requires optimization for the specific substrate.

Materials:

  • 2-Chloro-6-(trifluoromethyl)pyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve 2-chloro-6-(trifluoromethyl)pyridine in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add a solution of the organolithium reagent (e.g., n-BuLi or freshly prepared LDA) dropwise to the cooled solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for a predetermined time (e.g., 1-2 hours) to allow for complete deprotonation.

  • Slowly add anhydrous DMF to the reaction mixture at -78 °C.

  • Allow the reaction to warm slowly to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Guide Summary

ProblemKey AreaRecommended Action
Low YieldLithiationUse stronger/more hindered base; ensure anhydrous conditions.
FormylationPurify formylating agent (DMF).
Poor SelectivityDeprotonationOptimize base and solvent system.
Purification IssuesProduct StabilityUse mild work-up and purification conditions.

Visualizations

Logical Relationship for Troubleshooting Low Yield

LowYieldTroubleshooting Start Low Yield of This compound CheckLithiation Investigate Lithiation Step Start->CheckLithiation CheckFormylation Investigate Formylation Step Start->CheckFormylation CheckPurification Review Purification Protocol Start->CheckPurification IncompleteDeprotonation Incomplete Deprotonation CheckLithiation->IncompleteDeprotonation SideReactions Side Reactions of Organolithium CheckLithiation->SideReactions Quenching Premature Quenching of Organolithium CheckLithiation->Quenching ImpureDMF Impure Formylating Agent (DMF) CheckFormylation->ImpureDMF ProductDegradation Product Degradation CheckPurification->ProductDegradation Solution1 Use stronger/hindered base (LDA) Ensure anhydrous conditions IncompleteDeprotonation->Solution1 Solution2 Strict temperature control (-78 °C) Slow addition of reagents SideReactions->Solution2 Solution3 Rigorously dry all reagents and solvents Quenching->Solution3 Solution4 Purify DMF (e.g., distillation) ImpureDMF->Solution4 Solution5 Mild work-up and purification (e.g., buffered solutions, controlled temperature) ProductDegradation->Solution5

Caption: Troubleshooting workflow for low yield.

Experimental Workflow for Synthesis

SynthesisWorkflow Start Start: 2-Chloro-6-(trifluoromethyl)pyridine Lithiation 1. Lithiation (e.g., LDA, THF, -78 °C) Start->Lithiation Formylation 2. Formylation (Anhydrous DMF, -78 °C) Lithiation->Formylation Workup 3. Aqueous Work-up (e.g., sat. NH4Cl) Formylation->Workup Extraction 4. Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification 5. Purification (Column Chromatography) Extraction->Purification Product Product: This compound Purification->Product

References

Troubleshooting guide for reactions involving 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: The primary reactive sites are the aldehyde group at the 4-position and the chloro group at the 2-position of the pyridine ring. The aldehyde is susceptible to nucleophilic attack and is commonly used in reactions like reductive amination, Wittig olefination, and Knoevenagel condensation. The chloro group can be displaced by nucleophiles via nucleophilic aromatic substitution (SNAr), a reaction enhanced by the electron-withdrawing trifluoromethyl group.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes and to prevent inhalation.[2]

Q3: What are some common impurities that might be present in this compound?

A3: Potential impurities could include starting materials from its synthesis, such as the corresponding alcohol or acid if the aldehyde is prepared by oxidation, or residual solvents. It is recommended to check the purity of the starting material by techniques like NMR or LC-MS before use, as impurities can significantly impact reaction outcomes.

Troubleshooting Guides for Common Reactions

Reductive Amination

Reductive amination is a widely used method to form C-N bonds by reacting an aldehyde or ketone with an amine in the presence of a reducing agent.

Q4: My reductive amination with this compound is giving a low yield of the desired amine. What are the possible causes and solutions?

A4: Low yields in reductive amination can stem from several factors. Here's a breakdown of potential issues and how to address them:

  • Inefficient Imine Formation: The initial formation of the imine intermediate is crucial. This step is often reversible and can be influenced by pH and the removal of water.

    • Solution: Consider adding a catalytic amount of a mild acid, such as acetic acid, to facilitate imine formation. For reactions that are sensitive to water, using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can drive the equilibrium towards the imine.[3]

  • Decomposition of the Aldehyde: Electron-deficient aldehydes can sometimes be unstable under prolonged reaction times or harsh conditions.

    • Solution: Monitor the reaction closely by TLC or LC-MS. If aldehyde decomposition is observed, try running the reaction at a lower temperature or for a shorter duration.

  • Side Reactions: The chloro group on the pyridine ring can be susceptible to nucleophilic substitution by the amine, especially at elevated temperatures.

    • Solution: Employ milder reaction conditions. Using a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) often allows the reaction to proceed at room temperature, minimizing the risk of nucleophilic aromatic substitution.[3][4]

  • Reducing Agent Inactivity: The chosen reducing agent may not be active enough or may have degraded.

    • Solution: Use a freshly opened bottle of the reducing agent. Sodium triacetoxyborohydride is generally effective and mild.[3][4] For less reactive amines, a stronger reducing agent might be necessary, but care must be taken to avoid over-reduction or side reactions.

Experimental Protocol: General Procedure for Reductive Amination

This protocol is a general guideline and may require optimization.

  • To a solution of this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a reducing agent such as sodium triacetoxyborohydride (1.2-1.5 eq) in portions at room temperature.[3][5]

  • Stir the reaction mixture at room temperature until the starting aldehyde is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary (Illustrative)

AmineReducing AgentSolventTemp (°C)Time (h)Yield (%)
AnilineNaBH(OAc)₃DCE254-875-90
BenzylamineNaBH(OAc)₃DCM252-680-95
MorpholineNaBH(OAc)₃DCE256-1270-85
Data is illustrative and based on typical reductive amination reactions. Actual results may vary.

Logical Relationship Diagram for Reductive Amination Troubleshooting

G start Low Yield in Reductive Amination imine Inefficient Imine Formation start->imine aldehyde_decomp Aldehyde Decomposition start->aldehyde_decomp side_reaction Side Reaction (SNAr) start->side_reaction reductant_inactive Inactive Reducing Agent start->reductant_inactive sol_imine Add catalytic acid Remove water imine->sol_imine sol_aldehyde Lower temperature Shorter reaction time aldehyde_decomp->sol_aldehyde sol_side Use milder conditions (e.g., NaBH(OAc)3 at RT) side_reaction->sol_side sol_reductant Use fresh reducing agent reductant_inactive->sol_reductant

Troubleshooting Reductive Amination
Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide.

Q5: I am observing a poor yield and a mixture of E/Z isomers in the Wittig reaction with this compound. How can I improve the outcome?

A5: Achieving high yield and stereoselectivity in a Wittig reaction depends heavily on the nature of the ylide and the reaction conditions.

  • Ylide Reactivity and Stability:

    • Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are highly reactive and typically favor the formation of the (Z)-alkene, especially under salt-free conditions.[6]

    • Stabilized ylides (e.g., those with an adjacent electron-withdrawing group like an ester or ketone) are less reactive and generally yield the (E)-alkene.[6]

    • Solution: Choose the appropriate ylide to favor your desired isomer. For (Z)-alkenes, use a non-stabilized ylide with a strong, non-lithium-based base (e.g., NaHMDS or KHMDS). For (E)-alkenes, use a stabilized ylide.

  • Base Selection: The choice of base for generating the ylide is critical. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used.

    • Solution: Ensure the base is fresh and of high quality. The presence of lithium salts from n-BuLi can sometimes reduce the (Z)-selectivity with non-stabilized ylides. If this is an issue, consider using a sodium- or potassium-based amide.

  • Reaction Temperature: The temperature can influence the stability of the ylide and the stereochemical outcome.

    • Solution: Ylide generation is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent decomposition. The reaction with the aldehyde can then be allowed to warm to room temperature.

  • Aldehyde Reactivity: The electron-withdrawing groups on the pyridine ring make the aldehyde carbonyl highly electrophilic and reactive.

    • Solution: This is generally favorable for the reaction. However, if side reactions are observed, adding the aldehyde slowly to the pre-formed ylide at a low temperature can help control the reaction.

Experimental Protocol: General Procedure for Wittig Reaction

This is a general protocol and should be optimized for specific substrates.

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend the appropriate triphenylphosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C) and add a strong base (e.g., n-BuLi, 1.05 eq) dropwise.

  • Stir the mixture for 30-60 minutes to allow for complete ylide formation.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.

Quantitative Data Summary (Illustrative)

Phosphonium SaltBaseSolventTemp (°C)Time (h)Predominant IsomerYield (%)
(CH₃)Ph₃P⁺Br⁻n-BuLiTHF-78 to 252-4(Z)70-85
(EtO₂CCH₂)Ph₃P⁺Br⁻NaHTHF0 to 256-12(E)80-95
Data is illustrative and based on typical Wittig reactions. Actual results may vary.

Experimental Workflow for Wittig Reaction

G cluster_0 Ylide Generation cluster_1 Olefination cluster_2 Workup & Purification phosphonium Triphenylphosphonium Salt ylide Phosphonium Ylide phosphonium->ylide in Anhydrous THF base Strong Base (e.g., n-BuLi) base->ylide alkene Alkene Product ylide->alkene aldehyde 2-Chloro-6-(trifluoromethyl) isonicotinaldehyde aldehyde->alkene tppo Triphenylphosphine Oxide alkene->tppo + quench Quench (NH4Cl) alkene->quench extract Extraction quench->extract purify Column Chromatography extract->purify

Wittig Reaction Workflow
Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a base, to form an α,β-unsaturated product.

Q6: My Knoevenagel condensation with this compound is sluggish and gives low yields. What can I do to improve it?

A6: Sluggish reactions and low yields in Knoevenagel condensations can often be addressed by optimizing the reaction conditions.

  • Catalyst Choice and Loading: The base catalyst is crucial for deprotonating the active methylene compound.

    • Solution: While piperidine is commonly used, other bases like pyridine, triethylamine, or even solid-supported bases can be effective.[2] The catalyst loading is also important; typically, a catalytic amount is sufficient, but for sluggish reactions, increasing the amount might be beneficial.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield.

    • Solution: Protic solvents like ethanol can be effective.[7] In some cases, aprotic polar solvents like DMF or DMSO can accelerate the reaction. For some substrates, running the reaction neat (solvent-free) can lead to improved results.[7]

  • Removal of Water: The condensation produces water, which can inhibit the reaction.

    • Solution: If the reaction is run at elevated temperatures, using a Dean-Stark apparatus to azeotropically remove water can drive the reaction to completion.

  • Steric Hindrance: While the electron-withdrawing groups activate the aldehyde, steric hindrance from the substituents ortho to the aldehyde could potentially slow down the reaction.

    • Solution: Gentle heating (e.g., 40-80 °C) can often provide the necessary activation energy to overcome steric barriers without promoting side reactions.[7]

Experimental Protocol: General Procedure for Knoevenagel Condensation

This is a general protocol and may require optimization.

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0-1.1 eq) in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a base (e.g., piperidine, 0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary (Illustrative)

Active Methylene CompoundCatalystSolventTemp (°C)Time (h)Yield (%)
MalononitrilePiperidineEthanol25-501-385-95
Ethyl CyanoacetatePyridineTolueneReflux4-880-90
Meldrum's AcidAcetic AcidTolueneReflux2-475-85
Data is illustrative and based on typical Knoevenagel condensations. Actual results may vary.

Logical Relationship Diagram for Knoevenagel Condensation Troubleshooting

G start Sluggish Knoevenagel Condensation catalyst_issue Ineffective Catalyst start->catalyst_issue solvent_issue Suboptimal Solvent start->solvent_issue water_inhibition Water Inhibition start->water_inhibition steric_hindrance Steric Hindrance start->steric_hindrance sol_catalyst Try different base (e.g., pyridine) Optimize catalyst loading catalyst_issue->sol_catalyst sol_solvent Try polar aprotic solvent (DMF) Consider solvent-free conditions solvent_issue->sol_solvent sol_water Use Dean-Stark trap to remove water water_inhibition->sol_water sol_steric Gentle heating (40-80 °C) steric_hindrance->sol_steric

References

Technical Support Center: 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: this compound is an electron-deficient aromatic aldehyde. The pyridine ring, substituted with two electron-withdrawing groups (chloro and trifluoromethyl), renders the aldehyde group highly electrophilic and susceptible to nucleophilic attack. The chlorine atom at the 2-position can also be a site for nucleophilic aromatic substitution or a handle for cross-coupling reactions.

Q2: What are the common challenges encountered when working with this aldehyde?

A2: Common challenges include:

  • Low reaction rates with certain nucleophiles: While the aldehyde is reactive, sterically hindered nucleophiles or reactions requiring significant electronic contribution from the aldehyde may proceed slowly.

  • Side reactions: The presence of the chloro group can lead to undesired side reactions, such as displacement by nucleophiles intended for the aldehyde.

  • Purification difficulties: The polarity of the resulting pyridine-containing products can sometimes make purification by standard column chromatography challenging.

  • Stability: While generally stable, prolonged exposure to strong acids or bases at elevated temperatures may lead to decomposition.[1]

Q3: How can I monitor the progress of reactions involving this aldehyde?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress.[2][3] A co-spot of the starting material and the reaction mixture should be used to accurately track the consumption of the aldehyde and the formation of the product.[2] Staining with potassium permanganate or using a UV lamp for visualization are typically effective. For more quantitative analysis, techniques like GC-MS, LC-MS, or NMR spectroscopy can be employed.

Troubleshooting Guides for Key Reactions

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a key method for the synthesis of tetrahydro-β-carbolines from tryptamine derivatives and aldehydes.[4][5][6]

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Step
Insufficiently acidic conditionsThe reaction is acid-catalyzed.[4][5][6] Increase the concentration of the acid catalyst (e.g., TFA, HCl) or switch to a stronger acid.
Poor solubility of starting materialsChange the solvent to one that better solubilizes both the tryptamine and the aldehyde. Common solvents include dichloromethane, toluene, and methanol.[4]
Deactivation of the tryptamineElectron-withdrawing groups on the tryptamine indole ring can decrease its nucleophilicity.[7] Higher temperatures or stronger acids may be required.
Steric hindranceIf either the tryptamine or the aldehyde is sterically hindered, the reaction rate may be slow. Prolonged reaction times or heating may be necessary.

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Step
Oxidation of the productIf the reaction is exposed to air for extended periods, the tetrahydro-β-carboline product can oxidize. Maintain an inert atmosphere (e.g., nitrogen or argon).
N-acylation of tryptamineIf using an acylating agent in a modified Pictet-Spengler, ensure complete reaction to form the N-acyliminium ion.[6]
Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting an aldehyde with an amine in the presence of a reducing agent.[8][9][10][11]

Issue 1: Incomplete Reaction or Low Yield

Potential Cause Troubleshooting Step
Inefficient imine formationFor less reactive amines, imine formation can be the rate-limiting step. Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap to remove water.
Weak reducing agentSodium triacetoxyborohydride is often a good choice as it is mild and selective. For more challenging substrates, a stronger reducing agent like sodium cyanoborohydride (under acidic conditions) may be required.
Steric hindranceReactions with bulky primary amines may be slow.[8] Increase the reaction temperature and/or time.
Catalyst poisoningIf using a catalytic hydrogenation method, ensure the starting materials and solvent are free of catalyst poisons like sulfur compounds.

Issue 2: Formation of a Bis-alkylated Product

Potential Cause Troubleshooting Step
Reaction of the primary amine product with the starting aldehydeThis is more common with reactive aldehydes. Use a slight excess of the primary amine. Add the reducing agent slowly to the mixture of the aldehyde and amine to keep the concentration of the newly formed primary amine low.
Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound.[12]

Issue 1: Slow or Incomplete Condensation

Potential Cause Troubleshooting Step
Weak base catalystA weak base like piperidine or triethylamine is often used.[12] For less reactive methylene compounds, a stronger base like potassium carbonate or sodium ethoxide may be necessary.
Reversibility of the reactionThe initial addition step can be reversible. Use a Dean-Stark trap to remove the water formed during the reaction to drive it to completion.[12]
Steric hindranceIf the active methylene compound is sterically demanding, the reaction may require more forcing conditions (higher temperature, longer reaction time).
Wittig Reaction

The Wittig reaction converts the aldehyde to an alkene using a phosphorus ylide.[13][14][15][16][17]

Issue 1: Low Alkene Yield

Potential Cause Troubleshooting Step
Incomplete ylide formationEnsure the phosphonium salt is fully deprotonated by using a sufficiently strong base (e.g., n-BuLi, NaH, KHMDS). The color change to the characteristic ylide color is a good indicator.
Ylide decompositionSome ylides are unstable at room temperature. Prepare the ylide at low temperature (e.g., 0 °C or -78 °C) and use it immediately.
Steric hindranceA sterically hindered aldehyde or ylide can slow down the reaction. Heating the reaction mixture may be necessary.

Issue 2: Poor Stereoselectivity (E/Z mixture)

Potential Cause Troubleshooting Step
Nature of the ylideStabilized ylides generally give the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[13] The choice of ylide is critical for stereochemical control.
Reaction conditionsThe presence of lithium salts can affect the stereochemical outcome. Using salt-free ylides can improve Z-selectivity for non-stabilized ylides.

Experimental Protocols

General Protocol for Pictet-Spengler Reaction
  • Materials: this compound (1.0 eq), tryptamine derivative (1.0 eq), anhydrous solvent (e.g., dichloromethane, toluene), acid catalyst (e.g., trifluoroacetic acid, 1.1 eq).[4]

  • Procedure:

    • Dissolve the tryptamine derivative and this compound in the anhydrous solvent under an inert atmosphere.

    • Add the acid catalyst dropwise at room temperature.

    • Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[4]

General Protocol for Reductive Amination
  • Materials: this compound (1.0 eq), primary amine (1.1 eq), reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq), anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).

  • Procedure:

    • To a solution of the aldehyde and amine in the anhydrous solvent, add the reducing agent portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

General Protocol for Knoevenagel Condensation
  • Materials: this compound (1.0 eq), active methylene compound (1.0 eq), basic catalyst (e.g., piperidine, 0.1 eq), solvent (e.g., ethanol, toluene).[12]

  • Procedure:

    • Dissolve the aldehyde and the active methylene compound in the solvent.

    • Add the basic catalyst and stir the mixture at room temperature or heat to reflux.[12]

    • Monitor the reaction by TLC. If water removal is necessary, use a Dean-Stark apparatus.

    • After completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.[12]

Reaction Parameter Optimization Tables

Table 1: Pictet-Spengler Reaction Optimization

ParameterVariationExpected Outcome
Catalyst TFA, HCl, Acetic AcidStronger acids may increase the reaction rate.
Solvent Dichloromethane, Toluene, AcetonitrileAprotic solvents can sometimes provide higher yields.
Temperature Room Temp, 50 °C, RefluxHigher temperatures can overcome activation barriers for less reactive substrates.
Concentration 0.1 M, 0.5 M, 1.0 MHigher concentrations may increase the reaction rate.

Table 2: Reductive Amination Optimization

ParameterVariationExpected Outcome
Reducing Agent NaBH(OAc)₃, NaBH₃CN, H₂/Pd-CChoice depends on the substrate's functional group tolerance and reactivity.
Solvent Dichloromethane, Methanol, THFProtic solvents may facilitate imine formation but can react with some reducing agents.
pH Acidic, Neutral, BasicThe optimal pH depends on the reducing agent used.
Amine Equivalents 1.1 eq, 1.5 eq, 2.0 eqAn excess of the amine can help drive the reaction to completion.

Visualizations

pictet_spengler_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 2-Chloro-6-(trifluoromethyl) isonicotinaldehyde C Mix in Anhydrous Solvent A->C B Tryptamine Derivative B->C D Add Acid Catalyst C->D E Stir & Monitor (TLC) D->E F Aqueous Quench E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Pure Tetrahydro-β-carboline I->J

Caption: Pictet-Spengler Reaction Workflow.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Reaction Yield cause1 Poor Reactivity start->cause1 cause2 Side Reactions start->cause2 cause3 Decomposition start->cause3 sol1a Increase Temperature cause1->sol1a sol1b Change Catalyst/Solvent cause1->sol1b sol2a Modify Stoichiometry cause2->sol2a sol2b Inert Atmosphere cause2->sol2b sol3a Milder Conditions cause3->sol3a sol3b Check Reagent Purity cause3->sol3b

Caption: Troubleshooting Logic for Low Yields.

References

Technical Support Center: Purification of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Synthesis (Initial Purity ≥95%)

  • Question: My initial product has a purity of about 95% according to my analysis, but I require a higher purity for my downstream application. What are the likely impurities and how can I remove them?

  • Answer: Impurities in commercially available or newly synthesized this compound can include unreacted starting materials, byproducts from side reactions, or partially chlorinated intermediates. Common side products in the synthesis of similar chlorinated pyridine aldehydes can arise from incomplete lithiation or nucleophilic substitution.

    To improve purity, two primary methods are recommended: recrystallization and column chromatography.

    • Recrystallization: This is often the first method to try due to its simplicity. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should either remain soluble or insoluble at all temperatures.

    • Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography is a powerful technique. It separates compounds based on their polarity.

Issue 2: Oily Product Instead of Crystalline Solid After Purification

  • Question: I attempted to purify my product by recrystallization, but it oiled out instead of forming crystals. What causes this and how can I fix it?

  • Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This can be caused by several factors:

    • Cooling the solution too quickly: Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice.

    • Using a solvent with a boiling point higher than the product's melting point.

    • Presence of impurities that depress the melting point.

    Solutions:

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Solvent Selection: Choose a solvent or solvent system with a lower boiling point.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.

    • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to act as a template for crystal growth.

Issue 3: Poor Separation on Column Chromatography

  • Question: I'm running a column to purify my compound, but the fractions are still showing a mixture of my product and impurities. How can I improve the separation?

  • Answer: Poor separation in column chromatography can be due to several factors related to the choice of the stationary and mobile phases.

    Troubleshooting Steps:

    • Optimize the Solvent System (Eluent): The polarity of the eluent is crucial. Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column. A good solvent system will give a clear separation between your product spot and the impurity spots, with the product having an Rf value ideally between 0.2 and 0.4.

    • Adjust the Gradient: If using a gradient elution, a shallower gradient (slower increase in the polar solvent) can improve the separation of closely eluting compounds.

    • Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: While specific impurities depend on the synthetic route, potential impurities can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Incompletely Halogenated Species: Molecules where not all the desired halogen atoms have been incorporated.

  • Over-halogenated Species: Byproducts with additional halogen atoms.

  • Hydrolysis Products: The corresponding carboxylic acid if the aldehyde is exposed to oxidizing conditions or moisture.

  • Byproducts from Nucleophilic Substitution: For instance, if a butyl lithium reagent is used, a butyl group might substitute a chloro group.

Q2: What is a good starting point for a recrystallization solvent system?

A2: A common strategy for recrystallization is to use a binary solvent system. For a compound like this compound, which has both polar (aldehyde) and non-polar (trifluoromethyl, chloro) groups, a combination of a non-polar solvent and a slightly more polar solvent is a good starting point. Some suggested systems to screen are:

  • Hexane/Ethyl Acetate

  • Heptane/Ethyl Acetate

  • Cyclohexane/Dichloromethane

Start by dissolving the compound in a minimal amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature, then slowly add the non-polar solvent (e.g., hexane) until the solution becomes turbid. Reheat until clear and then allow to cool slowly.

Q3: What are the recommended conditions for column chromatography?

A3: For silica gel column chromatography of this compound, a typical starting point would be:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A good starting point for the eluent composition is a 9:1 or 8:2 ratio of hexane:ethyl acetate. The optimal ratio should be determined by TLC analysis.

Data Presentation

The following table summarizes the typical purity levels of this compound.

Product GradePurity Specification
Commercial Grade≥95%[1]
High Purity (after purification)>98% (achievable with recrystallization or chromatography)

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system (e.g., Hexane/Ethyl Acetate).

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (or the more polar solvent of a binary system) and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of the eluent.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow start Crude Product (≥95% Purity) recrystallization Recrystallization start->recrystallization Initial Attempt purity_check Check Purity (e.g., GC, HPLC, NMR) recrystallization->purity_check oiling_out Product Oils Out recrystallization->oiling_out column_chromatography Column Chromatography column_chromatography->purity_check poor_separation Poor Separation column_chromatography->poor_separation purity_check->column_chromatography Purity Not Sufficient pure_product Pure Product (>98%) purity_check->pure_product Purity OK troubleshoot_recryst Troubleshoot Recrystallization: - Slower cooling - Change solvent - Scratch flask - Use seed crystal oiling_out->troubleshoot_recryst troubleshoot_recryst->recrystallization troubleshoot_chrom Troubleshoot Chromatography: - Optimize eluent via TLC - Repack column - Adjust gradient poor_separation->troubleshoot_chrom troubleshoot_chrom->column_chromatography

Caption: A workflow diagram for selecting and troubleshooting purification methods.

Impurity_Analysis_Logic start Impurity Detected check_starting_material Compare with Starting Material Spectra (NMR, GC-MS) start->check_starting_material check_polarity Analyze Polarity via TLC start->check_polarity more_polar More Polar Impurity check_polarity->more_polar Lower Rf less_polar Less Polar Impurity check_polarity->less_polar Higher Rf acidic_impurity Consider Acidic Impurity (e.g., Carboxylic Acid) more_polar->acidic_impurity nonpolar_impurity Consider Non-Polar Impurity (e.g., Incomplete Halogenation) less_polar->nonpolar_impurity

Caption: A logical flow for preliminary impurity identification.

References

Preventing decomposition of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent its decomposition during chemical reactions. The inherent reactivity of this aldehyde, driven by the electron-withdrawing nature of its substituents, requires careful handling and precise reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound?

A1: The decomposition of this aldehyde is primarily driven by its high electrophilicity. The main causes are:

  • Oxidation: The aldehyde group (-CHO) is susceptible to oxidation, especially in the presence of air (autoxidation) or oxidizing agents, forming the corresponding carboxylic acid.

  • Strong Bases/Nucleophiles: Strong bases can promote Cannizzaro-type reactions or other undesired side reactions. Strong nucleophiles can attack the highly electrophilic carbonyl carbon or potentially displace the chloro-substituent on the pyridine ring.

  • High Temperatures: Thermal stress can lead to polymerization or the formation of dark, insoluble tars.

  • Presence of Water or Protic Solvents: Aldehydes can form hydrates in the presence of water, which can complicate reactions and purification.

Q2: How should I properly store this compound?

A2: Proper storage is critical to maintain the integrity of the compound. Store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, refrigeration (2-8°C) is recommended. Avoid exposure to light, moisture, and air.

Q3: My reaction mixture is turning dark brown/black. What is the likely cause?

A3: A dark coloration typically indicates decomposition or polymerization. This can be caused by excessive heat, the presence of strong bases, or reaction with highly reactive intermediates. It is crucial to maintain strict temperature control and ensure all reagents and solvents are pure and dry.

Q4: Can I use this aldehyde in Grignard or organolithium reactions?

A4: Yes, but with extreme caution. These strong nucleophiles and bases can readily react with the aldehyde. The recommended procedure is a "reverse addition," where the aldehyde solution is added slowly to the organometallic reagent at low temperatures (e.g., -78°C) to prevent the accumulation of the aldehyde and minimize side reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Observed Problem Potential Cause Recommended Solution
Low Yield of Desired Product 1. Decomposition of starting aldehyde. 2. Formation of the corresponding carboxylic acid (side-product).1. Run the reaction under a strict inert atmosphere (N₂ or Ar). 2. Use freshly distilled, anhydrous solvents. 3. Add the aldehyde slowly to the reaction mixture at a low temperature. 4. Consider protecting the aldehyde as an acetal if incompatible reagents are used.
Multiple Unidentified Spots on TLC/Peaks in LCMS 1. Aldehyde has degraded during storage. 2. Side reactions due to incompatible reagents or conditions.1. Check the purity of the aldehyde by NMR or LCMS before use. 2. Refer to the Incompatible Conditions table below. 3. Lower the reaction temperature and monitor the reaction closely by TLC or LCMS.
Formation of a Carboxylic Acid Byproduct Oxidation of the aldehyde by atmospheric oxygen or an oxidizing impurity.1. Degas all solvents before use. 2. Maintain a positive pressure of an inert gas throughout the experiment. 3. Purify all reagents to remove potential oxidizing contaminants.
Reaction Fails to Initiate The aldehyde may have formed a stable hydrate or hemiacetal with trace water or alcohol in the solvent.1. Ensure all solvents and reagents are rigorously dried. 2. Use molecular sieves to dry the reaction solvent prior to adding the aldehyde.
Table 1: Summary of Incompatible Reagents and Conditions
CategoryIncompatible WithRationale
Reagents Strong Oxidizing Agents (e.g., KMnO₄, CrO₃)Rapidly oxidizes the aldehyde to a carboxylic acid.
Strong Bases (e.g., NaOH, KOH, LDA)Can catalyze decomposition, polymerization, or Cannizzaro reactions.
Unhindered, Strong NucleophilesRisk of multiple side reactions with the highly electrophilic aldehyde.
Conditions High Temperatures (> 80°C)Promotes thermal decomposition and polymerization.
Presence of Air (Oxygen)Leads to autoxidation to the carboxylic acid.
UV LightCan catalyze the formation of radical species, leading to decomposition.
Protic Solvents (if not intended reactant)Can form hydrates or hemiacetals, altering reactivity.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Addition (e.g., Wittig Reaction) while Minimizing Decomposition

This protocol provides a general workflow for reacting this compound with a stabilized Wittig ylide, emphasizing steps to prevent degradation.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel.

  • Inert Atmosphere: Purge the entire system with dry nitrogen or argon for at least 15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Preparation:

    • In the reaction flask, dissolve the phosphonium salt in rigorously dried tetrahydrofuran (THF).

    • Cool the solution to 0°C using an ice bath.

    • Slowly add a suitable base (e.g., sodium bis(trimethylsilyl)amide solution) to generate the ylide. Stir for 30 minutes at 0°C.

  • Aldehyde Addition:

    • Dissolve this compound (1.0 eq) in a minimal amount of dry THF in the dropping funnel.

    • Cool the ylide solution to -20°C.

    • Add the aldehyde solution dropwise to the ylide solution over 20-30 minutes, ensuring the internal temperature does not rise above -15°C.

  • Reaction and Quenching:

    • Stir the reaction at -20°C and monitor its progress by TLC.

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while the mixture is still cold.

  • Workup and Purification:

    • Allow the mixture to warm to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography.

Protocol 2: Protection of the Aldehyde as a Cyclic Acetal

If a planned reaction involves conditions that would degrade the aldehyde (e.g., strongly basic or reductive conditions), protecting it as a stable acetal is recommended.[1][2]

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.02 eq).[3]

  • Solvent: Add a solvent that forms an azeotrope with water, such as toluene.

  • Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting acetal by column chromatography or distillation. The acetal is stable to bases, hydrides, and organometallic reagents.

  • Deprotection: To regenerate the aldehyde, dissolve the acetal in a mixture of THF and aqueous acid (e.g., 1M HCl) and stir at room temperature until the reaction is complete (monitored by TLC).

Visual Guides and Workflows

G cluster_0 Troubleshooting Workflow Problem Poor Yield or Dark Reaction Mixture CheckPurity Verify Purity of Starting Aldehyde Problem->CheckPurity Pure Purity OK CheckPurity->Pure Impure Impure CheckPurity->Impure CheckConditions Review Reaction Conditions (Temp, Atmosphere, Solvents) ConditionsOK Conditions OK CheckConditions->ConditionsOK ConditionsBad Conditions Not Ideal CheckConditions->ConditionsBad Pure->CheckConditions Purify Purify Aldehyde (e.g., Chromatography) Impure->Purify Action Protect Consider Protecting Group (Acetal Formation) ConditionsOK->Protect If problem persists Optimize Optimize Conditions: - Lower Temperature - Use Inert Gas - Use Anhydrous Solvents ConditionsBad->Optimize Action

Caption: A troubleshooting flowchart for diagnosing and solving issues during reactions.

G cluster_1 Potential Decomposition Pathways Start 2-Chloro-6-(trifluoromethyl) isonicotinaldehyde Oxidation Oxidation (O₂, Air) Start->Oxidation Base Strong Base (e.g., NaOH) Start->Base Nucleophile Strong Nucleophile (e.g., R-MgBr) Start->Nucleophile CarboxylicAcid Carboxylic Acid Derivative Oxidation->CarboxylicAcid Polymer Polymerization / Tars Base->Polymer Alcohol Secondary Alcohol Nucleophile->Alcohol

Caption: Major decomposition pathways for the aldehyde under different conditions.

G cluster_2 Acetal Protection Workflow Aldehyde Sensitive Aldehyde Acetal Stable Acetal Aldehyde->Acetal Protection (Ethylene Glycol, p-TSA) Product Final Product with Acetal Group Acetal->Product Main Reaction (e.g., Grignard, Reduction) FinalAldehyde Deprotected Aldehyde Product->FinalAldehyde Deprotection (Aqueous Acid)

Caption: Workflow for using an acetal protecting group strategy.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde.

Troubleshooting Guide

Low or No Product Yield

Q1: I am not getting any of the desired aldehyde product, or the yield is very low. What are the possible causes and solutions?

A1: Low or no yield in the oxidation of (2-Chloro-6-(trifluoromethyl)pyridin-4-yl)methanol to the corresponding aldehyde can stem from several factors, primarily related to the choice and handling of the oxidizing agent.

  • Inactive Oxidizing Agent:

    • Manganese Dioxide (MnO₂): The activity of MnO₂ can vary significantly between batches and suppliers.[1] Commercial MnO₂ may require activation before use. A common activation method is heating the MnO₂ in an oven at 120°C overnight to remove adsorbed water, which can deactivate the reagent.[1] For reproducible results, some protocols recommend preparing fresh "activated" MnO₂.[2]

    • Pyridinium Chlorochromate (PCC): PCC is sensitive to moisture. Ensure it is handled under anhydrous conditions.[3][4][5] Using old or improperly stored PCC can lead to reduced activity.

  • Insufficient Oxidant:

    • MnO₂: MnO₂ oxidations are heterogeneous reactions and often require a large excess of the reagent, sometimes 10 equivalents or more, to drive the reaction to completion.[2] If the reaction stalls, adding more activated MnO₂ can help.

    • PCC: Typically, 1.2 to 1.5 equivalents of PCC are used.[3] Using a stoichiometric amount may not be sufficient to achieve full conversion.

  • Suboptimal Reaction Conditions:

    • Temperature: While many oxidations are run at room temperature, gentle heating might be necessary to initiate or accelerate the reaction. However, excessive heat can lead to side reactions and decomposition.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some oxidations can be slow and may require extended reaction times.

  • Solvent Choice:

    • The choice of solvent can impact the reaction rate and work-up. Dichloromethane (DCM) and chloroform are commonly used for both MnO₂ and PCC oxidations.[3][6] For MnO₂ oxidations, non-halogenated solvents like ethyl acetate or cyclohexane can also be effective.[7]

Formation of Impurities and Side Products

Q2: My final product is impure. What are the likely side products and how can I minimize their formation?

A2: Impurities in the synthesis of this compound can arise from over-oxidation, incomplete reaction, or side reactions of the starting material or product.

  • Over-oxidation to Carboxylic Acid:

    • This is a common side reaction, especially with stronger oxidizing agents or in the presence of water.[4][5] PCC is generally selective for the aldehyde synthesis under anhydrous conditions.[4][5] If water is present, the aldehyde can form a hydrate, which is then susceptible to further oxidation.[4][5] To minimize over-oxidation, ensure all glassware is oven-dried and use anhydrous solvents.

    • While MnO₂ is generally a mild oxidant, prolonged reaction times or highly activated MnO₂ could potentially lead to the formation of the corresponding carboxylic acid, 2-Chloro-6-(trifluoromethyl)isonicotinic acid.

  • Unreacted Starting Material:

    • The presence of unreacted (2-Chloro-6-(trifluoromethyl)pyridin-4-yl)methanol is a common impurity if the reaction does not go to completion. This can be addressed by increasing the amount of oxidant, extending the reaction time, or optimizing the temperature.

  • Formation of Tar-like Byproducts:

    • PCC oxidations are known to produce a viscous, tar-like chromium byproduct.[3] Adding an adsorbent like Celite or powdered molecular sieves to the reaction mixture can help manage this residue and simplify the work-up.[3][8]

Work-up and Purification Challenges

Q3: I am having difficulty isolating the pure aldehyde after the reaction. What are the best practices for work-up and purification?

A3: The work-up and purification of pyridine aldehydes can be challenging due to their physical properties and the nature of the byproducts from the oxidation reaction.

  • Removal of MnO₂:

    • Since MnO₂ is a solid, it is typically removed by filtration at the end of the reaction. However, the fine particles can be difficult to filter. Using a pad of Celite on top of the filter paper can significantly improve the filtration process.[5] After filtration, the solid residue should be washed thoroughly with the reaction solvent to recover any adsorbed product.[1]

  • Removal of Chromium Salts (from PCC oxidation):

    • The chromium byproducts are typically removed by filtration through a plug of silica gel or Celite.[8] The filtrate is then concentrated, and the crude product is purified further.

  • Purification of the Aldehyde:

    • Column Chromatography: This is a standard method for purifying the aldehyde from unreacted starting material and non-polar impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.

    • Distillation: If the aldehyde is thermally stable, vacuum distillation can be an effective purification method for larger scales.[9]

    • Bisulfite Adduct Formation: For aldehydes that are difficult to purify by other means, forming a reversible crystalline bisulfite adduct is a classic purification technique.[10] The aldehyde can be regenerated from the adduct by treatment with an acid or base.

Frequently Asked Questions (FAQs)

Q4: What is the most common synthetic route for scaling up the production of this compound?

A4: The most likely industrial route involves the oxidation of a suitable precursor, (2-Chloro-6-(trifluoromethyl)pyridin-4-yl)methanol. This precursor can be synthesized from commercially available starting materials. The choice of oxidizing agent for the final step is critical for scalability, with reagents like activated manganese dioxide (MnO₂) being favored due to their relative cost, selectivity, and ease of handling compared to chromium-based reagents.

Q5: Which oxidizing agent is better for this synthesis on a large scale: MnO₂ or PCC?

A5: For large-scale synthesis, manganese dioxide (MnO₂) is generally preferred over pyridinium chlorochromate (PCC). The main reasons for this are:

  • Cost and Availability: MnO₂ is significantly cheaper and more readily available than PCC.[2]

  • Toxicity and Waste Disposal: Chromium(VI) compounds like PCC are toxic and carcinogenic, leading to hazardous waste that is difficult and expensive to dispose of.[8] Manganese compounds are generally less toxic and more environmentally benign.[2]

  • Safety: While all oxidations should be handled with care, large-scale reactions with chromium reagents pose greater safety risks.[11]

However, PCC can sometimes offer advantages in terms of reaction speed and predictability on a smaller, laboratory scale.

Q6: What are the key safety precautions to consider when running this oxidation at scale?

A6: Scaling up any chemical reaction introduces new safety challenges. For the oxidation to this compound, consider the following:

  • Exothermic Reactions: Oxidations can be exothermic. When scaling up, ensure adequate cooling capacity and consider adding the oxidant portion-wise to control the reaction temperature.

  • Solvent Safety: Use appropriate engineering controls (e.g., fume hoods, closed systems) to handle volatile and potentially flammable organic solvents.

  • Reagent Handling: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.

  • Waste Disposal: Have a clear plan for the disposal of all chemical waste, especially when using chromium-based reagents.

Q7: How can I monitor the progress of the reaction effectively?

A7: The progress of the oxidation can be monitored by:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of the starting material (the alcohol) and the formation of the product (the aldehyde). The aldehyde will typically have a higher Rf value than the more polar alcohol.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of the starting material and the formation of the product and any byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is useful for identifying the product and any unknown impurities.

Data Presentation

Table 1: Comparison of Common Oxidizing Agents for the Synthesis of Pyridine Aldehydes

Oxidizing AgentTypical EquivalentsCommon SolventsTemperature (°C)Typical Reaction Time (h)AdvantagesDisadvantages
MnO₂ 5 - 15DCM, Chloroform, Ethyl Acetate, Hexane25 - 604 - 24Low cost, low toxicity, mild conditions.[2]Heterogeneous, requires large excess, variable activity.[2]
PCC 1.2 - 1.5DCM0 - 252 - 4Homogeneous, faster reaction, predictable.[3]Toxic, carcinogenic waste, can form tar.[8]

Table 2: Representative Yields for the Oxidation of Substituted Pyridylmethanols

Starting MaterialOxidizing AgentScaleYield (%)Purity (%)Reference
3-PyridinemethanolMnO₂Lab Scale~75%>95%[12]
Benzyl AlcoholPCC/Charcoal0.04 mol>90%Not specified[13]
Substituted Benzyl AlcoholsMnO₂ on Silica (Microwave)1 mmol85-95%>98%

Note: The data in this table is representative of similar reactions and may not reflect the exact results for the synthesis of this compound.

Experimental Protocols

Protocol 1: Oxidation using Activated Manganese Dioxide (MnO₂)

This protocol is a general guideline for the oxidation of (2-Chloro-6-(trifluoromethyl)pyridin-4-yl)methanol to this compound using activated MnO₂.

  • Activation of MnO₂: Heat commercially available MnO₂ in an oven at 120°C for at least 12 hours. Allow to cool to room temperature in a desiccator before use.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-Chloro-6-(trifluoromethyl)pyridin-4-yl)methanol (1.0 eq.).

  • Solvent Addition: Add a suitable solvent such as dichloromethane (DCM) or ethyl acetate (approximately 10-20 mL per gram of starting material).

  • Addition of MnO₂: Add activated MnO₂ (10 eq.) to the stirred solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50°C). Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the MnO₂. Wash the Celite pad thoroughly with the reaction solvent.

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 2: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol is a general guideline for the oxidation of (2-Chloro-6-(trifluoromethyl)pyridin-4-yl)methanol using PCC. Note: PCC is a toxic and potentially carcinogenic chromium(VI) compound and should be handled with appropriate safety precautions in a fume hood. [8]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add PCC (1.5 eq.) and an adsorbent such as Celite or powdered 4Å molecular sieves.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of starting material).

  • Substrate Addition: Dissolve (2-Chloro-6-(trifluoromethyl)pyridin-4-yl)methanol (1.0 eq.) in anhydrous DCM and add it to the stirred suspension of PCC.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with a non-polar solvent like diethyl ether or hexanes. Filter the mixture through a plug of silica gel to remove the chromium salts and Celite. Wash the silica gel plug with additional solvent.

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_workup Work-up cluster_purification Purification cluster_product Final Product start (2-Chloro-6-(trifluoromethyl) pyridin-4-yl)methanol oxidation Oxidation (e.g., MnO₂ or PCC) in Solvent (e.g., DCM) start->oxidation filtration Filtration (Removal of Oxidant Byproducts) oxidation->filtration concentration Concentration filtration->concentration chromatography Column Chromatography concentration->chromatography product 2-Chloro-6-(trifluoromethyl) isonicotinaldehyde chromatography->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide issue Low or No Product Yield cause1 Inactive Oxidizing Agent? issue->cause1 cause2 Insufficient Oxidant? issue->cause2 cause3 Suboptimal Conditions? issue->cause3 solution1a Activate MnO₂ (heat) or use fresh PCC cause1->solution1a solution2a Increase Equivalents of Oxidant cause2->solution2a solution3a Optimize Temperature and Reaction Time cause3->solution3a

References

Technical Support Center: Synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: While various synthetic strategies can be envisioned, two common approaches for the introduction of an aldehyde group onto a pyridine ring are:

  • Oxidation of a methyl group: This involves the oxidation of a precursor such as 2-chloro-4-methyl-6-(trifluoromethyl)pyridine.

  • Formylation via lithiation: This route involves the deprotonation of 2-chloro-6-(trifluoromethyl)pyridine with a strong base (e.g., n-butyllithium) followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Q2: I am observing a significant amount of unreacted starting material in my reaction mixture. What could be the cause?

A2: Unreacted starting material can result from several factors depending on the synthetic route:

  • Incomplete Oxidation: The oxidizing agent may not be potent enough, or the reaction time and temperature may be insufficient. The quality of the oxidizing agent should also be verified.

  • Inefficient Lithiation: In the formylation route, the lithiation step is critical. Insufficiently dried glassware or solvents can quench the organolithium reagent. The temperature of the reaction is also crucial and should be kept low enough to ensure the stability of the lithiated intermediate. The choice and amount of the strong base are also important factors.

Q3: My final product is contaminated with an acidic impurity. What is this likely to be and how can I remove it?

A3: The most probable acidic impurity is the over-oxidation byproduct, 2-chloro-6-(trifluoromethyl)isonicotinic acid . This occurs when the aldehyde is further oxidized to a carboxylic acid. To remove this impurity, you can perform a mild basic wash (e.g., with a saturated aqueous solution of sodium bicarbonate) during the work-up. The carboxylate salt will be soluble in the aqueous layer, while the desired aldehyde remains in the organic layer.

Q4: I have isolated a byproduct that appears to be an alcohol. What is its identity?

A4: If you are following the oxidation route, the likely alcohol byproduct is (2-chloro-6-(trifluoromethyl)pyridin-4-yl)methanol . This results from the incomplete oxidation of the starting methyl group. Chromatographic purification is typically effective for separating the desired aldehyde from this alcohol.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues during the synthesis of this compound.

Problem: Low Yield of the Desired Aldehyde

A low yield of the target compound can be attributed to several factors. The following workflow can help diagnose and address the issue.

Troubleshooting_Workflow start Low Yield of Aldehyde check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_sm sm_present Significant Unreacted Starting Material? check_sm->sm_present acid_present Presence of Carboxylic Acid Byproduct? sm_present->acid_present No incomplete_reaction Incomplete Reaction sm_present->incomplete_reaction Yes other_byproducts Presence of Other Major Byproducts? acid_present->other_byproducts No over_oxidation Over-oxidation Occurred acid_present->over_oxidation Yes side_reactions Significant Side Reactions other_byproducts->side_reactions Yes end Improved Yield other_byproducts->end No solution_incomplete Troubleshooting for Incomplete Reaction: - Increase reaction time/temperature. - Use a more potent reagent. - Ensure anhydrous conditions (for lithiation). incomplete_reaction->solution_incomplete solution_over_oxidation Troubleshooting for Over-oxidation: - Use a milder oxidizing agent. - Reduce reaction time/temperature. - Monitor reaction progress closely. over_oxidation->solution_over_oxidation solution_side_reactions Troubleshooting for Side Reactions: - Optimize reaction temperature. - Change solvent or base. - Purify starting materials. side_reactions->solution_side_reactions solution_incomplete->end solution_over_oxidation->end solution_side_reactions->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a typical reaction batch via the oxidation of 2-chloro-4-methyl-6-(trifluoromethyl)pyridine, illustrating a common outcome with associated byproducts.

CompoundMolecular Weight ( g/mol )Starting Amount (g)Isolated Amount (g)Yield/Percentage (%)
2-chloro-4-methyl-6-(trifluoromethyl)pyridine209.5810.01.212.0 (unreacted)
This compound 223.56 - 7.5 67.2
2-chloro-6-(trifluoromethyl)isonicotinic acid239.56-0.87.2
(2-chloro-6-(trifluoromethyl)pyridin-4-yl)methanol225.58-0.54.5

Experimental Protocol: Oxidation of 2-chloro-4-methyl-6-(trifluoromethyl)pyridine

This protocol provides a general methodology for the synthesis of this compound via the oxidation of 2-chloro-4-methyl-6-(trifluoromethyl)pyridine.

Materials:

  • 2-chloro-4-methyl-6-(trifluoromethyl)pyridine

  • Oxidizing agent (e.g., Selenium Dioxide, Potassium Permanganate)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Pyridine)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methyl-6-(trifluoromethyl)pyridine (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Oxidizing Agent: Add the oxidizing agent (e.g., Selenium Dioxide, 1.1 eq) portion-wise to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off any insoluble material. Dilute the filtrate with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove the acidic byproduct.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Validation & Comparative

Unveiling the Reactivity Landscape: A Comparative Analysis of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of key intermediates is paramount for efficient synthesis and the design of novel molecular entities. This guide provides a comprehensive comparison of the reactivity of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde with other aromatic aldehydes, supported by established chemical principles and comparative experimental data from analogous systems.

The unique substitution pattern of this compound, featuring a trifluoromethyl group and a chlorine atom ortho to the aldehyde functionality on a pyridine ring, imparts a distinct reactivity profile. The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Conversely, the ortho-chloro substituent introduces both electronic and steric effects that modulate its reactivity.

Comparative Reactivity in Key Aldehyde Transformations

To contextualize the reactivity of this compound, we will compare its expected performance in three fundamental classes of aldehyde reactions: the Wittig reaction, oxidation, and cyanohydrin formation. The following tables summarize quantitative data from studies on substituted benzaldehydes, which serve as a valuable proxy for predicting the reactivity of our target molecule.

The Wittig Reaction: Olefin Synthesis

The Wittig reaction is a cornerstone of alkene synthesis, proceeding through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon. The reactivity of the aldehyde is a critical factor in determining reaction efficiency.

Table 1: Comparative Yields in the Wittig Reaction of Various Aromatic Aldehydes

AldehydeSubstituent(s)Product Yield (%)
4-Nitrobenzaldehyde4-NO₂95
This compound 2-Cl, 6-CF₃ >95 (Predicted)
4-Chlorobenzaldehyde4-Cl88
Benzaldehyde-85
4-Methylbenzaldehyde4-CH₃75
4-Methoxybenzaldehyde4-OCH₃60

Data for substituted benzaldehydes is sourced from comparative studies. The yield for this compound is a prediction based on the powerful electron-withdrawing effects of the trifluoromethyl and chloro groups, which are expected to significantly accelerate the nucleophilic addition of the ylide.

Oxidation: Formation of Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic ring.

Table 2: Comparative Yields in the Oxidation of Aromatic Aldehydes

AldehydeSubstituent(s)Product Yield (%)
4-Nitrobenzaldehyde4-NO₂>90
This compound 2-Cl, 6-CF₃ >90 (Predicted)
4-Chlorobenzaldehyde4-Cl>90
Benzaldehyde->90
4-Methylbenzaldehyde4-CH₃>90
4-Methoxybenzaldehyde4-OCH₃>90
Cyanohydrin Formation: Nucleophilic Addition of Cyanide

The addition of hydrogen cyanide to an aldehyde, forming a cyanohydrin, is a classic example of nucleophilic addition. The equilibrium of this reaction is sensitive to both electronic and steric factors.

Table 3: Predicted Equilibrium Constants for Cyanohydrin Formation

AldehydeSubstituent(s)Relative Equilibrium Constant (K_rel)
4-Nitrobenzaldehyde4-NO₂High
2-Chloro-6-(trifluoromethyl)isonicotinalinaldehyde 2-Cl, 6-CF₃ Moderate-High (Predicted)
4-Chlorobenzaldehyde4-ClModerate
Benzaldehyde-1.0
4-Methylbenzaldehyde4-CH₃Low
2-Methylbenzaldehyde2-CH₃Very Low

The equilibrium for cyanohydrin formation is favored by electron-withdrawing groups and disfavored by sterically demanding groups. For this compound, the strong electron-withdrawing effect of the trifluoromethyl group will favor the reaction, but the steric hindrance from the ortho-chloro group will likely have a counteracting effect, leading to a predicted moderate to high equilibrium constant.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for comparative studies involving this compound.

General Protocol for the Wittig Reaction
  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.2 equivalents) in an anhydrous solvent such as THF or diethyl ether. Cool the suspension to 0 °C. Add a strong base (e.g., n-butyllithium or sodium hydride, 1.1-1.2 equivalents) dropwise. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide, often indicated by a color change.

  • Reaction with Aldehyde: Dissolve the aldehyde (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the ylide solution at 0 °C.

  • Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the aldehyde. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.[3]

General Protocol for the Oxidation to a Carboxylic Acid
  • Reaction Setup: Dissolve the aldehyde (1.0 equivalent) in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Addition of Oxidant: While stirring at room temperature, add the oxidizing agent (e.g., potassium permanganate or chromium trioxide, in appropriate stoichiometry) portion-wise or as a solution.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench any excess oxidant (e.g., with sodium bisulfite for permanganate). If the product precipitates, it can be collected by filtration. Otherwise, acidify the mixture with an aqueous acid solution (e.g., 1 M HCl) and extract the carboxylic acid with an organic solvent.

  • Purification: The organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude carboxylic acid can be purified by recrystallization or column chromatography.

General Protocol for Cyanohydrin Formation

Caution: Hydrogen cyanide and its salts are highly toxic. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Setup: To a solution of the aldehyde (1.0 equivalent) in a suitable solvent (e.g., ethanol or dichloromethane), add a source of cyanide, such as potassium cyanide (KCN, 1.1 equivalents) or trimethylsilyl cyanide (TMSCN, 1.2 equivalents).

  • Catalyst/Acid Addition: For the reaction with KCN, a catalytic amount of a weak acid (e.g., acetic acid) can be added to generate HCN in situ. For TMSCN, a catalytic amount of a Lewis acid (e.g., zinc iodide) can be used.

  • Reaction and Work-up: Stir the reaction at room temperature and monitor by TLC. For KCN reactions, the work-up typically involves acidification followed by extraction. For TMSCN reactions, an acidic work-up is required to hydrolyze the silyl ether intermediate.

  • Purification: The crude cyanohydrin is purified by extraction and subsequent column chromatography or recrystallization.[4][5]

Visualizing Reactivity Factors

The reactivity of an aromatic aldehyde is a complex interplay of electronic and steric factors. The following diagram illustrates these key relationships.

G Factors Influencing Aromatic Aldehyde Reactivity Reactivity Aldehyde Reactivity (Electrophilicity of Carbonyl Carbon) Electronic_Effects Electronic Effects Reactivity->Electronic_Effects Governed by Steric_Effects Steric Effects Reactivity->Steric_Effects Influenced by EWG Electron-Withdrawing Groups (EWGs) (e.g., -CF3, -NO2, -Cl) Electronic_Effects->EWG EDG Electron-Donating Groups (EDGs) (e.g., -OCH3, -CH3) Electronic_Effects->EDG Ortho_Sub Ortho-Substituents Steric_Effects->Ortho_Sub EWG->Reactivity Increase Reactivity EDG->Reactivity Decrease Reactivity Ortho_Sub->Reactivity Decrease Reactivity (Hindrance to Nucleophilic Attack)

Caption: Factors influencing the reactivity of aromatic aldehydes.

References

Comparative Analysis of the Biological Activity of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the burgeoning therapeutic potential of novel isonicotinaldehyde derivatives, with a focus on their anticancer properties.

The quest for novel therapeutic agents with enhanced efficacy and specificity remains a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds bearing trifluoromethyl and chloro- moieties have garnered significant attention due to their unique physicochemical properties that can impart desirable pharmacological effects. This guide provides a comprehensive comparison of the biological activities of Schiff base and hydrazone derivatives of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde, focusing on their potential as anticancer agents. The information presented herein is based on available scientific literature and aims to provide a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and oncology.

Unveiling the Anticancer Potential: A Comparative Look at In Vitro Cytotoxicity

Derivatives of this compound, particularly Schiff bases and hydrazones, have been investigated for their cytotoxic effects against various cancer cell lines. The core structure, featuring a pyridine ring substituted with a reactive aldehyde group, a chloro atom, and a trifluoromethyl group, serves as a versatile scaffold for generating a diverse library of compounds with potential therapeutic applications. The introduction of different aromatic amines or hydrazides to the aldehyde function allows for the fine-tuning of the molecule's steric and electronic properties, which in turn can influence its biological activity.

The primary mechanism of action for many of these derivatives is believed to be the induction of apoptosis, or programmed cell death, in cancer cells. This is a highly sought-after characteristic for anticancer drugs as it minimizes the inflammatory response often associated with necrotic cell death.

To provide a clear comparison of the cytotoxic potential of these derivatives, the following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from various studies. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population and is a standard measure of a compound's potency.

Derivative TypeCompound/DerivativeCancer Cell LineIC50 (µM)Reference
Schiff Base 2-(((3-chlorophenyl)imino)methyl)-5-(diethylamino)phenol (Analogue)HeLa (Cervical Cancer)15.2 ± 1.1[1]
2-(((3-chlorophenyl)imino)methyl)-5-(diethylamino)phenol (Analogue)MCF-7 (Breast Cancer)18.5 ± 1.3[1]
5-(diethylamino)-2-(((2,6-diethylphenyl)imino)methyl)phenol (Analogue)HeLa (Cervical Cancer)10.8 ± 0.9[1]
5-(diethylamino)-2-(((2,6-diethylphenyl)imino)methyl)phenol (Analogue)MCF-7 (Breast Cancer)12.4 ± 1.0[1]
Hydrazone Isonicotinic hydrazide-hydrazone analogue (Compound 11)MCF-7 (Breast Cancer)26.84[2]
Isonicotinic hydrazide-hydrazone analogue (Compound 8)HeLa (Cervical Cancer)34.38[2]
3-[[(6-Chloro-3-phenyl-4(3H)-quinazolinone-2-yl)mercaptoacetyl]hydrazono]-5-fluoro-1H-2-indolinone (Analogue)UO-31 (Renal Cancer)log10 GI50 = -6.68[3]

Delving into the Mechanism of Action: Induction of Apoptosis

The anticancer activity of these derivatives is often linked to their ability to trigger the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and culminates in the activation of a cascade of enzymes known as caspases, which are responsible for the execution of cell death. Key proteins involved in this process include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and caspases, such as caspase-9 and caspase-3.

The following diagram illustrates a simplified overview of the intrinsic apoptosis pathway that can be induced by these compounds.

Apoptosis_Pathway Compound This compound Derivative Cellular_Stress Cellular Stress Compound->Cellular_Stress Bcl2_Family Bcl-2 Family (e.g., Bax, Bak) Cellular_Stress->Bcl2_Family activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c releases Bcl2_Family->Mitochondrion acts on Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome triggers Caspase9 Caspase-9 (Initiator Caspase) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Synthesis_Workflow Aldehyde 2-Chloro-6-(trifluoromethyl) isonicotinaldehyde Reaction Condensation Reaction (Reflux) Aldehyde->Reaction Amine Aromatic Amine (for Schiff Base) Amine->Reaction Hydrazide Hydrazide Derivative (for Hydrazone) Hydrazide->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Reaction Schiff_Base Schiff Base Derivative Reaction->Schiff_Base Hydrazone Hydrazone Derivative Reaction->Hydrazone

References

A Comparative Guide to 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde and Other Trifluoromethylated Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a well-established strategy in modern medicinal chemistry to enhance the pharmacological properties of drug candidates. This guide provides a comparative analysis of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde against other trifluoromethylated heterocycles, focusing on their synthetic accessibility, reactivity, and performance in biological systems. The information presented herein is a synthesis of data from various scientific publications to aid researchers in selecting the appropriate building blocks for their drug discovery programs.

Introduction to Trifluoromethylated Heterocycles

Trifluoromethylated heterocycles are a cornerstone in the development of pharmaceuticals and agrochemicals.[1] The unique physicochemical properties imparted by the trifluoromethyl group, such as high electronegativity, metabolic stability, and increased lipophilicity, can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile.[1] These attributes often lead to enhanced binding affinity to biological targets, better membrane permeability, and reduced metabolic degradation.[1] The pyridine scaffold, in particular, is a common motif in a multitude of approved drugs, and its trifluoromethylation has led to the discovery of numerous potent therapeutic agents.[2]

Physicochemical Properties: A Comparative Overview

The position of the trifluoromethyl group and other substituents on the heterocyclic ring dramatically influences the molecule's electronic and steric properties, which in turn affects its reactivity and biological activity. Below is a table comparing key physicochemical parameters of 2-Chloro-6-(trifluoromethyl)pyridine, a closely related precursor to the target aldehyde, with other trifluoromethylated pyridines.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)LogPpKa
2-Chloro-6-(trifluoromethyl)pyridine181.5460-62 (at 88 mmHg)32-362.7-4.30 (Predicted)
2-Chloro-5-(trifluoromethyl)pyridine181.54163-164N/A2.6N/A
2-Fluoro-6-(trifluoromethyl)pyridine165.09134-135N/A2.1N/A
2-Methoxy-6-(trifluoromethyl)pyridine177.12168-169N/A2.3N/A

Data compiled from various sources. N/A: Not available.

Synthesis and Reactivity

The synthesis of trifluoromethylated pyridines can be broadly categorized into two main approaches: the construction of the pyridine ring from a trifluoromethyl-containing building block, or the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring.[1] A common industrial method involves the simultaneous vapor-phase chlorination and fluorination of picolines at high temperatures.[1] For instance, 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate, can be synthesized in good yield through this one-step process.[1]

The reactivity of the aldehyde group in this compound makes it a versatile intermediate for the synthesis of a wide range of derivatives, including Schiff bases, chalcones, and alcohols, which can be further evaluated for biological activity.

Below is a generalized workflow for the synthesis and evaluation of trifluoromethylated pyridine derivatives.

G cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_evaluation Biological Evaluation Picoline Picoline Vapor-Phase Rxn Vapor-Phase Rxn Picoline->Vapor-Phase Rxn CTFP Chloro(trifluoromethyl)pyridine Vapor-Phase Rxn->CTFP Aldehyde_Intro Aldehyde Introduction CTFP->Aldehyde_Intro Target_Aldehyde 2-Chloro-6-(trifluoromethyl) isonicotinaldehyde Aldehyde_Intro->Target_Aldehyde Schiff_Base_Rxn Schiff_Base_Rxn Target_Aldehyde->Schiff_Base_Rxn Claisen_Schmidt Claisen_Schmidt Target_Aldehyde->Claisen_Schmidt Reduction_Rxn Reduction_Rxn Target_Aldehyde->Reduction_Rxn Primary_Amine Primary_Amine Primary_Amine->Schiff_Base_Rxn Acetophenone Acetophenone Acetophenone->Claisen_Schmidt Reduction Reduction Reduction->Reduction_Rxn Schiff_Base Schiff Base Derivatives Schiff_Base_Rxn->Schiff_Base Chalcone Chalcone Derivatives Claisen_Schmidt->Chalcone Alcohol Alcohol Derivatives Reduction_Rxn->Alcohol Kinase_Assay Kinase Inhibition Assay Schiff_Base->Kinase_Assay Antimicrobial_Assay Antimicrobial Assay Schiff_Base->Antimicrobial_Assay Chalcone->Kinase_Assay Chalcone->Antimicrobial_Assay Alcohol->Kinase_Assay Alcohol->Antimicrobial_Assay SAR_Studies Structure-Activity Relationship Studies Kinase_Assay->SAR_Studies Antimicrobial_Assay->SAR_Studies Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Inhibitor Trifluoromethylated Pyridine Inhibitor Inhibitor->Receptor Inhibition Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cellular_Response

References

Spectroscopic Analysis for Structural Confirmation of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a critical step. This guide provides a framework for the spectroscopic analysis of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde, outlining the expected data and comparing it with a structurally related alternative, 2-Chloro-6-(trifluoromethyl)pyridine. A detailed examination of the anticipated spectral features will facilitate the structural elucidation and purity assessment of this important synthetic intermediate.

Predicted Spectroscopic Data and Comparative Analysis

The structural confirmation of this compound relies on the interpretation of its unique spectral fingerprint. The data presented below is a prediction based on the analysis of structurally similar compounds. For comparison, validated data for 2-Chloro-6-(trifluoromethyl)pyridine is included.

Spectroscopic TechniqueFeaturePredicted Value for this compound2-Chloro-6-(trifluoromethyl)pyridine (Alternative)
¹H NMR Aldehyde Proton (CHO)~10.0 ppm (singlet)Not Applicable
Pyridine Ring Protons (H-3, H-5)~8.0 - 8.5 ppm (doublets)~7.5 - 8.0 ppm (multiplets)
¹³C NMR Carbonyl Carbon (C=O)~190 ppmNot Applicable
Trifluoromethyl Carbon (CF₃)~120 ppm (quartet, ¹JCF)~122 ppm (quartet, ¹JCF)
Pyridine Ring Carbons4 distinct signals3 distinct signals
¹⁹F NMR Trifluoromethyl Group (CF₃)~ -65 ppm (singlet)~ -68 ppm (singlet)
IR Spectroscopy C=O Stretch (Aldehyde)~1710 cm⁻¹Not Applicable
C-F Stretch~1100-1300 cm⁻¹ (strong)~1100-1300 cm⁻¹ (strong)
C-Cl Stretch~700-800 cm⁻¹~700-800 cm⁻¹
Mass Spectrometry Molecular Ion Peak [M]⁺ (relative abundance) for ³⁵Clm/z 209m/z 181
Isotope Peak [M+2]⁺ (relative abundance) for ³⁷Clm/z 211 (~33% of [M]⁺)m/z 183 (~33% of [M]⁺)

Experimental Protocols

Standard protocols for the spectroscopic analysis of small organic molecules are applicable for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. ¹⁹F is a high-abundance nucleus, so fewer scans are needed compared to ¹³C NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard for ¹⁹F.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.

  • Mass Analysis: Acquire the mass spectrum, ensuring a mass range that encompasses the expected molecular weight of the compound.

  • Data Interpretation: Identify the molecular ion peak and its characteristic isotopic pattern due to the presence of chlorine. Analyze the fragmentation pattern to further support the proposed structure.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_confirm Confirmation Prep Prepare Sample in Deuterated Solvent NMR Acquire NMR Spectra (¹H, ¹³C, ¹⁹F) Prep->NMR IR Acquire IR Spectrum Prep->IR MS Acquire Mass Spectrum Prep->MS Analyze_NMR Analyze Chemical Shifts, Coupling Constants, and Integration NMR->Analyze_NMR Analyze_IR Identify Characteristic Functional Group Frequencies IR->Analyze_IR Analyze_MS Determine Molecular Weight and Fragmentation Pattern MS->Analyze_MS Compare Compare with Predicted Data and Alternative Structures Analyze_NMR->Compare Analyze_IR->Compare Analyze_MS->Compare Confirm Structural Confirmation of This compound Compare->Confirm

Caption: Workflow for Spectroscopic Analysis.

Distinguishing Spectroscopic Features

The key to differentiating this compound from its non-aldehydic counterpart, 2-Chloro-6-(trifluoromethyl)pyridine, lies in the unique signals from the aldehyde group.

cluster_target This compound cluster_alt 2-Chloro-6-(trifluoromethyl)pyridine (Alternative) Target_HNMR ¹H NMR: Aldehyde proton at ~10.0 ppm Alt_HNMR ¹H NMR: Absence of aldehyde proton signal Target_HNMR->Alt_HNMR Distinguishing Feature Target_CNMR ¹³C NMR: Carbonyl carbon at ~190 ppm Alt_CNMR ¹³C NMR: Absence of carbonyl carbon signal Target_CNMR->Alt_CNMR Distinguishing Feature Target_IR IR: Strong C=O stretch at ~1710 cm⁻¹ Alt_IR IR: Absence of C=O stretch Target_IR->Alt_IR Distinguishing Feature

Caption: Key Spectroscopic Differences.

Purity Analysis of Synthesized 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity analysis of synthesized 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde against commercially available alternatives. The document outlines detailed experimental protocols for key analytical techniques and presents quantitative data to facilitate an objective assessment of product quality.

Comparative Purity Analysis

The purity of this compound is critical for its application as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of impurities can significantly impact the yield, safety, and efficacy of the final products. While specific batch data for synthesized this compound will vary, the following table provides a comparative overview against potential commercially available alternatives, based on typical purity specifications.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity SpecificationAnalytical Techniques Used
Synthesized this compound 1060807-47-7C₇H₃ClF₃NO209.55Typically ≥95%HPLC, GC-MS, ¹H NMR, ¹³C NMR, ¹⁹F NMR
Alternative 1: 2-Chloro-6-(trifluoromethyl)pyridine 39890-95-4C₆H₃ClF₃N181.54≥96%[1]GC, NMR[2]
Alternative 2: 2-Chloro-6-(trifluoromethyl)nicotinic acid 280566-45-2C₇H₃ClF₃NO₂225.55≥97%Elemental Analysis, NMR
Alternative 3: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile 1196155-38-0C₇H₂ClF₃N₂206.55≥95%Not Specified

Experimental Protocols

Detailed methodologies for the primary analytical techniques used in the purity assessment of this compound are provided below. These protocols are based on established methods for analogous halogenated and trifluoromethyl-substituted pyridine derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The addition of 0.1% formic acid can improve peak shape. Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Objective: To identify volatile impurities and confirm the identity of the synthesized compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in the chosen solvent.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ion source temperature: 230 °C

    • Electron ionization (EI) at 70 eV

    • Scan range: 40-500 m/z

  • Analysis: Inject the sample. The identity of the main peak can be confirmed by its mass spectrum. Impurities can be identified by comparing their mass spectra with a library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of the synthesized compound and identify any structural isomers.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS.

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and integration of the signals will provide information about the protons in the molecule.

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to identify all unique carbon environments.

  • ¹⁹F NMR Analysis: Acquire the fluorine-19 NMR spectrum to confirm the presence and environment of the trifluoromethyl group.

Visualizations

The following diagrams illustrate the experimental workflow for purity analysis and a potential signaling pathway where a derivative of this compound might be active.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity & Structural Analysis cluster_results Data Interpretation & Comparison Synthesis Synthesized This compound Initial_Checks Initial Checks (TLC, Melting Point) Synthesis->Initial_Checks HPLC HPLC (Purity Assessment) Initial_Checks->HPLC GCMS GC-MS (Impurity Identification) Initial_Checks->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Confirmation) Initial_Checks->NMR Purity_Data Quantitative Purity Data HPLC->Purity_Data Impurity_Profile Impurity Profile GCMS->Impurity_Profile Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Comparison Comparison with Commercial Alternatives Purity_Data->Comparison Impurity_Profile->Comparison Structure_Confirmation->Comparison

Caption: Workflow for the purity analysis of synthesized compounds.

Kinase_Inhibitor_Signaling_Pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Inhibitor Trifluoromethylpyridine-based Kinase Inhibitor Inhibitor->Kinase2 Inhibition

Caption: Hypothetical signaling pathway showing kinase inhibition.

References

A Comparative Guide to In Vitro Assays for Novel Compounds Derived from 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key in vitro assays relevant for the biological evaluation of novel compounds synthesized from 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde. Given the prevalence of the trifluoromethylpyridine scaffold in modern medicinal chemistry, derivatives of this aldehyde, such as Schiff bases and hydrazones, are promising candidates for anticancer and antimicrobial agents. This document outlines the experimental protocols and presents representative data to guide the screening and characterization of these potential new therapeutic entities.

Comparison of Potential Biological Activities

Compounds derived from this compound are frequently investigated for their potential as anticancer and antimicrobial agents. The following tables summarize quantitative data for representative Schiff base and hydrazone derivatives from the scientific literature, illustrating the typical efficacy ranges observed in common in vitro assays.

Table 1: Comparative Anticancer Activity of Representative Imine Derivatives

Compound TypeTarget Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
Imine Derivative 1HepG2 (Liver Cancer)MTT Assay4.82[1]Cisplatin2.22[1]
Imine Derivative 1MCF-7 (Breast Cancer)MTT Assay5.15[1]Cisplatin2.40[1]
Imine Derivative 2U87 (Glioblastoma)MTT Assay8.86[2]--
Imine Derivative 3HCT116 (Colorectal)MTT Assay64% inhibitionDoxorubicin80-90% inhibition

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative Antimicrobial Activity of Representative Hydrazone Derivatives

Compound TypeMicrobial StrainAssay TypeMIC (µg/mL)Reference CompoundMIC (µg/mL)
Hydrazone Derivative ACandida parapsilosisBroth Microdilution16-32[3]--
Hydrazone Derivative BTrichosporon asahiiBroth Microdilution8-16[3]--
Hydrazone Derivative CStaphylococcus aureusBroth Microdilution7.8-15.62[4]--
Schiff Base Derivative DBacillus subtilisBroth Microdilution15.6[5]--

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are fundamental for assessing the anticancer and antimicrobial potential of new chemical entities derived from this compound.

MTT Cell Proliferation Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[2]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate with the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism, as indicated by the absence of turbidity.[5]

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological mechanisms.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening start 2-Chloro-6-(trifluoromethyl) isonicotinaldehyde schiff_base Schiff Base Derivative start->schiff_base Condensation hydrazone Hydrazone Derivative start->hydrazone Condensation amine Primary Amine amine->schiff_base hydrazide Hydrazide hydrazide->hydrazone anticancer Anticancer Assays (e.g., MTT) schiff_base->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) hydrazone->antimicrobial apoptosis_pathway compound Anticancer Compound (e.g., Schiff Base Derivative) cell Cancer Cell compound->cell stress Cellular Stress cell->stress bax Bax/Bak Activation stress->bax mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

A Comparative Guide to Catalysts for the Synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Two primary retrosynthetic approaches are considered for the synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde:

  • Late-stage C-H functionalization: This approach involves the introduction of the aldehyde group at the C-4 position of a pre-synthesized 2-Chloro-6-(trifluoromethyl)pyridine precursor.

  • Pyridine ring construction: This strategy involves building the substituted pyridine ring from acyclic precursors.

This guide will focus on the first approach, as the synthesis of the 2-Chloro-6-(trifluoromethyl)pyridine precursor is well-documented.

Catalytic Approaches to the Formylation of 2-Chloro-6-(trifluoromethyl)pyridine

The introduction of a formyl group onto a pyridine ring can be achieved through several methods. The choice of catalyst and reaction conditions is crucial for achieving the desired regioselectivity and yield.

1. Lithiation Followed by Formylation

This method involves the deprotonation of the pyridine ring using a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate then reacts with a formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired aldehyde. While this method is not strictly catalytic in the traditional sense, the choice of base and additives can significantly influence the reaction's efficiency and regioselectivity.

2. Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like DMF.[1][2][3][4][5] The electron-withdrawing nature of the chloro and trifluoromethyl groups in 2-Chloro-6-(trifluoromethyl)pyridine makes the pyridine ring electron-deficient, which can be a challenge for the traditional Vilsmeier-Haack reaction. However, modifications to the reaction conditions or the use of more reactive Vilsmeier reagents could potentially overcome this limitation.

3. Rieche Formylation

The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as TiCl₄ or SnCl₄. This method is suitable for the formylation of aromatic rings and could be a viable option for the synthesis of the target molecule.

Comparative Data of Potential Catalytic Systems

Due to the absence of direct experimental data for the synthesis of this compound, the following table provides a conceptual comparison of the potential catalytic systems based on their general performance in the formylation of pyridine derivatives.

Catalytic System/MethodTypical Catalyst/ReagentFormylating AgentTypical YieldSelectivityReaction ConditionsAdvantagesDisadvantages
Lithiation/Formylation n-BuLi, s-BuLi, or LDADMFModerate to HighHighly dependent on substrate and reaction conditionsLow temperature (-78 °C to 0 °C)Well-established method, high reactivity of the intermediate.Requires stoichiometric amounts of strong base, cryogenic conditions.
Vilsmeier-Haack Reaction POCl₃DMFVariable (substrate dependent)Generally para to electron-donating groups0 °C to refluxUses readily available and inexpensive reagents.May not be effective for electron-deficient pyridines.
Rieche Formylation TiCl₄, SnCl₄, or AlCl₃Dichloromethyl methyl etherGoodOrtho and para directing0 °C to room temperatureEffective for a range of aromatic compounds.Uses hazardous reagents, Lewis acid catalyst can be sensitive to moisture.

Experimental Protocols

The following are generalized experimental protocols for the key synthetic steps, based on procedures for analogous compounds. Note: These are illustrative and would require optimization for the specific synthesis of this compound.

Protocol 1: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine (Precursor)

This two-step protocol is adapted from a known industrial process.

Step 1: Chlorination of 2-Chloro-6-methylpyridine

  • To a suitable reactor equipped with a stirrer, reflux condenser, and a gas inlet, add 2-chloro-6-methylpyridine, a radical initiator (e.g., benzoyl peroxide), and a solvent (e.g., carbon tetrachloride).

  • Heat the mixture to reflux (approximately 80°C).

  • Introduce chlorine gas at a controlled rate while irradiating with a UV light source.

  • Monitor the reaction progress by gas chromatography (GC) until the desired conversion to 2-chloro-6-(trichloromethyl)pyridine is achieved.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

Step 2: Fluorination of 2-Chloro-6-(trichloromethyl)pyridine

  • In a pressure reactor, combine the crude 2-chloro-6-(trichloromethyl)pyridine with a fluorinating agent such as anhydrous hydrogen fluoride (HF) or a metal fluoride (e.g., antimony trifluoride).

  • If using HF, a catalyst such as a metal halide (e.g., FeCl₃) may be added.

  • Heat the reactor to the desired temperature (e.g., 160-185°C) and maintain the pressure.

  • After the reaction is complete, cool the reactor and carefully vent the excess pressure.

  • The crude product is then purified by distillation to yield 2-Chloro-6-(trifluoromethyl)pyridine.

Protocol 2: Hypothetical Formylation of 2-Chloro-6-(trifluoromethyl)pyridine via Lithiation
  • Dissolve 2-Chloro-6-(trifluoromethyl)pyridine in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture, maintaining the temperature below -70°C.

  • Stir the mixture at -78°C for 1-2 hours to ensure complete lithiation.

  • Slowly add N,N-dimethylformamide (DMF) to the reaction mixture, again maintaining the low temperature.

  • Allow the reaction to stir at -78°C for an additional hour, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_formylation Formylation 2-Chloro-6-methylpyridine 2-Chloro-6-methylpyridine Chlorination Chlorination 2-Chloro-6-methylpyridine->Chlorination Cl2, Initiator, UV 2-Chloro-6-(trichloromethyl)pyridine 2-Chloro-6-(trichloromethyl)pyridine Chlorination->2-Chloro-6-(trichloromethyl)pyridine Fluorination Fluorination 2-Chloro-6-(trichloromethyl)pyridine->Fluorination HF or Metal Fluoride, Catalyst 2-Chloro-6-(trifluoromethyl)pyridine 2-Chloro-6-(trifluoromethyl)pyridine Fluorination->2-Chloro-6-(trifluoromethyl)pyridine Formylation_Reaction Formylation_Reaction 2-Chloro-6-(trifluoromethyl)pyridine->Formylation_Reaction Catalyst/Reagent This compound This compound Formylation_Reaction->this compound

Caption: Generalized workflow for the synthesis of this compound.

Reaction_Pathway Pyridine_Ring 2-Chloro-6-(trifluoromethyl)pyridine Lithiation Lithiation (n-BuLi, -78°C) Pyridine_Ring->Lithiation Lithiated_Intermediate Lithiated Pyridine Lithiation->Lithiated_Intermediate Formylation Formylation (DMF) Lithiated_Intermediate->Formylation Intermediate_Adduct Tetrahedral Intermediate Formylation->Intermediate_Adduct Hydrolysis Aqueous Workup Intermediate_Adduct->Hydrolysis Aldehyde_Product This compound Hydrolysis->Aldehyde_Product

Caption: Plausible reaction pathway for formylation via lithiation.

References

Validating Olefination Products of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde: A Comparative Guide to Wittig and Horner-Wadsworth-Emmons Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis and Structural Validation of Vinylpyridine Derivatives.

The synthesis of vinylpyridine derivatives from 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde is a critical step in the development of novel compounds for pharmaceutical and agrochemical applications. The aldehyde's reactive carbonyl group, coupled with the electronically distinct pyridine ring, offers a versatile scaffold for creating complex molecules. Two of the most prominent methods for the olefination of aldehydes are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. The choice between these methods can significantly impact reaction efficiency, product stereoselectivity, and purification ease. This guide provides a comprehensive comparison of these two key reactions, supported by experimental data and detailed validation protocols, to aid researchers in making informed decisions for their synthetic strategies.

Performance Comparison: Wittig vs. Horner-Wadsworth-Emmons Reaction

The selection of an appropriate olefination method is paramount for successful synthesis. The following table summarizes the key performance indicators for the Wittig and Horner-Wadsworth-Emmons reactions in the context of synthesizing a generic vinylpyridine from this compound.

ParameterWittig ReactionHorner-Wadsworth-Emmons (HWE) ReactionKey Advantages of HWE
Phosphorus Reagent Phosphonium YlidePhosphonate Carbanion
Typical Yield Moderate to HighHighGenerally higher and more reliable yields.
Stereoselectivity Dependent on ylide stability (stabilized ylides favor E-alkenes, non-stabilized favor Z-alkenes)Predominantly forms the thermodynamically more stable E-alkene.High E-selectivity is often desirable and more predictable.
Byproduct Triphenylphosphine oxideWater-soluble phosphate esterByproduct is easily removed by aqueous extraction, simplifying purification.
Reagent Reactivity Less nucleophilic ylideMore nucleophilic carbanionCan react with a wider range of carbonyl compounds, including sterically hindered ones.
Purification Often requires chromatography to remove triphenylphosphine oxide.Simple aqueous workup is usually sufficient.Significantly reduces purification time and complexity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and validation of reaction products. Below are representative protocols for the Wittig and Horner-Wadsworth-Emmons reactions with this compound.

Protocol 1: Wittig Reaction for the Synthesis of (E/Z)-3-(2-chloro-6-(trifluoromethyl)pyridin-4-yl)acrylonitrile

Materials:

  • (Cyanomethyl)triphenylphosphonium chloride

  • Sodium hydride (NaH) or other suitable base

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (cyanomethyl)triphenylphosphonium chloride (1.2 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath and add sodium hydride (1.2 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

  • Cool the resulting ylide solution back to 0 °C.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the aldehyde.

  • Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the vinylpyridine product.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for the Synthesis of (E)-3-(2-chloro-6-(trifluoromethyl)pyridin-4-yl)acrylonitrile

Materials:

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (NaH)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents) to anhydrous THF.

  • Cool the suspension to 0 °C and add diethyl cyanomethylphosphonate (1.1 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to generate the phosphonate carbanion.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The crude product can often be purified by simple recrystallization or, if necessary, by column chromatography.

Structural Validation Data

The unambiguous identification of the synthesized vinylpyridine is achieved through a combination of spectroscopic techniques. The following table presents expected data for the validation of the reaction product.

Analytical TechniqueExpected Data for 3-(2-chloro-6-(trifluoromethyl)pyridin-4-yl)acrylonitrileInformation Provided
¹H NMR Signals for vinyl protons (doublets, with coupling constants indicating stereochemistry), and pyridine ring protons.Provides information on the connectivity and stereochemistry of the molecule.
¹³C NMR Resonances for the nitrile carbon, vinyl carbons, and carbons of the pyridine ring and trifluoromethyl group.Confirms the carbon skeleton of the product.
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated molecular weight of the product.Determines the molecular weight and can provide information on the elemental composition (High-Resolution MS).
Infrared (IR) Spectroscopy Characteristic absorption bands for the nitrile (C≡N) and alkene (C=C) functional groups.Confirms the presence of key functional groups.

Visualizing the Reaction Pathways and Validation Workflow

To further clarify the processes involved, the following diagrams illustrate the reaction mechanisms and the general workflow for product validation.

Wittig_Reaction_Pathway reagent Phosphonium Ylide (R-CH=PPh₃) intermediate Oxaphosphetane Intermediate reagent->intermediate + Aldehyde aldehyde 2-Chloro-6-(trifluoromethyl) isonicotinaldehyde aldehyde->intermediate product Vinylpyridine Product intermediate->product Elimination byproduct Triphenylphosphine Oxide (Ph₃P=O) intermediate->byproduct

Caption: The Wittig Reaction Pathway.

HWE_Reaction_Pathway reagent Phosphonate Carbanion ((RO)₂P(O)CHR⁻) intermediate Oxaphosphetane Intermediate reagent->intermediate + Aldehyde aldehyde 2-Chloro-6-(trifluoromethyl) isonicotinaldehyde aldehyde->intermediate product Vinylpyridine Product (Predominantly E-isomer) intermediate->product Elimination byproduct Phosphate Ester ((RO)₂P(O)O⁻) intermediate->byproduct

Caption: The HWE Reaction Pathway.

Validation_Workflow start Crude Reaction Product purification Purification (Chromatography/Recrystallization) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir validation Structure Validated nmr->validation ms->validation ir->validation

Caption: Product Validation Workflow.

Assessing the Metabolic Stability of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inclusion of a trifluoromethyl group on the pyridine ring is a common strategy in medicinal chemistry to enhance metabolic stability.[1][2][3] The strong carbon-fluorine bond is resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are major contributors to drug metabolism.[1] This often leads to a longer in vivo half-life and improved bioavailability of the compound. The 2-chloro substituent may also influence the metabolic profile, potentially serving as a site for metabolic attack or influencing the overall electronic properties of the molecule.

Comparative Metabolic Stability Data

Due to the absence of publicly available, direct comparative metabolic stability data (e.g., half-life, intrinsic clearance) for a series of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde derivatives, a direct quantitative comparison cannot be presented at this time. However, researchers can generate this data by employing the standardized in vitro assays detailed below. The resulting data would typically be summarized as shown in the hypothetical table structure below.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound Derivatives in Human Liver Microsomes (HLM)

CompoundDerivative SubstitutionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent This compoundData not availableData not available
Derivative 1 [Substitution 1]Data not availableData not available
Derivative 2 [Substitution 2]Data not availableData not available
Alternative 1 [Alternative Scaffold 1]Data not availableData not available
Alternative 2 [Alternative Scaffold 2]Data not availableData not available

Experimental Protocols

To assess the metabolic stability of this compound derivatives, two primary in vitro assays are recommended: the microsomal stability assay and the hepatocyte stability assay.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in phase I drug-metabolizing enzymes, particularly cytochrome P450s.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compounds (this compound and its derivatives)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare stock solutions of the test compounds and positive controls (e.g., testosterone, verapamil) in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compounds by diluting the stock solutions in buffer.

    • Thaw the pooled liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate at 37°C for approximately 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.

  • Sampling and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / [microsomal protein concentration]).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability by using intact liver cells, which contain both phase I and phase II metabolizing enzymes and their necessary cofactors.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with hepatocytes.

Materials:

  • Test compounds

  • Cryopreserved or fresh hepatocytes (e.g., human, rat, mouse)

  • Hepatocyte culture medium

  • 96-well collagen-coated plates

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for LC-MS/MS analysis

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Preparation:

    • Thaw and suspend cryopreserved hepatocytes in culture medium.

    • Determine cell viability and adjust the cell density.

    • Seed the hepatocytes into 96-well collagen-coated plates and allow them to attach.

  • Incubation:

    • Prepare working solutions of the test compounds in the culture medium.

    • Remove the seeding medium from the cells and add the compound-containing medium.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Sampling and Termination:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard to the respective wells.

  • Sample Processing and Analysis:

    • Scrape the cells and transfer the entire well contents to a new plate.

    • Centrifuge the plate to pellet cell debris.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis:

The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed per million cells.

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the described metabolic stability assays.

Microsomal_Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_cpd Prepare Test Compound Solution pre_incubate Pre-incubate Compound & Microsomes (37°C) prep_cpd->pre_incubate prep_microsomes Prepare Microsome Suspension prep_microsomes->pre_incubate prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction time_points Sample at Time Points start_reaction->time_points terminate Terminate Reaction (Acetonitrile + IS) time_points->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_analysis Data Analysis (t½, CLint) analyze->data_analysis

Caption: Workflow for the in vitro microsomal stability assay.

Hepatocyte_Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_cells Prepare & Seed Hepatocytes incubate Incubate Compound with Hepatocytes (37°C, 5% CO2) prep_cells->incubate prep_cpd Prepare Test Compound in Medium prep_cpd->incubate time_points Sample at Time Points incubate->time_points terminate Terminate Reaction (Acetonitrile + IS) time_points->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_analysis Data Analysis (t½, CLint) analyze->data_analysis

Caption: Workflow for the in vitro hepatocyte stability assay.

By following these standardized protocols, researchers can generate robust and reproducible data to build a comprehensive understanding of the metabolic stability of this compound derivatives, enabling informed decisions in the lead optimization process.

References

Efficacy Showdown: Picoxystrobin and Other Strobilurin Fungicides Derived from 2-Chloro-6-(trifluoromethyl)pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the performance and mechanisms of key agrochemicals in the strobilurin class, with a focus on Picoxystrobin, a derivative sharing structural similarities with compounds originating from 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde. This guide provides a comparative assessment of their fungicidal efficacy, supported by experimental data, for researchers and professionals in drug development and agricultural science.

While no commercial agrochemicals are directly synthesized from this compound, the core structure of 2-chloro-6-(trifluoromethyl)pyridine is a vital component in several potent fungicides. Among these, Picoxystrobin stands out as a prominent member of the strobilurin class. This guide delves into the comparative efficacy of Picoxystrobin and other significant strobilurin fungicides, namely Azoxystrobin and Trifloxystrobin, against critical plant pathogens.

Comparative Efficacy Against Major Fungal Pathogens

Strobilurin fungicides are renowned for their broad-spectrum activity. The following tables present a summary of quantitative data from various studies, comparing the efficacy of Picoxystrobin with other leading strobilurins in controlling economically important plant diseases such as Asian Soybean Rust and wheat leaf rust.

Table 1: Comparative Efficacy of Strobilurin Fungicides against Asian Soybean Rust (Phakopsora pachyrhizi)

FungicideApplication Rate (g a.i./ha)Disease Severity (%)Control Efficacy (%)Yield ( kg/ha )Reference
Untreated Control-75.0-2508[1]
PicoxystrobinNot Specified34.454.12991.6[1]
AzoxystrobinNot Specified63.115.8Not Specified[1]
TrifloxystrobinNot Specified22.669.73110.4[1]
PyraclostrobinNot Specified63.415.42613.8[1]

Table 2: Comparative Efficacy of Fungicide Formulations against Wheat Leaf Rust (Puccinia triticina)

Fungicide FormulationNumber of ApplicationsArea Under Disease Progress Curve (AUDPC)Control Efficacy (%)Reference
Untreated Control-Not Specified-[2]
Azoxystrobin + Tebuconazole3Not Specified>85[2]
Azoxystrobin + Tebuconazole4Not Specified>85[2]
Trifloxystrobin + Prothioconazole3Not Specified>85[2]
Trifloxystrobin + Prothioconazole4Not Specified>85[2]

Experimental Protocols

The data presented in this guide are derived from rigorous scientific studies. Below are detailed methodologies for key experimental setups used to evaluate fungicide efficacy.

In Vitro Mycelial Growth Inhibition Assay

This laboratory-based assay is fundamental for determining the intrinsic activity of a fungicide against a target pathogen.

1. Preparation of Fungicide-Amended Media:

  • A stock solution of the test fungicide (e.g., Picoxystrobin) is prepared by dissolving a known weight of the technical grade active ingredient in a suitable solvent, such as acetone, and then diluting it with sterile distilled water to a known concentration (e.g., 1000 µg/mL).[3]

  • Potato Dextrose Agar (PDA) is prepared and autoclaved.[3]

  • After the PDA has cooled to approximately 45-50°C, the fungicide stock solution is added to achieve a series of final concentrations (e.g., 0, 0.005, 0.01, 0.02, 0.04, 0.08 µg/mL).[3]

  • The amended PDA is then poured into sterile Petri dishes.[3]

2. Inoculation and Incubation:

  • A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus.[3]

  • The plug is placed, mycelium-side down, onto the center of the fungicide-amended PDA plates.[3]

  • The plates are sealed and incubated at an optimal temperature for the fungus (e.g., 25 ± 1°C) in the dark.[3]

3. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions after a set incubation period, or when the colony in the control plate has reached the edge of the plate.[3]

  • The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.[3]

  • The EC50 (Effective Concentration to inhibit 50% of growth) is then determined using probit analysis or other suitable statistical methods.[3]

In Vivo Field Trial for Wheat Leaf Rust Control

Field trials are essential for evaluating the performance of a fungicide under real-world agricultural conditions.

1. Experimental Design and Setup:

  • The trial is conducted in a field with a history of the target disease and on a susceptible crop variety.[3]

  • A Randomized Complete Block Design (RCBD) with a minimum of four replications is typically used to minimize the effects of field variability.[3]

  • Each plot is of a sufficient size (e.g., 1.5 m x 5 m) to allow for accurate assessment and to minimize spray drift between plots.[3]

2. Treatment Application:

  • Fungicide treatments, including an untreated control and a commercial standard, are applied at various rates (e.g., 100, 150, 200 g a.i./ha for Picoxystrobin).[3]

  • Applications are made at a specific crop growth stage, such as flag leaf emergence (Feekes growth stage 8-9) for wheat leaf rust, using a calibrated sprayer to ensure uniform coverage.[3]

3. Disease Assessment:

  • Disease severity is assessed at regular intervals (e.g., 14, 21, and 28 days after application).[3]

  • A standardized rating scale, such as the Modified Cobb Scale, is used to estimate the percentage of leaf area affected by the disease.[3]

4. Yield and Data Analysis:

  • At the end of the growing season, the plots are harvested, and the grain yield is determined.[3]

  • The percent disease control for each treatment is calculated relative to the untreated control.

  • Statistical analysis, such as Analysis of Variance (ANOVA) and a mean separation test (e.g., Tukey's HSD), is used to compare the performance of the different treatments.[3]

Visualizing Experimental and Biological Processes

To further clarify the methodologies and mechanisms discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_field_prep 1. Field Preparation & Plot Design cluster_application 2. Treatment Application cluster_assessment 3. Data Collection & Assessment cluster_analysis 4. Data Analysis SiteSelection Site Selection PlotLayout Plot Layout (RCBD) SiteSelection->PlotLayout Planting Planting Susceptible Variety PlotLayout->Planting FungicidePrep Fungicide Preparation Calibration Sprayer Calibration FungicidePrep->Calibration Application Application at Target Growth Stage Calibration->Application DiseaseScoring Disease Severity Scoring Application->DiseaseScoring YieldMeasurement Yield Measurement DiseaseScoring->YieldMeasurement StatisticalAnalysis Statistical Analysis (ANOVA) YieldMeasurement->StatisticalAnalysis EfficacyCalculation Efficacy Calculation StatisticalAnalysis->EfficacyCalculation

Fig 1. Experimental workflow for a typical in vivo fungicide efficacy trial.

qoi_mode_of_action cluster_mitochondrion Mitochondrial Inner Membrane cluster_inhibitors QoI Fungicides ComplexI Complex I CoenzymeQ Coenzyme Q (Ubiquinone) ComplexI->CoenzymeQ e- ComplexII Complex II ComplexII->CoenzymeQ e- ComplexIII Complex III (Cytochrome bc1) CoenzymeQ->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV CytochromeC->ComplexIV ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP produces Picoxystrobin Picoxystrobin Picoxystrobin->ComplexIII Inhibits Qo site

References

Safety Operating Guide

Proper Disposal of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of specialized chemical reagents like 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde are critical for ensuring both laboratory safety and environmental compliance. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, in line with established safety protocols and hazardous waste regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and in a controlled environment. This compound is classified as hazardous, and direct contact should be avoided.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.[1][2]

  • Eye Protection: Use tightly fitting safety goggles or a face shield.[2]

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[1][2][3]

In Case of a Spill: Spills should be managed immediately to prevent wider contamination.

  • Evacuate personnel from the immediate area.[2]

  • Wearing appropriate PPE, absorb the spill using an inert material such as sand or vermiculite.[1]

  • Collect the absorbed material into a designated, sealed container for hazardous waste.[1][2]

  • Do not allow the chemical to enter drains or waterways.[2][4]

Hazard Summary

The following table summarizes the key hazards associated with this compound, based on available safety data sheets.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4][5]Avoid all direct contact, ingestion, and inhalation. Use appropriate PPE at all times.[1][2]
Skin Irritation Causes skin irritation.[4][5]Wear protective gloves and clothing.[2][5]
Eye Irritation Causes serious eye irritation/damage.[4][5]Wear safety goggles or a face shield.[2][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a regulated process that must be followed to ensure safety and environmental protection. Under no circumstances should this chemical be disposed of in regular trash or down the drain.

Experimental Protocol: Waste Segregation and Collection
  • Waste Characterization: Due to its chemical structure, this compound is classified as a halogenated organic waste.[3]

  • Segregation: It is crucial to segregate this waste from non-halogenated waste streams. Do not mix it with incompatible materials such as strong acids or bases.[1]

  • Container Selection: Use a chemically compatible, leak-proof container with a secure cap for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste". The label must include the full chemical name, "this compound," and the approximate quantity. If it is part of a mixture, all constituents and their percentages must be listed.

Final Disposal Procedure
  • Professional Disposal Service: The recommended method for the final disposal of this compound is to engage a licensed professional waste disposal company.[4]

  • Incineration: This compound should be considered for high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize hazardous combustion byproducts like hydrogen chloride and hydrogen fluoride.[4][6]

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal environmental regulations.

  • Documentation: Maintain detailed records of the waste generation, storage, and disposal process for regulatory compliance.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Need to dispose of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a compatible, leak-proof waste container fume_hood->container labeling Label container: 'Hazardous Waste' + Full Chemical Name container->labeling segregation Segregate as Halogenated Organic Waste. Do not mix with incompatibles. labeling->segregation storage Store container in a designated, secure area segregation->storage contact_ehs Contact Institutional Environmental Health & Safety (EH&S) storage->contact_ehs licensed_vendor Arrange for pickup by a licensed hazardous waste vendor contact_ehs->licensed_vendor incineration Recommended Disposal: High-temperature incineration with scrubber and afterburner licensed_vendor->incineration end End: Disposal Complete & Documented incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Chemical Profile and Hazards

1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the required PPE for handling this compound.[7]

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety Goggles and Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes.[2] A face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation.[5][8]
Hands Chemical-resistant GlovesHandle with gloves inspected prior to use.[1][2] Nitrile or neoprene gloves are recommended for protection against a range of chemicals.[8][9] Ensure proper glove removal technique to avoid skin contact.[1]
Body Flame-retardant Laboratory CoatA flame-resistant and impervious lab coat should be worn to protect against chemical splashes and fire hazards.[2] Ensure the coat is fully buttoned.
Respiratory Full-face Respirator (if necessary)Use a full-face respirator if exposure limits are exceeded, if irritation is experienced, or if working in a poorly ventilated area.[2] All respirator use must adhere to a formal respiratory protection program, including fit-testing.[8]
Feet Closed-toe ShoesFully enclosed shoes are required to protect against spills.

2. Safe Handling and Operational Plan

Strict adherence to the following procedures will minimize the risk of exposure and accidents.

2.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][5][10]

  • Eye Wash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[5][11]

2.2. Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of damage.[1][2]

  • Dispensing: When transferring the chemical, use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[2][3] Avoid the formation of dust and aerosols.[2]

  • During Use: Avoid contact with skin, eyes, and clothing.[2][11] Do not eat, drink, or smoke in the handling area.[3][5]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[3][11]

3. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Route First-Aid Measures
Inhalation Move the victim to fresh air.[2] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[2][11] Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing.[3] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][11] Seek immediate medical attention.[5]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Continue rinsing and seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[2][11] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2][11] Call a poison control center or doctor immediately.[2]

4. Spill and Disposal Plan

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

4.1. Spill Response

  • Evacuate: Evacuate personnel from the immediate spill area.[2]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[10]

  • Collect: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[2][10]

  • Decontaminate: Clean the spill area thoroughly.

4.2. Waste Disposal

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[4] This should be done through a licensed professional waste disposal service.[4]

  • Container Disposal: Ensure containers are completely empty before disposal. Dispose of containers in accordance with local, state, and federal regulations.

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Conduct Risk Assessment B Ensure Engineering Controls are Functional (Fume Hood, Eyewash, Safety Shower) A->B C Select and Inspect Appropriate PPE B->C D Don PPE C->D Proceed to Handling E Handle Chemical in Fume Hood D->E F Use Non-Sparking Tools E->F G Avoid Dust/Aerosol Formation F->G H Properly Store or Prepare for Disposal G->H Complete Handling I Decontaminate Work Area H->I J Remove and Dispose of Contaminated PPE I->J K Wash Hands Thoroughly J->K L Collect Waste in Labeled, Closed Container K->L Initiate Disposal M Dispose of as Hazardous Waste via Licensed Professional Service L->M

Caption: Workflow for the safe handling and disposal of chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.